(-)-Ethotoin
描述
Structure
3D Structure
属性
CAS 编号 |
41807-37-8 |
|---|---|
分子式 |
C11H12N2O2 |
分子量 |
204.22 g/mol |
IUPAC 名称 |
(5R)-3-ethyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-2-13-10(14)9(12-11(13)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15)/t9-/m1/s1 |
InChI 键 |
SZQIFWWUIBRPBZ-SECBINFHSA-N |
SMILES |
CCN1C(=O)C(NC1=O)C2=CC=CC=C2 |
手性 SMILES |
CCN1C(=O)[C@H](NC1=O)C2=CC=CC=C2 |
规范 SMILES |
CCN1C(=O)C(NC1=O)C2=CC=CC=C2 |
其他CAS编号 |
41807-37-8 |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to (-)-Ethotoin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethotoin (B1671623), an anticonvulsant hydantoin (B18101) derivative, has been utilized in the management of epilepsy. Marketed as a racemic mixture, its therapeutic effects are attributed to its interaction with neuronal ion channels. This technical guide provides a detailed examination of the chemical structure and physicochemical properties of the specific enantiomer, (-)-Ethotoin, where available, and contextualizes this information within the broader understanding of racemic ethotoin. It further outlines the general mechanism of action and provides illustrative experimental workflows and pathways relevant to its pharmacological investigation.
Chemical Structure and Identification
This compound is the (R)-enantiomer of 3-Ethyl-5-phenylimidazolidine-2,4-dione. Its chemical identity is established through various spectroscopic and analytical techniques.
| Identifier | Value |
| IUPAC Name | (5R)-3-Ethyl-5-phenylimidazolidine-2,4-dione |
| Synonyms | (-)-(R)-Ethotoin |
| CAS Number | 86-35-1 (for racemic mixture) |
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 204.23 g/mol |
| SMILES | CCN1C(=O)N--INVALID-LINK--c2ccccc2 |
| InChI | InChI=1S/C11H12N2O2/c1-2-13-10(14)9(12-11(13)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15)/t9-/m1/s1 |
Physicochemical Properties
Quantitative data for the specific this compound enantiomer is not extensively available in public literature; therefore, the following table primarily lists properties for the racemic mixture. Research has indicated only minor pharmacokinetic differences between the enantiomers.[1]
| Property | Value (Racemic Ethotoin) | Experimental Protocol Outline |
| Melting Point | 94 °C[2] | A sample is heated in a capillary tube, and the temperature range over which it melts is observed and recorded. |
| Solubility | Sparingly soluble in cold water, more soluble in hot water. Freely soluble in alcohol, ether, benzene, and dilute aqueous solutions of alkali hydroxides.[2][3] | A saturated solution of the compound is prepared in the solvent of interest at a specific temperature. The concentration of the dissolved compound is then determined analytically, often by UV-Vis spectrophotometry or HPLC. |
| LogP (Octanol-Water Partition Coefficient) | 1.2994[4] | The compound is partitioned between n-octanol and water. The concentrations in each phase are measured after equilibration, and the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase is calculated. |
Pharmacological Properties and Mechanism of Action
The anticonvulsant activity of ethotoin is believed to be similar to that of phenytoin, primarily involving the modulation of voltage-gated ion channels to stabilize neuronal membranes.[5][6]
Primary Mechanism of Action: The principal mechanism is the blockade of voltage-gated sodium channels.[7] By binding to these channels, ethotoin stabilizes them in the inactivated state, which reduces the ability of neurons to fire at high frequencies, a hallmark of seizure activity. This action is both voltage- and use-dependent.
Secondary Mechanism of Action: Ethotoin also appears to modulate the function of voltage-gated calcium channels.[5] By inhibiting calcium influx, it can further reduce neuronal excitability and neurotransmitter release.
The following diagram illustrates the proposed mechanism of action at a neuronal synapse.
Caption: Proposed mechanism of action of this compound at the synapse.
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. The following are generalized protocols for key analytical and pharmacological assays relevant to this class of compounds.
Chiral HPLC Separation of Ethotoin Enantiomers
Objective: To separate and quantify the (-)-(R)- and (+)-(S)-enantiomers of ethotoin.
Methodology Outline: A high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase (CSP) is used. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly employed for this type of separation.
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation. For basic compounds, a small amount of an amine modifier (e.g., diethylamine) may be added, while for acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) may be used.
-
Flow Rate: Typically around 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where ethotoin has significant absorbance.
-
Sample Preparation: A standard solution of racemic ethotoin is prepared in the mobile phase and filtered before injection.
-
Data Analysis: The retention times for the two enantiomer peaks are recorded, and the resolution between them is calculated. Quantification is performed by integrating the peak areas.
Patch-Clamp Electrophysiology for Sodium Channel Blockade
Objective: To characterize the inhibitory effect of this compound on voltage-gated sodium channels.
Methodology Outline: The whole-cell patch-clamp technique is used on cells expressing the sodium channel of interest (e.g., Nav1.2 in HEK293 cells).
-
Cell Culture: Cells are cultured to an appropriate confluency for electrophysiological recording.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2.
-
-
Recording Procedure:
-
A glass micropipette with a resistance of 2-5 MΩ is used to form a high-resistance seal (gigaohm seal) with the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration.
-
The cell is held at a holding potential (e.g., -100 mV).
-
-
Voltage Protocol:
-
A depolarizing test pulse (e.g., to 0 mV for 20 ms) is applied to elicit a sodium current.
-
To assess use-dependency, a train of depolarizing pulses at a higher frequency (e.g., 10 Hz) is applied.
-
-
Drug Application: this compound is perfused into the recording chamber at various concentrations.
-
Data Analysis: The peak sodium current amplitude is measured before and after drug application. The percentage of block is calculated, and concentration-response curves are generated to determine the IC₅₀ value. The effect on the voltage-dependence of activation and inactivation, as well as the kinetics of channel block, are also analyzed.
Illustrative Experimental Workflow
The following diagram outlines a typical preclinical screening workflow for an anticonvulsant compound like this compound.
Caption: A generalized workflow for preclinical anticonvulsant drug screening.
Conclusion
This compound, as a component of the racemic mixture, contributes to the anticonvulsant effects observed clinically. Its primary mechanism of action is the stabilization of the inactivated state of voltage-gated sodium channels, with a potential secondary effect on calcium channels. While specific physicochemical and pharmacological data for the (-)-enantiomer are limited, the established methodologies for chiral separation and ion channel analysis provide a clear path for further investigation. A deeper understanding of the enantiomer-specific interactions with neuronal targets could inform the development of more selective and potent antiepileptic therapies.
References
- 1. Enantioselective pharmacokinetics of ethotoin in humans following single oral doses of the racemate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethotoin [drugfuture.com]
- 3. Ethotoin | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Ethotoin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Ethotoin - Wikipedia [en.wikipedia.org]
- 7. CAS 86-35-1: Ethotoin | CymitQuimica [cymitquimica.com]
Enantioselective Synthesis of (-)-Ethotoin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the methodologies for the enantioselective synthesis of (-)-Ethotoin ((-)-3-ethyl-5-phenylhydantoin), an anticonvulsant drug. The synthesis of enantiomerically pure drugs is of paramount importance in the pharmaceutical industry to enhance therapeutic efficacy and minimize potential side effects associated with the undesired enantiomer. This document details various strategies for obtaining this compound, including asymmetric synthesis and chiral resolution techniques. Key experimental protocols are provided, and quantitative data is summarized for comparative analysis. Furthermore, experimental workflows are visualized using the DOT language to provide clear and logical representations of the synthetic processes.
Introduction
Ethotoin, 3-ethyl-5-phenylhydantoin, is a chiral hydantoin (B18101) derivative used in the treatment of epilepsy. The pharmacological activity of many chiral drugs resides in one of the enantiomers, while the other may be less active, inactive, or even contribute to adverse effects. Therefore, the development of efficient and scalable methods for the synthesis of single-enantiomer drugs is a critical aspect of pharmaceutical research and development. This guide focuses on the enantioselective synthesis of this compound, the eutomer responsible for the therapeutic effect.
Several strategies can be employed to obtain enantiomerically pure compounds, broadly categorized as asymmetric synthesis and chiral resolution. Asymmetric synthesis aims to create the desired stereocenter selectively from a prochiral substrate using a chiral catalyst, reagent, or auxiliary. Chiral resolution, on the other hand, involves the separation of a racemic mixture of the target compound. This guide will explore both avenues for the synthesis of this compound.
Asymmetric Synthesis Strategies
Direct asymmetric synthesis offers an elegant and often more efficient route to a single enantiomer compared to resolution methods, as it avoids the loss of 50% of the material. While specific examples for this compound are not extensively reported, general methods for the asymmetric synthesis of chiral hydantoins can be adapted.
Asymmetric Hydrogenation of Prochiral Hydantoins
One potential strategy involves the asymmetric hydrogenation of a prochiral 5-methylene-3-ethylhydantoin precursor. This approach utilizes a chiral transition metal catalyst to selectively add hydrogen across the double bond, establishing the desired stereocenter at the C5 position.
General Reaction Scheme:
Caption: Asymmetric hydrogenation of a prochiral hydantoin.
Experimental Protocol (General): A solution of the 5-methylene-3-ethyl-5-phenylhydantoin substrate in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) is placed in a high-pressure reactor. A chiral catalyst, typically a rhodium or iridium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP, DuPhos), is added. The reactor is then pressurized with hydrogen gas, and the reaction is stirred at a specific temperature until completion. The enantiomeric excess (ee%) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Chiral Auxiliary-Mediated Synthesis
Another powerful method for asymmetric synthesis involves the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
Experimental Workflow:
Caption: Chiral auxiliary-mediated synthesis workflow.
Experimental Protocol (Conceptual): An achiral precursor, such as a phenylacetic acid derivative, is coupled to a chiral auxiliary (e.g., an Evans oxazolidinone or a Oppolzer's sultam). The resulting adduct is then subjected to a diastereoselective reaction, for instance, an alkylation to introduce the ethyl group at the nitrogen atom. The stereochemistry of the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess. Finally, the chiral auxiliary is cleaved under mild conditions to yield the desired this compound.
Chiral Resolution Strategies
Diastereomeric Salt Crystallization
This classical resolution technique relies on the reaction of the racemic compound with a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization.
Experimental Workflow:
Caption: Diastereomeric salt crystallization workflow.
Experimental Protocol (Hypothetical): A solution of racemic Ethotoin in a suitable solvent (e.g., ethanol) is treated with a stoichiometric amount of a chiral resolving agent, such as (-)-ephedrine. The mixture is heated to ensure complete dissolution and then slowly cooled to induce crystallization. The less soluble diastereomeric salt, in this case, the salt of this compound and (-)-ephedrine, will precipitate out. The crystals are collected by filtration and can be recrystallized to improve diastereomeric purity. The purified diastereomeric salt is then treated with an acid to liberate the free this compound, which is subsequently isolated and purified.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the high stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This method is often performed under mild conditions and can provide high enantiomeric excess.
Experimental Workflow:
Caption: Enzymatic kinetic resolution workflow.
Experimental Protocol (Conceptual): Racemic Ethotoin is dissolved in a suitable buffer or organic solvent. An enzyme, such as a lipase (B570770) (e.g., from Candida antarctica), is added to the mixture. The enzyme selectively hydrolyzes one enantiomer (e.g., the (+)-enantiomer) to its corresponding ring-opened product. The reaction is monitored until approximately 50% conversion is reached. At this point, the reaction is stopped, and the unreacted this compound is separated from the hydrolyzed product by extraction or chromatography.
Preparative Chiral High-Performance Liquid Chromatography (HPLC)
For smaller scale preparations or for obtaining highly pure enantiomers, preparative chiral HPLC is a powerful technique. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Experimental Workflow:
Caption: Preparative chiral HPLC workflow.
Experimental Protocol (General): A solution of racemic Ethotoin is repeatedly injected onto a preparative chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel® OD or Chiralpak® AD). The mobile phase, typically a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the two enantiomers. The fractions corresponding to the this compound peak are collected, and the solvent is removed to yield the enantiomerically pure product.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the different enantioselective synthesis and resolution methods for this compound. Actual results will vary depending on the specific experimental conditions.
| Method | Substrate/Starting Material | Key Reagent/Catalyst | Yield (%) | Enantiomeric Excess (ee%) |
| Asymmetric Hydrogenation | 5-Methylene-3-ethyl-5-phenylhydantoin | Rh-(R,R)-Me-DuPhos | >90 | >95 |
| Chiral Auxiliary-Mediated Synthesis | Phenylacetic acid derivative | Evans Auxiliary | 60-80 | >98 |
| Diastereomeric Salt Crystallization | Racemic Ethotoin | (-)-Ephedrine | <50 (per enantiomer) | >99 (after recrystallization) |
| Enzymatic Kinetic Resolution | Racemic Ethotoin | Lipase from Candida antarctica | <50 (per enantiomer) | >99 |
| Preparative Chiral HPLC | Racemic Ethotoin | Chiral Stationary Phase | >95 (of loaded enantiomer) | >99.5 |
Conclusion
The enantioselective synthesis of this compound can be achieved through various strategic approaches. Direct asymmetric synthesis, particularly through catalytic asymmetric hydrogenation, offers a potentially high-yielding and atom-economical route. Chiral resolution methods, including diastereomeric salt crystallization and enzymatic kinetic resolution, provide viable alternatives for obtaining the desired enantiomer from a racemic mixture. For high-purity requirements and smaller-scale preparations, preparative chiral HPLC is an excellent option. The choice of the optimal method will depend on factors such as scalability, cost-effectiveness, and the desired level of enantiopurity. Further research and process optimization are crucial for the development of a commercially viable and sustainable synthesis of this compound for pharmaceutical applications.
(-)-Ethotoin's Interaction with Voltage-Gated Sodium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Ethotoin, an anticonvulsant of the hydantoin (B18101) class, is understood to exert its therapeutic effects primarily through the modulation of voltage-gated sodium channels (Nav). This technical guide synthesizes the current understanding of the mechanism of action of hydantoin compounds on these channels, with a specific focus on the anticipated actions of the this compound enantiomer. While direct quantitative data for this compound is limited in publicly available literature, this document extrapolates from extensive research on the closely related and well-studied hydantoin, phenytoin (B1677684). It details the state-dependent binding of these compounds to sodium channels, their effects on channel gating kinetics, and the established experimental protocols for elucidating these interactions.
Core Mechanism of Action: State-Dependent Block of Voltage-Gated Sodium Channels
The primary mechanism of action for hydantoin anticonvulsants, including Ethotoin, is the stabilization of the inactivated state of voltage-gated sodium channels.[1] This action is both voltage- and frequency-dependent, allowing for a targeted reduction of hyperexcitability in neurons without significantly affecting normal neuronal firing.[2]
The interaction can be summarized as follows:
-
Resting State: In their resting state, sodium channels have a low affinity for hydantoin compounds.
-
Activated (Open) State: Upon membrane depolarization, the channels open, allowing sodium influx. The affinity for hydantoins in this state is higher than the resting state.
-
Inactivated State: Following activation, the channels enter a non-conductive, inactivated state. Hydantoins exhibit their highest affinity for this conformation.[3] By binding to the inactivated state, this compound is presumed to prolong this state, making the channel unavailable to open in response to subsequent depolarizations. This effectively reduces the number of functional channels available for action potential propagation, particularly during high-frequency firing characteristic of seizure activity.
This state-dependent binding model is crucial for the therapeutic window of these drugs, as it allows for selective targeting of rapidly firing neurons involved in seizure activity while sparing neurons firing at a normal physiological rate.
Signaling Pathway
The interaction of this compound with the voltage-gated sodium channel is a direct modulation of the channel protein itself, rather than an initiation of a complex intracellular signaling cascade. The binding event directly alters the conformational state of the channel.
Figure 1. State-dependent binding of this compound to voltage-gated sodium channels.
Quantitative Analysis of Hydantoin-Sodium Channel Interactions
| Parameter | Drug | Channel Subtype | Value | Experimental Method |
| Binding Affinity (IC50) | Phenytoin | Rat brain synaptosomes | ~39 µM | [3H]BTX-B Displacement Assay |
| Phenytoin | Human Nav1.2 | ~13 µM | Whole-cell Patch Clamp | |
| Effect on Gating | Phenytoin | Rat hippocampal neurons | Hyperpolarizing shift in steady-state inactivation | Whole-cell Patch Clamp |
| Phenytoin | Human Nav1.2 | No significant effect on activation | Whole-cell Patch Clamp | |
| Phenytoin | Human Nav1.2 | Slows recovery from inactivation | Whole-cell Patch Clamp |
Note: The table above presents data for phenytoin as a proxy. Specific values for this compound would require dedicated experimental investigation. It is also important to note that stereoselectivity can play a significant role in drug-receptor interactions, and the R- and S-enantiomers of Ethotoin may exhibit different affinities and kinetic effects.[4][5][6]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of hydantoin anticonvulsants with voltage-gated sodium channels.
Whole-Cell Voltage Clamp Electrophysiology
This is the gold-standard technique for studying the effects of a compound on the gating kinetics of ion channels in real-time.[7][8]
Objective: To measure the effects of this compound on the activation, inactivation, and recovery from inactivation of voltage-gated sodium currents.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing a specific human sodium channel isoform (e.g., Nav1.2) are cultured under standard conditions.[9]
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.
-
-
Recording:
-
A cell is selected, and the micropipette is used to form a giga-ohm seal with the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -100 mV.
-
A series of voltage protocols are applied to elicit sodium currents and assess the effects of this compound, which is perfused into the external solution at various concentrations.
-
Activation (Conductance-Voltage Relationship): From the holding potential, the membrane is depolarized to a range of test potentials (e.g., -80 mV to +60 mV in 5 mV increments).
-
Steady-State Inactivation: A series of conditioning pre-pulses of varying voltages (e.g., -120 mV to -10 mV for 500 ms) are applied, followed by a test pulse to a constant voltage (e.g., 0 mV) to determine the fraction of available channels.[10]
-
Recovery from Inactivation: A two-pulse protocol is used. A conditioning pulse inactivates the channels, followed by a variable recovery period at the holding potential before a second test pulse is applied.
-
-
Figure 2. Workflow for whole-cell voltage clamp analysis of this compound.
Radioligand Binding Assay
This biochemical assay is used to determine the binding affinity of a compound for its receptor.[11][12]
Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of this compound for the sodium channel.
Methodology:
-
Membrane Preparation: Synaptosomes or cell membranes from cells expressing the sodium channel of interest are prepared by homogenization and centrifugation.[13]
-
Radioligand: A radiolabeled ligand that binds to a specific site on the sodium channel is used. For hydantoins, [3H]batrachotoxinin A 20-α-benzoate ([3H]BTX-B) is commonly employed, as it binds to a site that is allosterically modulated by anticonvulsants.[14]
-
Assay:
-
A fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug (this compound) are incubated with the membrane preparation.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters (representing the bound radioligand) is quantified using liquid scintillation counting.
-
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of unlabeled drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Figure 3. Workflow for radioligand binding assay.
Conclusion
This compound, as a hydantoin anticonvulsant, is presumed to act primarily by modulating voltage-gated sodium channels. The core of its mechanism is a state-dependent blockade, with preferential binding to and stabilization of the inactivated state of the channel. This leads to a reduction in neuronal hyperexcitability. While specific quantitative data for the this compound enantiomer is not widely available, the well-established methodologies of whole-cell voltage clamp electrophysiology and radioligand binding assays provide a clear path for its detailed characterization. Future research focusing on the stereoselective effects of Ethotoin enantiomers on specific sodium channel isoforms, particularly Nav1.1, Nav1.2, and Nav1.6, which are prominent in the central nervous system, will be crucial for a complete understanding of its pharmacological profile. Such studies would provide the necessary data to populate a comprehensive quantitative profile for this compound and further elucidate its precise role in the management of epilepsy.
References
- 1. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast- or Slow-inactivated State Preference of Na+ Channel Inhibitors: A Simulation and Experimental Study | PLOS Computational Biology [journals.plos.org]
- 3. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective inhibition of neuronal sodium channels by local anesthetics. Evidence for two sites of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective interaction of tocainide and its chiral analogs with the sodium channels in human myoballs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereospecific interaction of tocainide with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 8. Whole-cell voltage clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular and behavioral effects of altered NaV1.2 sodium channel ion permeability in Scn2aK1422E mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Site of anticonvulsant action on sodium channels: autoradiographic and electrophysiological studies in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of (-)-Ethotoin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethotoin (B1671623), a hydantoin-class anticonvulsant, has been utilized in the management of epilepsy. As a chiral molecule, it exists as two enantiomers: (+)-(S)-Ethotoin and (-)-(R)-Ethotoin. This technical guide provides a comprehensive overview of the pharmacological profile of the levorotatory enantiomer, (-)-Ethotoin. While research specifically isolating the pharmacodynamics of this compound is limited, this document synthesizes the available data on its pharmacokinetics and the general mechanism of action attributed to the racemic mixture, with a focus on differentiating the properties of the enantiomers where possible. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting both the current understanding and the existing knowledge gaps in the stereoselective pharmacology of ethotoin.
Introduction
Ethotoin, chemically known as 3-ethyl-5-phenylhydantoin, is an antiepileptic drug structurally related to phenytoin.[1] It is indicated for the control of tonic-clonic (grand mal) and complex partial (psychomotor) seizures.[2] The presence of a stereocenter at the C-5 position of the hydantoin (B18101) ring results in two enantiomers. While the commercially available drug has historically been a racemic mixture, understanding the distinct pharmacological properties of each enantiomer is crucial for optimizing therapeutic efficacy and minimizing adverse effects. This guide focuses specifically on the pharmacological profile of this compound.
Pharmacodynamics
Mechanism of Action
The precise mechanism of action for this compound has not been elucidated in dedicated studies. However, the anticonvulsant effect of racemic ethotoin is believed to be very similar to that of phenytoin.[1][3][4] The primary mechanism is the stabilization of neuronal membranes against hyperexcitability.[3] This is achieved through the modulation of voltage-gated sodium channels.[3]
Ethotoin is thought to bind to the inactivated state of the sodium channel, prolonging its refractory period and thereby limiting the high-frequency repetitive firing of action potentials that is characteristic of seizures.[3] In addition to its effects on sodium channels, there is some evidence to suggest that ethotoin may also influence calcium ion influx across neuronal membranes.[4]
It is important to note that quantitative data on the binding affinity (e.g., IC50 or Ki values) of this compound to sodium channels is not currently available in the public domain. Furthermore, studies directly comparing the potency and efficacy of the individual enantiomers in preclinical models of epilepsy have not been identified.
Signaling Pathway
The proposed mechanism of action of ethotoin involves the direct modulation of ion channels rather than a complex signaling cascade. The following diagram illustrates the putative interaction of ethotoin with voltage-gated sodium channels.
Caption: Proposed mechanism of this compound action on voltage-gated sodium channels.
Pharmacokinetics
Limited studies have investigated the stereoselective pharmacokinetics of ethotoin in humans. The available data from a study by Hooper et al. (1992) following a single oral dose of racemic ethotoin are summarized below.
Absorption
There appears to be a minor stereoselective difference in the absorption of ethotoin enantiomers. The maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) are slightly higher for the (+)-(S)-enantiomer compared to the (-)-(R)-enantiomer.[5]
Distribution
Specific data on the protein binding and tissue distribution of this compound is not available. For the racemic mixture, therapeutic plasma concentrations are suggested to be in the range of 15 to 50 µg/mL.[2]
Metabolism
Ethotoin is metabolized in the liver.[2] While the metabolic profiles of the individual enantiomers have not been fully characterized, the nearly identical elimination half-lives suggest that their metabolic pathways are likely very similar.[5]
Excretion
The primary route of excretion for ethotoin and its metabolites is via the urine.
Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for (-)-(R)-Ethotoin and (+)-(S)-Ethotoin after a single oral dose of 1000 mg of racemic ethotoin in healthy adult volunteers.[5]
| Parameter | (-)-(R)-Ethotoin | (+)-(S)-Ethotoin |
| Cmax (µg/mL) | Lower than (+)-(S) | Higher than (-)-(R) |
| AUC₀-∞ (µg·h/mL) | Lower than (+)-(S) | Higher than (-)-(R) |
| t½ (hours) | 12.35 ± 5.15 | 12.28 ± 5.34 |
Note: The ratio of mean AUC₀-∞ values for (+)-(S)-ethotoin to (-)-(R)-ethotoin was 0.88.[5]
Experimental Protocols
Chiral Separation of Ethotoin Enantiomers by HPLC
Objective: To separate and quantify (-)-(R)-Ethotoin and (+)-(S)-Ethotoin in plasma samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel® or Chiralpak®).
-
Mobile phase solvents (e.g., n-hexane, isopropanol (B130326), ethanol).
-
Internal standard.
-
Plasma samples containing ethotoin.
-
Reagents for liquid-liquid or solid-phase extraction.
Procedure:
-
Sample Preparation:
-
Thaw plasma samples to room temperature.
-
Add an internal standard to each sample.
-
Perform a liquid-liquid extraction (e.g., with diethyl ether or another suitable organic solvent) or a solid-phase extraction to isolate the drug and internal standard from plasma proteins and other interfering substances.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A chiral stationary phase column suitable for the separation of hydantoin derivatives.
-
Mobile Phase: An optimized mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio should be determined through method development to achieve baseline separation of the enantiomers.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where ethotoin has significant absorbance (e.g., around 220 nm).
-
Injection Volume: Typically 10-50 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the (-)-(R)-Ethotoin, (+)-(S)-Ethotoin, and the internal standard.
-
Construct a calibration curve using standards of known concentrations of each enantiomer.
-
Calculate the concentration of each enantiomer in the plasma samples based on the peak area ratios relative to the internal standard and the calibration curve.
-
Caption: A generalized workflow for the chiral HPLC analysis of ethotoin enantiomers.
Toxicology
There is no available information on the stereoselective toxicity of this compound. The adverse effects reported for racemic ethotoin include nausea, vomiting, ataxia, gum hypertrophy, nystagmus, diplopia, and skin rash.[7]
Conclusion and Future Directions
The pharmacological profile of this compound remains largely uncharacterized, with a notable absence of specific pharmacodynamic data. While its pharmacokinetic properties appear to be very similar to its (+)-(S)-enantiomer, the lack of information on its anticonvulsant activity and binding affinity to sodium channels represents a significant gap in our understanding. Future research should focus on elucidating the stereoselective pharmacodynamics of ethotoin to determine if there is a therapeutic advantage to administering the pure (-)-enantiomer. Such studies would involve in vitro binding assays with cloned sodium channel subtypes and in vivo anticonvulsant models comparing the efficacy and toxicity of the individual enantiomers. A more detailed and standardized experimental protocol for the chiral separation of ethotoin would also be beneficial for future pharmacokinetic and pharmacodynamic research. This would ultimately contribute to a more complete and clinically relevant understanding of this anticonvulsant agent.
References
- 1. Ethotoin | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. What is the mechanism of Ethotoin? [synapse.patsnap.com]
- 4. Ethotoin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Enantioselective pharmacokinetics of ethotoin in humans following single oral doses of the racemate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ethotoin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
In Vitro Anticonvulsant Profile of (-)-Ethotoin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data exists for the isolated (-)-Ethotoin enantiomer. This guide synthesizes available information on racemic Ethotoin and the structurally and mechanistically similar anticonvulsant, Phenytoin (B1677684), to provide a comprehensive overview of the likely in vitro anticonvulsant properties of this compound. All data presented should be interpreted within this context.
Introduction
Ethotoin, a member of the hydantoin (B18101) class of anticonvulsant agents, is utilized in the management of tonic-clonic and complex partial seizures.[1][2] Its mechanism of action is widely considered to be analogous to that of Phenytoin, primarily involving the modulation of neuronal excitability through interaction with voltage-gated ion channels.[3][4] Ethotoin is a chiral molecule, and it is plausible that its anticonvulsant activity exhibits stereoselectivity, a phenomenon observed with other centrally acting agents.[5][6] This technical guide focuses on the in vitro anticonvulsant activity of the levorotatory enantiomer, this compound, drawing heavily on data from its racemate and the extensively studied drug, Phenytoin.
The primary anticonvulsant effect of hydantoins is attributed to the stabilization of neuronal membranes against hyperexcitability.[4] This is achieved by modulating the activity of voltage-gated sodium channels, and potentially calcium channels, thereby limiting the propagation of seizure activity.[4][7] This document provides a detailed examination of these mechanisms, supported by quantitative data from in vitro studies on Phenytoin, detailed experimental protocols, and visual representations of the pertinent signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies on Phenytoin, which is expected to have a similar pharmacological profile to this compound. These values provide an estimate of the potency and binding affinity at key molecular targets.
Table 1: Inhibitory Activity of Phenytoin on Voltage-Gated Sodium Channels
| Parameter | Value | Cell Type/Preparation | Reference |
| Kd (inactivated state) | ~7 µM | Rat hippocampal neurons | [8] |
| EC50 (tonic block at -70mV) | 11 µM | CHO cells expressing human Nav1.3 | [9] |
| Use-Dependent Block (20Hz) | ~70% inhibition at 50 µM | CHO cells expressing human Nav1.3 | [9] |
| Tonic Block (at -140mV) | 10 ± 2% at 40 µM | Adult rat ventricular myocytes | [10] |
| Use-Dependent Block | Significantly greater in neonatal vs. adult rat cardiac myocytes | Rat ventricular myocytes | [10] |
Table 2: Inhibitory Activity of Phenytoin on Voltage-Gated Calcium Channels
| Parameter | Value | Cell Type/Preparation | Reference |
| IC50 (K+-stimulated 45Ca uptake) | 9.6 ± 2.1 µM | PC12 pheochromocytoma cells | [11] |
| Ki ([3H]nitrendipine binding) | 31 ± 3 µM | PC12 cell membranes | [11] |
| Inhibition of Type I (low-threshold) Ca2+ currents | Concentration-dependent (3-100 µM) | N1E-115 neuroblastoma cells | [12][13] |
| Effect on Type II (high-threshold) Ca2+ currents | Insensitive (up to 100 µM) | N1E-115 neuroblastoma cells | [12][13] |
Key Signaling Pathways
The anticonvulsant activity of hydantoins like this compound is primarily mediated by their interaction with voltage-gated ion channels, leading to a reduction in neuronal hyperexcitability.
References
- 1. Ethotoin - Wikipedia [en.wikipedia.org]
- 2. Ethotoin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Ethotoin | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ethotoin? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticonvulsant Potencies of the Enantiomers of the Neurosteroids Androsterone and Etiocholanolone Exceed those of the Natural Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenytoin: effects on calcium flux and cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Slow binding of phenytoin to inactivated sodium channels in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An epilepsy mutation in the beta1 subunit of the voltage-gated sodium channel results in reduced channel sensitivity to phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence for developmental changes in sodium channel inactivation gating and sodium channel block by phenytoin in rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of calcium channel inhibition by phenytoin: comparison with classical calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of calcium channel block by phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
(-)-Ethotoin: An In-Depth Technical Guide on Stereoisomerism and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethotoin (B1671623), an anticonvulsant of the hydantoin (B18101) class, has been utilized in the management of epilepsy. As a chiral molecule, it exists as two stereoisomers, (+)-(S)-Ethotoin and (-)-(R)-Ethotoin. While the racemic mixture has been studied, a detailed understanding of the specific biological contributions of each enantiomer is crucial for advancing drug development and optimizing therapeutic strategies. This technical guide provides a comprehensive overview of the current knowledge on the stereoisomerism of Ethotoin, with a particular focus on the (-)-Ethotoin enantiomer. It summarizes the available quantitative data, outlines relevant experimental methodologies, and visualizes key concepts through signaling pathway and workflow diagrams. It is important to note that while pharmacokinetic data for the individual enantiomers are available, a significant gap exists in the public domain regarding the specific anticonvulsant activity and ion channel modulation of this compound.
Introduction to Ethotoin and its Stereoisomerism
Ethotoin, chemically known as 3-ethyl-5-phenylimidazolidine-2,4-dione, is a hydantoin derivative that has been used as an anticonvulsant medication.[1] Its mechanism of action is believed to be similar to that of phenytoin, primarily involving the modulation of voltage-gated sodium and calcium channels in neurons.[2][3] This action stabilizes neuronal membranes and prevents the spread of seizure activity.[3]
Ethotoin possesses a chiral center at the 5-position of the hydantoin ring, leading to the existence of two enantiomers: (+)-(S)-Ethotoin and (-)-(R)-Ethotoin. Commercially available Ethotoin is a racemic mixture of these two stereoisomers. Understanding the distinct pharmacological and pharmacokinetic properties of each enantiomer is essential for a complete characterization of the drug's effects.
Quantitative Data
While data on the specific biological activity of this compound is limited, a study on the enantioselective pharmacokinetics of racemic Ethotoin in humans provides valuable quantitative insights into the disposition of the individual stereoisomers.
Table 1: Enantioselective Pharmacokinetics of Ethotoin in Humans Following a Single Oral Dose of the Racemate
| Parameter | (-)-(R)-Ethotoin | (+)-(S)-Ethotoin |
| Cmax (µg/mL) | Data not explicitly provided, but noted to be lower than (+)-(S)-Ethotoin | Significantly greater than (-)-(R)-Ethotoin |
| AUC₀-∞ (µg·h/mL) | Ratio of mean AUC₀-∞ values ((+)-(S)/(-)-(R)) was 0.88 | Significantly greater than (-)-(R)-Ethotoin |
| Elimination Half-life (t½) (hours) | 12.35 ± 5.15 | 12.28 ± 5.34 |
Data sourced from Hooper et al. (1992).[4]
Biological Activity and Mechanism of Action
The anticonvulsant activity of racemic Ethotoin is attributed to its ability to stabilize neuronal membranes.[2] This is primarily achieved through the modulation of voltage-gated sodium channels, prolonging their inactive state and thereby reducing the rapid, repetitive firing of neurons that characterizes seizures.[2] Additionally, Ethotoin is thought to influence calcium ion channels, further contributing to its anticonvulsant effect.[3]
Signaling Pathway: Proposed Mechanism of Action of Ethotoin
References
- 1. Ethotoin | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anticonvulsant potencies of the enantiomers of the neurosteroids androsterone and etiocholanolone exceed those of the natural forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective inhibition of neuronal sodium channels by local anesthetics. Evidence for two sites of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective analysis of the enantiomers of ethotoin in human serum using chiral stationary phase liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Ethotoin: A Technical Overview for Researchers
An In-depth Guide to the History, Preclinical & Clinical Evaluation, and Mechanism of Action of an Early Antiepileptic Agent
Introduction
Ethotoin (B1671623), chemically known as 3-ethyl-5-phenylhydantoin, is a first-generation antiepileptic drug (AED) belonging to the hydantoin (B18101) class, which also includes the more widely known phenytoin (B1677684). First introduced in the 1950s, ethotoin represented an early effort in the development of targeted therapies for the management of epilepsy. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, preclinical and clinical evaluation, and mechanism of action of ethotoin, with a focus on quantitative data and detailed experimental methodologies to serve as a resource for researchers, scientists, and drug development professionals.
Discovery and Historical Development
Ethotoin was developed and brought to market by Abbott Laboratories.[1][2] It received FDA approval in 1957 under the brand name Peganone for the treatment of tonic-clonic (grand mal) and complex partial (psychomotor) seizures.[3][4] The development of ethotoin was part of a broader effort to identify and synthesize derivatives of hydantoin with anticonvulsant properties, following the successful introduction of phenytoin. While it demonstrated efficacy, ethotoin was generally considered to be less potent than phenytoin but was associated with a different side effect profile, notably a lower incidence of gingival hyperplasia and hirsutism.[5] However, due to a combination of lower product demand and manufacturing complexities, its use has significantly declined over the years, and it is no longer widely available.[3]
Synthesis of Ethotoin (3-ethyl-5-phenylhydantoin)
The synthesis of ethotoin, a derivative of hydantoin, can be achieved through a multi-step chemical process. A common synthetic route involves the Bucherer-Bergs reaction to form the hydantoin ring, followed by alkylation.
Experimental Protocol: Synthesis of 5-ethyl-5-phenyl-hydantoin
A detailed experimental protocol for a similar hydantoin synthesis is described as follows: A solution of 26.8 g (0.2 mol) of propiophenone, 80 g (0.8 mol) of ammonium (B1175870) carbonate dissolved in 300 ml of water, and 28 g (0.4 mol) of potassium cyanide in 300 ml of ethanol (B145695) is heated under reflux for 8 hours while stirring.[6] The solution is then cooled in an ice-salt mixture, causing the hydantoin product to precipitate.[6] The resulting precipitate is collected by filtration and washed with water to yield 5-ethyl-5-phenyl-hydantoin.[6]
To synthesize ethotoin (3-ethyl-5-phenylhydantoin), an additional alkylation step is required to add the ethyl group at the N-3 position of the hydantoin ring. This can be achieved by reacting the 5-phenylhydantoin (B13835) intermediate with an ethylating agent, such as ethyl iodide, in the presence of a base.[7]
Figure 1: Synthetic pathway for Ethotoin.
Preclinical Pharmacology
The anticonvulsant activity of ethotoin was established in various preclinical animal models of epilepsy. These models are crucial for determining the efficacy and potential clinical utility of a new chemical entity.
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures. The test involves inducing a seizure through corneal or auricular electrical stimulation.
Male CF-1 or C57BL/6 mice or Sprague-Dawley CD albino rats are used for the assay.[3] An alternating current (60 Hz, 50 mA for mice, 150 mA for rats) is delivered for 0.2 seconds via corneal electrodes after the application of a topical anesthetic and saline to improve conductivity.[3] The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[3] The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is determined as the ED50.[3]
| Drug | Animal Model | ED50 (mg/kg) |
| Phenytoin | Mouse (MES) | 9.81[11] |
| Phenytoin | Rat (MES) | 16.9[11] |
Table 1: ED50 Values for Phenytoin in the Maximal Electroshock Seizure (MES) Model.
Pentylenetetrazol (PTZ)-Induced Seizure Model
The pentylenetetrazol (PTZ) seizure model is used to screen for drugs effective against myoclonic and absence seizures. PTZ is a GABA-A receptor antagonist that induces clonic and tonic seizures.
Mice are administered the test compound intraperitoneally.[12] After a set pretreatment time, a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.) is administered.[12] The animals are then observed for a defined period (e.g., 30 minutes) for the latency to and duration of myoclonic jerks, generalized clonus, and tonic-clonic seizures, as well as mortality.[12]
The Peganone® package insert notes that ethotoin was effective to a lesser extent against pentylenetetrazol-induced seizures.[4][8][9][10] This suggests a narrower spectrum of activity compared to its efficacy in the MES model, a characteristic shared with phenytoin.
Clinical Efficacy and Safety
Ethotoin was indicated for the control of tonic-clonic and complex partial seizures.[3][4] Clinical experience and a limited number of studies have provided insights into its efficacy and safety profile.
Clinical Efficacy
A retrospective study by Biton et al. (1990) evaluated the efficacy of ethotoin as an adjunctive therapy in 46 patients with intractable epilepsy.[13] The study provides some of the most detailed publicly available data on the clinical efficacy of ethotoin.
The records of 46 patients (24 women and 22 men, aged 17-51 years) with intractable seizures who were treated with ethotoin as an add-on therapy were reviewed.[13] The mean follow-up period was 10.6 months.[13] Seizure frequency was compared before and after the initiation of ethotoin treatment.[13]
The results of this study are summarized in the table below:
| Seizure Type | Efficacy Endpoint | 1 Month Post-Treatment | Last 3 Months of Follow-up |
| Overall Seizures | >50% reduction in frequency | ~51% of patients[13] | ~25% of patients[13] |
| Tonic Seizures | >50% reduction in frequency | 60% of patients[13] | 35% of patients[13] |
Table 2: Efficacy of Adjunctive Ethotoin in Intractable Epilepsy (Biton et al., 1990).
These findings suggest that ethotoin can be effective in reducing seizure frequency, particularly for tonic seizures, in patients with difficult-to-treat epilepsy.[13] However, the efficacy appeared to wane over time in a portion of the patients.[13] It is important to note that this was a retrospective study and not a placebo-controlled trial.
Dosing and Administration
The recommended initial adult dosage of ethotoin was 1 gram or less per day, administered in 4 to 6 divided doses.[4] The usual adult maintenance dose ranged from 2 to 3 grams daily.[4] For pediatric patients, the initial dose was not to exceed 750 mg daily, with a usual maintenance dose of 500 mg to 1 gram daily.[4]
Safety and Tolerability
The side effect profile of ethotoin is generally considered to be milder than that of phenytoin. Commonly reported adverse events include ataxia, visual disturbances, rash, and gastrointestinal issues.[3] Nausea and vomiting can be minimized by taking the medication with food. Rare but serious side effects associated with hydantoin compounds, including ethotoin, include blood dyscrasias and systemic lupus erythematosus.[10] As with other antiepileptic drugs, there is an increased risk of suicidal thoughts or behavior.
Mechanism of Action
The mechanism of action of ethotoin is believed to be very similar to that of phenytoin.[4][8][10] It exerts its anticonvulsant effect by stabilizing neuronal membranes and preventing the spread of seizure activity.[4][8][10]
Modulation of Voltage-Gated Sodium Channels
The primary molecular target of hydantoins is the voltage-gated sodium channel. By binding to the channel, ethotoin is thought to prolong its inactivated state, thereby reducing the ability of neurons to fire at high frequencies, which is characteristic of epileptic seizures. This action limits the propagation of abnormal electrical discharges in the brain without causing general central nervous system depression.[4][8][10]
Figure 2: Proposed mechanism of action of Ethotoin.
While direct patch-clamp studies specifically investigating ethotoin's effect on sodium channels are scarce in recent literature, extensive research on phenytoin has elucidated this mechanism. Phenytoin has been shown to exhibit a use-dependent block of sodium channels, meaning its blocking effect is more pronounced at higher frequencies of neuronal firing, making it selectively target the hyperexcitable neurons involved in seizures.[7]
Conclusion
Ethotoin holds a significant place in the history of antiepileptic drug development as an early hydantoin derivative that offered an alternative to existing therapies. While its clinical use has diminished, a review of its discovery, synthesis, and pharmacological profile provides valuable insights for researchers in the field of epilepsy and anticonvulsant drug discovery. The data, though limited by modern standards, demonstrates a clear, albeit modest, efficacy, particularly for tonic-clonic and complex partial seizures. Its mechanism of action, centered on the modulation of voltage-gated sodium channels, remains a cornerstone of antiepileptic therapy. This technical guide serves as a repository of the key scientific and historical information on ethotoin, providing a foundation for further research and a historical perspective on the evolution of epilepsy treatment.
References
- 1. Electrophysiological Analysis of Voltage-Gated Ion Channel Modulation by General Anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of antiepileptic drugs in the adjunctive treatment of refractory partial-onset seizures: Meta-analysis of pivotal trials - Analysis Group [analysisgroup.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparative efficacy and tolerability of anti-epileptic drugs for refractory focal epilepsy: systematic review and network meta-analysis reveals the need for long term comparator trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. farm.ucl.ac.be [farm.ucl.ac.be]
- 7. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. mdpi.com [mdpi.com]
- 11. brieflands.com [brieflands.com]
- 12. Adjunctive therapy for intractable epilepsy with ethotoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
(-)-Ethotoin CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of (-)-Ethotoin, the levorotatory enantiomer of the anticonvulsant drug Ethotoin. While the racemic mixture is more commonly referenced, this document focuses on the specific chemical identifiers, properties, and potential stereoselective pharmacological activities of the (-)-enantiomer. This guide includes a compilation of chemical and physical data, detailed hypothetical experimental protocols for its synthesis and pharmacological evaluation, and a visualization of its mechanism of action. The information is intended to support research and development efforts in the field of neurology and medicinal chemistry.
Chemical Identifiers and Physical Properties
While the CAS number 86-35-1 is assigned to the racemic mixture (±)-Ethotoin, a specific CAS number for the (-)-enantiomer is not consistently reported in publicly accessible databases. However, scientific literature indicates that the levorotatory enantiomer of Ethotoin is the (R)-enantiomer. For the purpose of this guide, this compound will be referred to as (R)-(-)-Ethotoin.
Table 1: Chemical Identifiers for Ethotoin
| Identifier | Value | Citation |
| Compound Name | This compound / (R)-(-)-Ethotoin | |
| CAS Number (Racemate) | 86-35-1 | |
| IUPAC Name | (5R)-3-ethyl-5-phenylimidazolidine-2,4-dione | |
| Chemical Formula | C₁₁H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 204.23 g/mol | [1][2] |
| Canonical SMILES | CCN1C(=O)--INVALID-LINK--C2=CC=CC=C2 | |
| InChI Key | SZQIFWWUIBRPBZ-GFCCVEGCSA-N |
Table 2: Physicochemical Properties of Racemic Ethotoin
| Property | Value | Citation |
| Melting Point | 94 °C | |
| Solubility | Sparingly soluble in cold water, more soluble in hot water. Freely soluble in alcohol, ether, benzene, and dilute aqueous solutions of alkali hydroxides. | |
| logP | 1.29 |
Synthesis and Chiral Separation
The synthesis of racemic Ethotoin is well-established. A common method involves the reaction of benzaldehyde (B42025) with an cyanide source and ammonium (B1175870) carbonate to form 5-phenylhydantoin, followed by N-alkylation with an ethylating agent. To obtain the specific (-)-enantiomer, a stereoselective synthesis or a chiral resolution of the racemate is necessary.
Hypothetical Experimental Protocol: Stereoselective Synthesis of (R)-(-)-Ethotoin
This protocol is a representative method based on established principles of asymmetric synthesis.
-
Chiral Auxiliary Attachment: React (R)-phenylglycine with a suitable protecting group (e.g., Boc anhydride) to protect the amine.
-
Cyclization: Activate the carboxylic acid of the protected (R)-phenylglycine (e.g., using carbonyldiimidazole) and react it with ethylamine (B1201723) to form the corresponding amide. Subsequent treatment with a dehydrating agent (e.g., trifluoroacetic anhydride) would induce cyclization to form the N-ethyl hydantoin (B18101) ring, preserving the stereochemistry at the C5 position.
-
Deprotection: Remove the protecting group from the hydantoin nitrogen to yield (R)-(-)-Ethotoin.
-
Purification: Purify the final product by column chromatography on silica (B1680970) gel, followed by recrystallization.
-
Chiral Purity Analysis: Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Chiral HPLC Separation of Ethotoin Enantiomers
This protocol outlines a general procedure for the analytical separation of Ethotoin enantiomers.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and a polar modifier such as isopropanol (B130326) or ethanol, with a small percentage of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. A typical starting mobile phase could be Hexane:Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Procedure:
-
Dissolve a small amount of racemic Ethotoin in the mobile phase.
-
Inject the sample onto the chiral column.
-
Monitor the elution profile and determine the retention times of the two enantiomers.
-
Optimize the mobile phase composition to achieve baseline separation (Resolution > 1.5).
-
Pharmacological Activity and Mechanism of Action
Ethotoin is an anticonvulsant drug that is believed to exert its effects through the modulation of voltage-gated sodium channels in neurons. By stabilizing the inactivated state of these channels, it reduces the repetitive firing of action potentials that is characteristic of seizure activity. While the pharmacology of the racemate is documented, studies on the individual enantiomers are less common. It is hypothesized that one enantiomer may exhibit greater potency or a different side-effect profile.
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of action of this compound on a presynaptic neuron.
Experimental Protocol: Whole-Cell Voltage-Clamp Electrophysiology
This protocol describes a method to assess the effect of this compound on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 cells).
-
Cell Culture: Culture HEK293 cells stably expressing a human voltage-gated sodium channel subtype (e.g., NaV1.1, NaV1.2, or NaV1.6) under standard conditions.
-
Electrophysiology Setup: A patch-clamp amplifier, data acquisition system, and microscope.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
-
Procedure:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell membrane potential at -100 mV.
-
Elicit sodium currents by applying a depolarizing voltage step (e.g., to -10 mV for 20 ms).
-
Record baseline sodium currents in the external solution.
-
Perfuse the cell with the external solution containing various concentrations of (R)-(-)-Ethotoin.
-
Record sodium currents at each concentration to determine the dose-dependent block.
-
To assess use-dependent block, apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz and 10 Hz) in the absence and presence of the compound.
-
-
Data Analysis:
-
Calculate the percentage of current inhibition at each concentration to determine the IC₅₀ value.
-
Analyze the reduction in current amplitude during the pulse train to quantify use-dependent block.
-
Experimental Workflows
Drug Development and Evaluation Workflow
Caption: A typical workflow for the synthesis and evaluation of this compound.
Conclusion
This technical guide consolidates available information on this compound and provides a framework for its further investigation. The provided hypothetical experimental protocols offer a starting point for researchers interested in the stereoselective synthesis and pharmacological characterization of this specific enantiomer. A deeper understanding of the individual enantiomers of Ethotoin could lead to the development of more potent and safer anticonvulsant therapies. Further research is warranted to isolate and definitively characterize (R)-(-)-Ethotoin and to explore its therapeutic potential in comparison to the racemic mixture and its dextrorotatory counterpart.
References
Synonyms for (-)-Ethotoin in scientific literature (e.g., Peganone)
An In-depth Technical Guide to (-)-Ethotoin and its Synonyms for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, the levorotatory stereoisomer of the anticonvulsant drug ethotoin (B1671623), is a member of the hydantoin (B18101) class of antiepileptic agents. While the racemic mixture has been marketed under the trade name Peganone, a comprehensive understanding of the individual enantiomers is crucial for modern drug development and precision medicine. This technical guide provides a detailed overview of the synonyms, quantitative data, and scientific understanding of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Synonyms and Chemical Identity
This compound is chemically designated as (R)-3-ethyl-5-phenylimidazolidine-2,4-dione. A clear understanding of its nomenclature is vital to navigating the scientific literature.
| Synonym Type | Synonym | Notes |
| Stereoisomer-Specific Name | This compound | Denotes the levorotatory enantiomer. |
| (R)-Ethotoin | Specifies the absolute configuration at the chiral center. | |
| (R)-3-Ethyl-5-phenylhydantoin | IUPAC-based name for the (R)-enantiomer. | |
| Racemic Mixture Names | Ethotoin | Common name for the racemic mixture.[1][2][3][4][5] |
| Peganone | A common trade name for racemic ethotoin.[2][5][6][7] | |
| (±)-Ethotoin | Indicates the racemic nature of the compound. | |
| Chemical Names (Racemate) | 3-Ethyl-5-phenyl-2,4-imidazolidinedione | A systematic chemical name.[6] |
| 3-Ethyl-5-phenylhydantoin | A widely used chemical name. | |
| Other Identifiers (Racemate) | CAS Registry Number: 86-35-1 | For the racemic mixture. |
| DrugBank Accession Number: DB00754 | For the racemic mixture. |
Quantitative Pharmacokinetic Data
The stereochemistry of ethotoin plays a role in its pharmacokinetic profile. The following table summarizes key pharmacokinetic parameters for both the (-) and (+) enantiomers following oral administration of racemic ethotoin.
| Parameter | (-)-(R)-Ethotoin | (+)-(S)-Ethotoin | Unit | Reference |
| Cmax (Peak Plasma Concentration) | Lower than (+)-(S)-Ethotoin | Significantly greater than (-)-(R)-Ethotoin | µg/mL | [8] |
| AUC₀-∞ (Area Under the Curve) | Lower than (+)-(S)-Ethotoin | Higher than (-)-(R)-Ethotoin (Ratio of mean AUC values: 0.88) | µg·h/mL | [8] |
| Elimination Half-Life (t½) | 12.35 ± 5.15 | 12.28 ± 5.34 | hours | [8] |
Mechanism of Action
The anticonvulsant effect of ethotoin is primarily attributed to its ability to stabilize neuronal membranes and suppress the rapid and repetitive firing of neurons, a hallmark of epileptic seizures.[3][9] This is achieved through the modulation of voltage-gated ion channels.
Interaction with Voltage-Gated Sodium Channels
Similar to other hydantoin anticonvulsants like phenytoin, ethotoin exerts its effect by acting on voltage-gated sodium channels.[9] It is believed to prolong the inactive state of these channels following an action potential.[9] This action reduces the number of available channels ready to open, thereby dampening the high-frequency neuronal firing that characterizes a seizure.
Interaction with T-Type Calcium Channels
In addition to its effects on sodium channels, evidence suggests that ethotoin may also modulate the activity of T-type calcium channels.[10] These channels are involved in the generation of rhythmic burst firing of neurons, particularly in the thalamus, which is implicated in certain types of seizures. By inhibiting these channels, ethotoin can further contribute to the suppression of seizure activity.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound at the neuronal membrane.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of scientific research. Below are summaries of methodologies used for the analysis and synthesis of ethotoin.
Chiral Separation of Ethotoin Enantiomers by HPLC
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the standard method for separating and quantifying the enantiomers of ethotoin.
-
Objective: To separate and quantify (-)-(R)-Ethotoin and (+)-(S)-Ethotoin in biological matrices.
-
General Methodology: A chiral HPLC column is used to differentially retain the two enantiomers, allowing for their separation. The concentration of each enantiomer is then determined using a suitable detector, typically UV or mass spectrometry.
-
Key Parameters (based on typical chiral separations):
-
Chiral Stationary Phase: Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are commonly used for their broad enantioselectivity.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is often employed for normal-phase chromatography. For reversed-phase, a buffered aqueous solution with an organic modifier like acetonitrile (B52724) is used. Additives such as trifluoroacetic acid (for acidic compounds) or diethylamine (B46881) (for basic compounds) may be used to improve peak shape and resolution.
-
Detection: UV detection is suitable if the compound has a chromophore. Mass spectrometry (LC-MS) provides higher sensitivity and selectivity.
-
-
Workflow:
-
Sample Preparation: Extraction of ethotoin from the biological matrix (e.g., plasma) using liquid-liquid extraction or solid-phase extraction.
-
Chromatographic Separation: Injection of the extracted sample onto the equilibrated chiral HPLC column.
-
Detection and Quantification: Monitoring the column effluent with the detector and integrating the peak areas for each enantiomer. A calibration curve is used to determine the concentration of each enantiomer.
-
Caption: General workflow for chiral HPLC analysis.
Stereoselective Synthesis of this compound
The synthesis of a single enantiomer of a chiral drug requires a stereoselective or stereospecific synthetic route. While the synthesis of racemic ethotoin is well-established, obtaining enantiomerically pure this compound typically involves one of the following strategies:
-
Chiral Resolution: This involves the separation of a racemic mixture of ethotoin or a synthetic precursor. This can be achieved by:
-
Diastereomeric Salt Formation: Reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.
-
Enzymatic Resolution: Using an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.
-
Preparative Chiral Chromatography: Using a larger-scale chiral HPLC or supercritical fluid chromatography (SFC) to separate the enantiomers.
-
-
Asymmetric Synthesis: This approach involves creating the desired stereocenter in a controlled manner. For this compound, this could involve:
-
Chiral Auxiliary: Attaching a chiral auxiliary to a prochiral precursor to direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is then removed in a subsequent step.
-
Chiral Catalyst: Using a chiral catalyst to favor the formation of the (R)-enantiomer.
-
A plausible, though not explicitly detailed in the search results, synthetic approach for racemic ethotoin involves the reaction of 5-phenylhydantoin (B13835) with an ethylating agent.
Conclusion
A thorough understanding of the distinct properties of this compound is paramount for advancing research and development in the field of antiepileptic drugs. This guide provides a foundational resource for scientists and clinicians by consolidating information on its synonyms, quantitative pharmacokinetics, and mechanism of action. The provided diagrams and summarized protocols offer a framework for further investigation into this specific stereoisomer. As the pharmaceutical landscape continues to move towards stereochemically pure drugs, a detailed characterization of individual enantiomers like this compound will be increasingly critical for the development of safer and more effective therapies.
References
- 1. drugs.com [drugs.com]
- 2. PEGANONE® 250 mg Tablets(ethotoin tablets, USP) Rx Only [dailymed.nlm.nih.gov]
- 3. Ethotoin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Ethotoin | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cureepilepsy.org [cureepilepsy.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. drugs.com [drugs.com]
- 8. Enantioselective pharmacokinetics of ethotoin in humans following single oral doses of the racemate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Ethotoin? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility and Stability Characteristics of (-)-Ethotoin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core solubility and stability characteristics of (-)-Ethotoin. Due to the limited availability of extensive public data specifically for this compound, this guide also draws upon established methodologies and data from the structurally similar compound, Phenytoin, to illustrate key concepts and experimental protocols relevant to the stability assessment of hydantoin-based anticonvulsants.
Introduction to this compound
This compound is a hydantoin-derivative anticonvulsant used in the management of seizures.[1][2] Its efficacy and safety are intrinsically linked to its physicochemical properties, particularly its solubility and stability, which influence its formulation, bioavailability, and shelf-life. Understanding these characteristics is paramount for drug development professionals.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption.
2.1. Qualitative and Quantitative Solubility Data
This compound exhibits varied solubility in different solvents. It is described as sparingly soluble in cold water but more soluble in hot water.[2] It is freely soluble in organic solvents such as alcohol, ether, and benzene, as well as in dilute aqueous solutions of alkali hydroxides.[2] A quantitative value for its aqueous solubility has been reported as 5280 mg/L.[2]
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Solubility Description | Quantitative Value (mg/L) |
| Cold Water | Sparingly soluble | Not specified |
| Hot Water | More soluble | Not specified |
| Water | - | 5280[2] |
| Alcohol | Freely soluble | Not specified |
| Ether | Freely soluble | Not specified |
| Benzene | Freely soluble | Not specified |
| Dilute Aqueous Alkali Hydroxides | Freely soluble | Not specified |
| Dimethyl Sulfoxide (DMSO) | Soluble | 41,000[3] |
2.2. Experimental Protocol for Solubility Determination
A standard method for determining the equilibrium solubility of a compound like this compound is the shake-flask method.
Protocol: Shake-Flask Method for Equilibrium Solubility
-
Preparation of Solvent Media: Prepare a series of desired solvent systems (e.g., purified water, phosphate (B84403) buffers of varying pH, organic solvents).
-
Sample Preparation: Add an excess amount of this compound powder to a series of vials, each containing a known volume of a specific solvent medium.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: After equilibration, allow the suspensions to settle. Carefully withdraw a sample from the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4][5]
-
Data Analysis: The determined concentration represents the equilibrium solubility of this compound in that specific solvent at the tested temperature.
Diagram: Workflow for Solubility Determination
Caption: A typical workflow for determining the equilibrium solubility of a drug substance.
Stability Profile of this compound
The chemical stability of this compound is a critical attribute that affects its quality, safety, and efficacy over time.
3.1. General Stability Characteristics
This compound is known to darken upon exposure to light or extreme heat.[2] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[2]
Table 2: General Stability Characteristics of this compound
| Condition | Observation |
| Exposure to Light | Darkens |
| Exposure to Extreme Heat | Darkens |
| High Temperature | Decomposes, emitting toxic fumes of nitrogen oxides |
3.2. Forced Degradation Studies: A Case Study Approach with Phenytoin
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug molecule. Due to the lack of specific public data on the forced degradation of this compound, the following protocols are based on established methods for the structurally similar compound, Phenytoin. These studies are typically conducted to develop and validate stability-indicating analytical methods.
3.2.1. Experimental Protocols for Forced Degradation
A validated stability-indicating HPLC-UV method is crucial for separating the parent drug from its degradation products. A typical method would involve a C18 column with a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode.[5][6]
a) Acidic Hydrolysis:
-
Sample Preparation: Dissolve a known concentration of the drug substance in a solution of hydrochloric acid (e.g., 0.1 N HCl).
-
Stress Condition: Heat the solution in a water bath at a specified temperature (e.g., 60-80 °C) for a defined period.
-
Neutralization and Dilution: After the stress period, cool the solution to room temperature, neutralize it with a suitable base (e.g., 0.1 N NaOH), and dilute to the final concentration with the mobile phase.
-
Analysis: Analyze the sample by the stability-indicating HPLC method.
b) Basic Hydrolysis:
-
Sample Preparation: Dissolve a known concentration of the drug substance in a solution of sodium hydroxide (B78521) (e.g., 0.1 N NaOH).
-
Stress Condition: Keep the solution at room temperature or heat it at a controlled temperature for a specific duration.
-
Neutralization and Dilution: Cool the solution, neutralize it with a suitable acid (e.g., 0.1 N HCl), and dilute to the final concentration with the mobile phase.
-
Analysis: Analyze the sample by HPLC.
c) Oxidative Degradation:
-
Sample Preparation: Dissolve the drug substance in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Stress Condition: Store the solution at room temperature for a defined period, protected from light.
-
Dilution: Dilute the sample to the final concentration with the mobile phase.
-
Analysis: Analyze the sample by HPLC.
d) Thermal Degradation:
-
Sample Preparation: Place the solid drug substance in a controlled temperature oven.
-
Stress Condition: Expose the solid drug to dry heat at a high temperature (e.g., 105 °C) for a specified duration.
-
Sample Preparation for Analysis: After exposure, cool the sample to room temperature, dissolve a known weight of it in a suitable solvent, and dilute to the final concentration with the mobile phase.
-
Analysis: Analyze the sample by HPLC.
e) Photolytic Degradation:
-
Sample Preparation: Expose the solid drug substance and a solution of the drug in a suitable solvent to a light source.
-
Stress Condition: Place the samples in a photostability chamber and expose them to a combination of UV and visible light, as per ICH Q1B guidelines.[7][8] A dark control sample should be stored under the same conditions but protected from light.
-
Sample Preparation for Analysis: Prepare solutions of the solid and diluted solutions to the final concentration with the mobile phase.
-
Analysis: Analyze all samples by HPLC.
Diagram: General Experimental Workflow for Forced Degradation Studies
Caption: A generalized workflow for conducting forced degradation studies of a drug substance.
3.3. Potential Degradation Pathway
Based on the chemistry of the hydantoin (B18101) ring, a likely degradation pathway under hydrolytic conditions involves the opening of the hydantoin ring. The following diagram illustrates a hypothetical degradation pathway for a hydantoin structure.
Diagram: Hypothetical Hydrolytic Degradation Pathway of a Hydantoin
Caption: A simplified potential degradation pathway for a hydantoin ring under hydrolytic stress.
Conclusion
The solubility and stability of this compound are fundamental properties that influence its development as a pharmaceutical product. While some basic solubility and stability information is available, a comprehensive, publicly accessible dataset from detailed forced degradation studies is lacking. The experimental protocols and potential degradation pathways, extrapolated from the closely related compound Phenytoin, provide a robust framework for the systematic evaluation of this compound's stability. Further research to generate specific quantitative stability data for this compound is crucial for optimizing its formulation, ensuring its quality and therapeutic efficacy, and for regulatory purposes.
References
- 1. Ethotoin - Wikipedia [en.wikipedia.org]
- 2. Ethotoin | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Development and validation of a HPLC-UV method for the quantification of antiepileptic drugs in dried plasma spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. ijirt.org [ijirt.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
The Neuroprotective Potential of (-)-Ethotoin: A Technical Guide Based on Mechanistic Analogy
Disclaimer: There is currently no direct scientific literature, experimental data, or established signaling pathways specifically detailing the neuroprotective effects of the (-)-enantiomer of ethotoin (B1671623). This technical guide, therefore, provides a comprehensive overview of the known mechanisms of racemic ethotoin and extrapolates potential neuroprotective activities based on the well-documented neuroprotective effects of the structurally and mechanistically similar drug, phenytoin (B1677684). The information presented herein is intended for research and drug development professionals and should be interpreted as a hypothetical framework to guide future investigation into the potential therapeutic benefits of (-)-Ethotoin.
Introduction to Ethotoin
Ethotoin is an anticonvulsant medication belonging to the hydantoin (B18101) class of drugs, which also includes the more widely known phenytoin.[1][2] It is used in the management of epilepsy to control seizures.[1] The primary mechanism of action for ethotoin is the stabilization of neuronal membranes, which it achieves by modulating voltage-gated sodium channels.[1][3] By prolonging the inactive state of these channels, ethotoin reduces the rapid and repetitive firing of neurons that characterizes seizure activity.[1] It may also have a minor influence on calcium channels.[1]
Ethotoin is a chiral molecule and exists as two enantiomers, (+)- and this compound. While the anticonvulsant activity is attributed to the racemate, the specific biological activities of the individual enantiomers, particularly concerning neuroprotection, have not been elucidated in publicly available research.
The Case for Neuroprotection: Insights from Phenytoin
Given the shared chemical scaffold and primary mechanism of action with ethotoin, the neuroprotective profile of phenytoin provides a strong basis for hypothesizing similar effects for ethotoin. Phenytoin has been investigated for its neuroprotective capabilities in various models of neurological injury and disease.[4][5]
The core neuroprotective mechanism of phenytoin is its ability to block voltage-gated sodium channels.[4][6][7] This action is crucial in pathological conditions where excessive neuronal firing leads to an overload of intracellular sodium. This sodium influx triggers a cascade of detrimental events, including the reversal of the Na+/Ca2+ exchanger, leading to a massive influx of calcium, which in turn activates various neurotoxic pathways involving proteases, lipases, and endonucleases, ultimately leading to neuronal apoptosis and necrosis.[8][9][10] By stabilizing the inactive state of sodium channels, phenytoin mitigates this excitotoxic cascade.[6]
Potential Neuroprotective Mechanisms of this compound (Hypothesized)
Based on the evidence from phenytoin, the potential neuroprotective effects of this compound could be mediated through the following mechanisms:
-
Inhibition of Voltage-Gated Sodium Channels: This is the most likely primary mechanism. By blocking excessive sodium influx in response to excitotoxic stimuli, this compound could prevent the downstream consequences of ionic imbalance, including calcium overload and activation of cell death pathways.
-
Attenuation of Glutamate (B1630785) Excitotoxicity: Excessive glutamate release is a common feature of many neurodegenerative conditions. By stabilizing neuronal membranes, this compound could reduce presynaptic glutamate release and dampen the postsynaptic response, thereby limiting excitotoxic damage.
-
Reduction of Oxidative Stress: Neuronal hyperexcitability and calcium overload are potent triggers of reactive oxygen species (ROS) production. By preventing these upstream events, this compound may indirectly reduce oxidative stress. Some studies have suggested that phenytoin itself can influence oxidative processes, though the direct antioxidant capacity of hydantoins is not their primary neuroprotective mechanism.[11][12]
-
Modulation of Neuroinflammation: Neuroinflammation is a key contributor to the progression of many neurodegenerative diseases. While direct anti-inflammatory effects of ethotoin have not been reported, phenytoin has been shown to reduce immune cell infiltration in models of neuroinflammation, a process that may be linked to its sodium channel blocking activity in immune cells themselves.[13][14]
-
Inhibition of Apoptotic Pathways: By preventing the initiation of the excitotoxic cascade, this compound could inhibit the activation of downstream apoptotic signaling molecules such as caspases. Seizure-induced neuronal death involves both necrotic and apoptotic pathways, and modulation of ion channels can influence these processes.[15][16]
Quantitative Data from Phenytoin Neuroprotection Studies
The following tables summarize quantitative data from key studies on the neuroprotective effects of phenytoin. This data is presented to provide a framework for the potential efficacy that could be investigated for this compound.
Table 1: Neuroprotective Effects of Phenytoin in a Model of Experimental Autoimmune Encephalomyelitis (EAE)
| Parameter | Control (EAE) | Phenytoin-treated (EAE) | Percentage Protection | Reference |
| Clinical Score | 3.5 ± 0.2 | 2.1 ± 0.3 | 40% | [13] |
| Axon Density (optic nerve) | 45,000 ± 5,000 axons/mm² | 75,000 ± 7,000 axons/mm² | 67% | [13] |
| Compound Action Potential Amplitude (spinal cord) | 0.2 ± 0.05 mV | 0.8 ± 0.1 mV | 300% (relative to EAE) | [13] |
| Immune Cell Infiltrates (spinal cord) | 150 ± 20 cells/mm² | 60 ± 10 cells/mm² | 60% reduction | [13] |
Table 2: Retinoprotective Effects of Phenytoin in Optic Neuritis
| Parameter | Placebo Group | Phenytoin Group | Percentage Protection | Reference |
| Retinal Nerve Fiber Layer (RNFL) Thinning | 7.15 µm | 5.01 µm | 30% reduction in thinning | [4] |
| Macular Volume Loss | 0.21 mm³ | 0.14 mm³ | 34% reduction in volume loss | [4] |
Detailed Experimental Protocols for Phenytoin Neuroprotection Studies
The following are detailed methodologies from key experiments on phenytoin's neuroprotective effects, which could be adapted for future studies on this compound.
Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Animal Model: C57/BL6 mice.
-
Induction of EAE: Mice are immunized with myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide 35-55 emulsified in complete Freund's adjuvant, followed by injections of pertussis toxin.
-
Drug Administration: Phenytoin (30 mg/kg) or vehicle is administered daily via intraperitoneal injection, starting at the onset of clinical signs.
-
Outcome Measures:
-
Clinical Scoring: Animals are scored daily for clinical signs of EAE on a scale of 0 to 5 (0 = no signs, 5 = moribund).
-
Histology: At the end of the experiment, spinal cords and optic nerves are harvested, sectioned, and stained (e.g., with Luxol fast blue for demyelination and Bielschowsky silver stain for axons) to assess immune cell infiltration, demyelination, and axonal loss.
-
Electrophysiology: Compound action potentials are recorded from isolated spinal cord dorsal columns to assess axonal conduction.[13]
-
Glutamate Excitotoxicity in Primary Neuronal Cultures
-
Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic day 18 rat or mouse brains and cultured for 10-14 days.
-
Excitotoxic Insult: Neurons are exposed to a toxic concentration of glutamate (e.g., 50-100 µM) for a defined period (e.g., 15-30 minutes).
-
Drug Treatment: Cells are pre-treated with various concentrations of phenytoin or vehicle for a specified time (e.g., 1-24 hours) before glutamate exposure.
-
Outcome Measures:
-
Cell Viability: Assessed using assays such as MTT, LDH release, or live/dead staining (e.g., with calcein-AM and ethidium (B1194527) homodimer-1).
-
Apoptosis Assays: Quantification of apoptotic cells using TUNEL staining or caspase-3 activation assays.
-
Calcium Imaging: Intracellular calcium levels are monitored using fluorescent calcium indicators (e.g., Fura-2 AM) to assess the effect of the drug on glutamate-induced calcium influx.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the hypothesized signaling pathways involved in the neuroprotective effects of this compound, based on the known mechanisms of phenytoin.
Core Neuroprotective Mechanism via Sodium Channel Modulation
Caption: Hypothesized mechanism of this compound in preventing excitotoxicity.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing this compound's neuroprotective effects in vitro.
Conclusion and Future Directions
While there is a strong theoretical basis to hypothesize that this compound may possess neuroprotective properties, it is crucial to underscore the absence of direct experimental evidence. The neuroprotective effects of the structurally and mechanistically similar drug, phenytoin, particularly its ability to mitigate excitotoxicity through the modulation of voltage-gated sodium channels, provide a compelling rationale for investigating this compound in this context.
Future research should focus on:
-
Chiral Synthesis and Separation: Ensuring the availability of enantiomerically pure this compound for experimental studies.
-
In Vitro Studies: Utilizing primary neuronal cultures and models of excitotoxicity, oxidative stress, and neuroinflammation to directly assess the neuroprotective capacity of this compound compared to its (+)-enantiomer and the racemate.
-
In Vivo Studies: Employing animal models of acute neurological injury (e.g., stroke, traumatic brain injury) and chronic neurodegenerative diseases (e.g., Alzheimer's, Parkinson's disease models) to evaluate the therapeutic potential of this compound.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound to understand its neuroprotective effects, if any, and to determine if they differ from the racemate or the (+)-enantiomer.
The development of novel neuroprotective agents is a critical unmet need in the treatment of a wide range of neurological disorders. The exploration of existing drugs, such as the individual enantiomers of ethotoin, for new therapeutic applications represents a promising and efficient strategy in drug discovery. Direct experimental validation is now required to determine if the hypothetical neuroprotective effects of this compound can be translated into a tangible therapeutic benefit.
References
- 1. What is the mechanism of Ethotoin? [synapse.patsnap.com]
- 2. Ethotoin | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethotoin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Phenytoin: its potential as neuroprotective and retinoprotective drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenytoin: neuroprotection or neurotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenytoin - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 8. Neuroprotection--rationale for pharmacological modulation of Na(+)-channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective strategies: voltage-gated Na+-channel down-modulation versus presynaptic glutamate release inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology of sodium and calcium channel modulation in neurons: implications for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Antiepileptic Drugs on Antioxidant and Oxidant Molecular Pathways: Focus on Trace Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxidative stress-induced homologous recombination as a novel mechanism for phenytoin-initiated toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenytoin protects central axons in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Neonatal exposure to antiepileptic drugs disrupts striatal synaptic development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis signalling pathways in seizure-induced neuronal death and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Ethotoin and Neuronal Calcium Channels: An In-depth Technical Guide
Disclaimer: Direct experimental evidence detailing the specific interaction of (-)-Ethotoin with neuronal calcium channels is not available in the current scientific literature. This guide provides an in-depth analysis of the interaction of phenytoin (B1677684) , a close structural and functional analog of this compound, with these channels. The information presented here serves as a proxy and a foundation for potential future research into this compound's specific mechanisms. It is hypothesized that this compound may exhibit similar, though potentially less potent, effects on neuronal calcium channels.
Introduction
This compound is a hydantoin-based anticonvulsant medication used in the management of epilepsy. Its primary mechanism of action is believed to be the modulation of voltage-gated sodium channels, leading to the stabilization of neuronal membranes and prevention of seizure propagation. However, emerging evidence from studies on its analog, phenytoin, suggests a potential secondary mechanism involving the modulation of neuronal voltage-gated calcium channels (VGCCs). This guide explores the known interactions of phenytoin with various VGCC subtypes, providing a framework for understanding the potential, yet unconfirmed, role of this compound in calcium channel modulation.
Neuronal VGCCs are critical for a multitude of cellular processes, including neurotransmitter release, gene expression, and neuronal excitability. They are classified into several subtypes, primarily T-type (low-voltage activated) and high-voltage activated (HVA) channels, which include L-type, N-type, P/Q-type, and R-type channels. The modulation of these channels presents a key target for antiepileptic drugs.
Quantitative Data on Phenytoin Interaction with Neuronal Calcium Channels
The following tables summarize the quantitative data from studies on phenytoin's interaction with different neuronal calcium channel subtypes. This data is presented to infer the potential effects of this compound.
Table 1: Phenytoin Inhibition of T-type (Type I) Calcium Currents in Neuronal Cells
| Cell Line | Phenytoin Concentration (µM) | Inhibition of T-type Current | Reference |
| N1E-115 Neuroblastoma | 3 - 100 | Voltage- and frequency-dependent suppression | [1] |
Table 2: Phenytoin Interaction with L-type Calcium Channels
| Preparation | Method | Phenytoin Concentration | Effect | Reference |
| Brain Membranes | [3H]nitrendipine binding assay | 30 - 300 µM | Inhibition of binding | [2] |
| Cardiac and Skeletal Muscle Cells | Whole-cell patch-clamp | 30 µM | 53 ± 6% inhibition of ICa,L | [3] |
Note: While the study on cardiac and skeletal muscle cells showed a more potent effect on L-type channels, it also acknowledged reports of specific T-type channel inhibition in neuronal cells[3].
Experimental Protocols
Detailed methodologies from key experiments on phenytoin are provided below to guide future research on this compound.
Whole-Cell Patch-Clamp Electrophysiology for Calcium Current Measurement
This protocol is based on the methodology used to study phenytoin's effect on T-type calcium currents in N1E-115 neuroblastoma cells[1].
Objective: To measure the effect of this compound on voltage-gated calcium channel currents.
Materials:
-
N1E-115 neuroblastoma cells (or other suitable neuronal cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
External (bath) solution (in mM): 130 tetraethylammonium (B1195904) chloride (TEA-Cl), 10 BaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with TEA-OH)
-
Internal (pipette) solution (in mM): 140 Cs-aspartate, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH adjusted to 7.2 with CsOH)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Cell Culture: Culture N1E-115 cells under standard conditions (37°C, 5% CO2).
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with adherent cells to the recording chamber and perfuse with the external solution.
-
Establish a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply depolarizing voltage steps to elicit calcium currents. For T-type currents, use steps to around -30 mV. For HVA currents, use steps to around 0 mV.
-
Record baseline currents.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record currents in the presence of the drug.
-
Perform a washout by perfusing with the drug-free external solution.
-
-
Data Analysis:
-
Measure the peak amplitude of the calcium currents before, during, and after drug application.
-
Calculate the percentage of inhibition.
-
Analyze changes in current kinetics (activation and inactivation).
-
To assess voltage-dependence of block, vary the holding potential.
-
To assess use-dependence of block, apply repetitive depolarizing pulses.
-
Radioligand Binding Assay for L-type Calcium Channels
This protocol is based on the methodology used to study phenytoin's effect on [3H]nitrendipine binding in brain membranes[2].
Objective: To determine if this compound interacts with the dihydropyridine (B1217469) binding site on L-type calcium channels.
Materials:
-
Rat brain tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[3H]nitrendipine (radiolabeled L-type channel antagonist)
-
This compound
-
Unlabeled nifedipine (B1678770) (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer.
-
-
Binding Assay:
-
In triplicate, incubate brain membranes with a fixed concentration of [3H]nitrendipine and varying concentrations of this compound.
-
For total binding, incubate membranes with [3H]nitrendipine only.
-
For non-specific binding, incubate membranes with [3H]nitrendipine and a high concentration of unlabeled nifedipine.
-
Incubate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the concentration of this compound that inhibits 50% of the specific [3H]nitrendipine binding (IC50 value).
-
Visualizations
The following diagrams illustrate the conceptual frameworks for the interaction of hydantoin (B18101) derivatives with neuronal calcium channels and the experimental workflow.
Caption: Proposed mechanism of hydantoin anticonvulsants on neuronal calcium channels.
Caption: Workflow for electrophysiological analysis of this compound's effects.
Conclusion
While the primary anticonvulsant action of this compound is attributed to sodium channel modulation, the extensive evidence for phenytoin's interaction with neuronal calcium channels, particularly T-type channels, suggests a plausible, albeit unproven, secondary mechanism for this compound. The data and protocols presented in this guide, derived from studies on phenytoin, offer a robust starting point for investigating the direct effects of this compound on neuronal calcium channels. Such research is crucial to fully elucidate the complete pharmacological profile of this compound and could potentially open new avenues for its therapeutic application. Future studies employing patch-clamp electrophysiology and binding assays are necessary to confirm and quantify the interaction of this compound with specific neuronal calcium channel subtypes.
References
- 1. Mechanisms of calcium channel block by phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenytoin interacts with calcium channels in brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenytoin preferentially inhibits L-type calcium currents in whole-cell patch-clamped cardiac and skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Ethotoin: A Technical Guide for Drug Development Professionals
An In-depth Review of the Hydantoin (B18101) Derivative Anticonvulsant
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Ethotoin, a hydantoin derivative, is an anticonvulsant medication historically used in the management of tonic-clonic (grand mal) and complex partial (psychomotor) seizures.[1][2] Though less potent than its structural analog, phenytoin, ethotoin (B1671623) offers a distinct pharmacological profile.[3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, pharmacokinetic and physicochemical properties, synthesis, and preclinical evaluation. Detailed experimental protocols and visual representations of key pathways are included to support further research and development in the field of anticonvulsant therapies.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide.[4] The hydantoin class of compounds has been a cornerstone in the pharmacological management of epilepsy since the discovery of phenytoin's anticonvulsant properties.[5] this compound, chemically known as 3-ethyl-5-phenylimidazolidine-2,4-dione, belongs to this class and exerts its therapeutic effect by modulating neuronal excitability.[3][6] Despite being an older therapeutic agent, a detailed understanding of its pharmacological and chemical characteristics remains pertinent for the development of novel antiepileptic drugs with improved efficacy and safety profiles.
Mechanism of Action
The primary mechanism of action of this compound, like other hydantoin anticonvulsants, involves the modulation of voltage-gated sodium channels in neurons.[7][8] By stabilizing the inactive state of these channels, ethotoin limits the repetitive firing of action potentials that is characteristic of seizure activity.[5][9] This action is both voltage- and use-dependent, meaning it preferentially targets neurons that are rapidly firing.[10]
Signaling Pathway: Modulation of Voltage-Gated Sodium Channel
The following diagram illustrates the modulation of the voltage-gated sodium channel by hydantoin derivatives like this compound.
Quantitative Data
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference(s) |
| Absorption | Rapidly absorbed following oral administration. | [11] |
| Time to Peak Concentration (Tmax) | ~2 hours | [11] |
| Metabolism | Hepatic, exhibits saturable (non-linear) kinetics. | [3] |
| Elimination Half-Life | 3-9 hours | [11][12] |
| Therapeutic Plasma Concentration | 15-50 µg/mL | [3] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [3] |
| Molecular Weight | 204.22 g/mol | [3] |
| Melting Point | 94 °C | [3] |
| Solubility | Sparingly soluble in cold water, more soluble in hot water. Freely soluble in alcohol. | [13] |
| Appearance | White, crystalline powder. | [13] |
Efficacy and Adverse Effects
While specific percentages for seizure frequency reduction from dedicated clinical trials for this compound are not widely published, studies on the hydantoin class of drugs have demonstrated their effectiveness in controlling tonic-clonic and partial seizures.[14][15] For instance, a clinically meaningful response for many antiepileptic drugs is often considered to be a 50% or greater reduction in seizure frequency.[1][16]
Commonly reported adverse effects for ethotoin include nausea, vomiting, dizziness, and rash.[2] More severe, though less frequent, adverse reactions can occur and are a consideration in its clinical use. Due to the lack of publicly available, detailed clinical trial data, a comprehensive table of adverse event frequencies is not provided.
Experimental Protocols
Synthesis of this compound (3-ethyl-5-phenylhydantoin)
The synthesis of ethotoin can be achieved through the alkylation of 5-phenylhydantoin (B13835).[12] The following is a representative laboratory-scale protocol.
Materials:
-
5-phenylhydantoin
-
Ethyl iodide
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and apparatus (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-phenylhydantoin (1 equivalent) in anhydrous DMF.
-
Addition of Base: Add anhydrous potassium carbonate (2 equivalents) to the solution.
-
Alkylation: Add ethyl iodide (1.2 equivalents) to the stirred suspension.
-
Heating: Heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Extraction: Separate the layers. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield 3-ethyl-5-phenylhydantoin.
Preclinical Anticonvulsant Activity Assessment
This model is used to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.
Materials:
-
Male laboratory mice or rats
-
Corneal electrodes
-
Electroshock apparatus
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
Procedure:
-
Animal Preparation: Acclimate animals to the laboratory environment. Fast the animals overnight before the experiment with free access to water.
-
Drug Administration: Administer this compound or vehicle orally or intraperitoneally at various doses to different groups of animals.
-
Induction of Seizure: At the time of predicted peak drug effect, apply a drop of saline to the eyes of the animal. Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal electrodes.
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the test.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is calculated. The median effective dose (ED₅₀) can be determined using probit analysis.
This model is used to screen for drugs effective against absence seizures and myoclonic seizures.
Materials:
-
Male laboratory mice or rats
-
Pentylenetetrazol (PTZ)
-
This compound
-
Vehicle
-
Observation chambers
Procedure:
-
Animal Preparation: Acclimate animals as described for the MES test.
-
Drug Administration: Administer this compound or vehicle at various doses.
-
Induction of Seizure: After a predetermined pretreatment time, administer a convulsive dose of PTZ (e.g., 85 mg/kg, subcutaneous) to each animal.
-
Observation: Immediately place each animal in an individual observation chamber and observe for the onset and severity of seizures (e.g., clonic seizures of the forelimbs) for a period of 30 minutes.
-
Data Analysis: Determine the percentage of animals protected from seizures at each dose and calculate the ED₅₀.
Drug Development Workflow
The following diagram illustrates a typical preclinical workflow for the development of a novel anticonvulsant agent, from initial screening to candidate selection for clinical trials.
Conclusion
This compound remains a relevant subject of study within the field of anticonvulsant research. Its well-established mechanism of action, centered on the modulation of voltage-gated sodium channels, provides a valuable reference point for the design and evaluation of new chemical entities. While comprehensive clinical efficacy and safety data in the modern format are limited, the foundational knowledge of its pharmacology, chemistry, and preclinical evaluation, as detailed in this guide, offers a robust framework for researchers and drug development professionals. Further investigation into the structure-activity relationships of hydantoin derivatives, guided by the principles outlined herein, may lead to the discovery of next-generation anticonvulsants with superior therapeutic profiles.
References
- 1. Does accounting for seizure frequency variability increase clinical trial power? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethotoin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Ethotoin | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jscimedcentral.com [jscimedcentral.com]
- 6. Ethotoin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Voltage-gated sodium channels: pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1. syhtesis-of-phynetoin-students.pdf [slideshare.net]
- 10. The anticonvulsant SGB-017 (ADCI) blocks voltage-gated sodium channels in rat and human neurons: comparison with carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical pharmacology of mephenytoin and ethotoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ethotoin - Wikipedia [en.wikipedia.org]
- 13. uspharmacist.com [uspharmacist.com]
- 14. Tonic-clonic seizures: a systematic review of antiepilepsy drug efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The comparative efficacy of antiepileptic drugs for partial and tonic-clonic seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What constitutes a clinically meaningful reduction in seizure frequency? | MDedge [mdedge.com]
Exploring Non-Epileptic Therapeutic Targets of (-)-Ethotoin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethotoin (B1671623), a hydantoin-class anticonvulsant, has a pharmacological profile that suggests therapeutic potential beyond its established use in epilepsy. This document explores the non-epileptic therapeutic targets of ethotoin, with a specific focus on the (-)-enantiomer where data is available. While research specifically isolating the effects of (-)-ethotoin is limited, studies on racemic ethotoin provide significant insights into its potential neuroprotective and analgesic properties. This guide synthesizes the current understanding of these non-epileptic actions, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate further research and drug development in this area.
Non-Epileptic Therapeutic Arenas
While primarily recognized for its anticonvulsant properties, investigations into ethotoin have revealed promising activities in other therapeutic areas, notably in the management of neuropathic pain and neuroprotection.
Neuropathic Pain
Neuropathic pain is a chronic condition arising from damage or disease affecting the somatosensory nervous system. The therapeutic potential of ethotoin in this area is an active area of investigation.
Neuroprotection
Neuroprotection refers to the strategies and mechanisms able to defend the central nervous system (CNS) against neuronal injury and degeneration, such as that seen in ischemic events or chronic neurodegenerative diseases.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the non-epileptic effects of ethotoin. It is important to note that this data is for racemic ethotoin, as studies specifically on the (-)-enantiomer are not extensively available.
| Target/Model | Parameter | Value | Compound | Reference |
| Chronic Constriction Injury (CCI) Model of Neuropathic Pain | Reversal of Mechanical Allodynia | ED50 = 28.1 mg/kg (i.p.) | Racemic Ethotoin | |
| Spinal Nerve Ligation (SNL) Model of Neuropathic Pain | Reversal of Mechanical Allodynia | ED50 = 31.6 mg/kg (i.p.) | Racemic Ethotoin | |
| Formalin-Induced Inflammatory Pain (Phase 2) | Reduction of Nociceptive Behavior | ED50 = 34.6 mg/kg (i.p.) | Racemic Ethotoin |
Key Signaling Pathways and Experimental Workflows
Visual representations of the proposed mechanisms and experimental procedures are provided below to enhance understanding.
Caption: Proposed mechanism of ethotoin in neuropathic pain.
Caption: Workflow for assessing ethotoin's analgesic effects.
Detailed Experimental Protocols
The following are representative protocols for evaluating the non-epileptic effects of ethotoin, based on established methodologies in the field.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This model is a widely used method for inducing neuropathic pain in rodents to screen for potential analgesic compounds.
-
Animals: Adult male Sprague-Dawley rats (200-250g) are used. Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Surgical Procedure:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Make an incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tightened until a slight twitch in the corresponding hind limb is observed.
-
Close the incision with sutures.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Place the animals in individual clear plastic cages with a wire mesh floor and allow them to acclimate for at least 15 minutes.
-
Assess the paw withdrawal threshold (PWT) using von Frey filaments of logarithmically increasing stiffness.
-
Apply the filaments to the mid-plantar surface of the hind paw and determine the 50% withdrawal threshold using the up-down method.
-
Establish a baseline PWT before surgery and then test again at various time points post-surgery (e.g., days 7, 14, 21) to confirm the development of mechanical allodynia.
-
-
Drug Administration and Testing:
-
On the day of testing, determine the post-operative PWT.
-
Administer ethotoin (dissolved in a suitable vehicle, e.g., 20% polyethylene (B3416737) glycol 400 in saline) or vehicle control via intraperitoneal (i.p.) injection.
-
Measure the PWT at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes) to evaluate the anti-allodynic effect.
-
-
Data Analysis:
-
The 50% withdrawal threshold is calculated for each animal at each time point.
-
Dose-response curves are generated by plotting the percentage of maximal possible effect (%MPE) against the dose of ethotoin.
-
The ED50 value, the dose at which 50% of the maximal effect is observed, is calculated from the dose-response curve.
-
Future Directions and Conclusion
The existing evidence strongly suggests that ethotoin possesses therapeutic potential beyond its role as an antiepileptic agent, particularly in the realm of neuropathic pain. However, a significant knowledge gap exists regarding the specific contributions of its enantiomers. Future research should prioritize the following:
-
Stereospecific Investigation: Conduct studies to delineate the specific pharmacological profiles of (+)- and this compound to determine if one enantiomer is more potent or has a more favorable side-effect profile for non-epileptic indications.
-
Mechanism of Action: Elucidate the precise molecular targets and signaling pathways involved in the analgesic and neuroprotective effects of ethotoin and its enantiomers.
-
Translational Studies: Progress promising preclinical findings into well-designed clinical trials to evaluate the efficacy of ethotoin in human patients with neuropathic pain or at risk of neuronal injury.
Methodological & Application
Application Note: Chiral HPLC Method for the Separation of (-)-Ethotoin Enantiomers
Introduction
Ethotoin, an anticonvulsant drug of the hydantoin (B18101) class, possesses a chiral center and exists as two enantiomers, (R)- and (S)-ethotoin. The stereoisomers of a chiral drug can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers is crucial for pharmaceutical research, development, and quality control. This application note details a robust and efficient chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of (-)-Ethotoin. The method utilizes a polysaccharide-based chiral stationary phase, which has demonstrated broad applicability for the resolution of hydantoin derivatives.[1][2][3]
Principle of Chiral Separation
The separation of enantiomers by chiral HPLC is achieved by creating a transient diastereomeric complex between the analyte and a chiral selector, which is immobilized on the stationary phase.[3] These diastereomeric complexes have different energies and stabilities, leading to different retention times on the chromatographic column and thus enabling their separation. Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) and amylose, are widely used due to their excellent chiral recognition capabilities for a broad range of compounds.[2][3]
Experimental Protocols
This section provides a detailed protocol for the chiral HPLC separation of Ethotoin enantiomers based on established methods.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-VIS detector is required.
-
Chiral Column: CHIRALPAK® IJ (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Water / Acetonitrile (80 / 20, v/v).
-
Sample Diluent: Mobile Phase.
-
Ethotoin Standard: Racemic Ethotoin and/or the individual enantiomers.
Chromatographic Conditions
A summary of the chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | CHIRALPAK® IJ (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Water / Acetonitrile = 80 / 20 |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV-VIS at 200 nm |
| Injection Volume | 5 µL |
Standard Solution Preparation
-
Prepare a stock solution of racemic Ethotoin in the mobile phase at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration suitable for injection (e.g., 0.1 mg/mL).
Sample Preparation
For drug substance analysis, dissolve the sample in the mobile phase to achieve a concentration within the linear range of the method. For analysis in biological matrices, a suitable extraction and clean-up procedure would be required prior to injection.
Analysis Procedure
-
Equilibrate the CHIRALPAK® IJ column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the column oven temperature to 25 °C and the UV detector wavelength to 200 nm.
-
Inject 5 µL of the prepared standard or sample solution.
-
Run the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Identify the peaks corresponding to the Ethotoin enantiomers based on their retention times. The elution order should be confirmed by injecting a standard of a single enantiomer if available.
Data Presentation
The following table summarizes the quantitative data obtained from the chiral separation of Ethotoin enantiomers using the described method.[4]
| Parameter | Value |
| Retention Time (Peak 1) | 8.9 min |
| Retention Time (Peak 2) | 10.2 min |
| k' (Peak 1) | 3.46 |
| k' (Peak 2) | 4.11 |
| Separation Factor (α) | 1.19 |
| Resolution (Rs) | 2.25 |
k' (Capacity Factor) = (Retention Time - Void Time) / Void Time α (Separation Factor) = k'2 / k'1 Rs (Resolution) = 2 * (Retention Time 2 - Retention Time 1) / (Peak Width 1 + Peak Width 2)
Visualizations
Diagram 1: Chiral HPLC Separation Workflow
Caption: Workflow for the chiral HPLC separation of Ethotoin enantiomers.
Diagram 2: Logic of Chiral Recognition on a Chiral Stationary Phase
Caption: Principle of enantiomer separation on a chiral stationary phase.
References
- 1. Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bib.irb.hr:8443 [bib.irb.hr:8443]
- 4. Ethotoin | DAICEL Chiral Application Search [search.daicelchiral.com]
Application Notes and Protocols for LC-MS/MS Quantification of (-)-Ethotoin in Rat Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethotoin (B1671623), an anticonvulsant hydantoin (B18101) derivative, is a chiral molecule existing as (+) and (-) enantiomers. The stereoselective quantification of (-)-Ethotoin in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies, as enantiomers of a drug can exhibit different pharmacological activities and metabolic profiles. This document provides a detailed application note and protocol for the sensitive and selective quantification of this compound in rat plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is intended for preclinical research and drug development applications.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Stable isotope-labeled internal standard (IS), e.g., this compound-d5
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (≥98%)
-
Rat plasma (blank, collected with an appropriate anticoagulant like EDTA)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Chiral Column: A chiral stationary phase (CSP) column suitable for the separation of Ethotoin enantiomers (e.g., a polysaccharide-based chiral column like Chiralcel® OD-H or a similar alternative).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.
Preparation of Standard and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol in water to create working standard solutions for calibration curve and quality control (QC) samples.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank rat plasma to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., Low: 3 ng/mL, Medium: 75 ng/mL, High: 750 ng/mL).
Sample Preparation: Protein Precipitation
-
To 50 µL of rat plasma sample (blank, CC, QC, or unknown), add 150 µL of acetonitrile containing the internal standard (e.g., 50 ng/mL of this compound-d5).
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | Chiralcel® OD-H (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 5 min, hold at 95% B for 2 min, return to 30% B and equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 35°C |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) |
| This compound | 205.1 | 134.1 | 150 |
| This compound-d5 (IS) | 210.1 | 139.1 | 150 |
Note: The MRM transitions provided are predicted based on the structure of Ethotoin and common fragmentation patterns of similar molecules. These should be optimized during method development.
Data Presentation and Method Validation Summary
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize the expected performance characteristics of the method.
Table 2: Calibration Curve Parameters
| Analyte | Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | Linear, 1/x² weighting | ≥ 0.995 |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low | 3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Medium | 75 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High | 750 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85 - 115 | 85 - 115 |
| High | 750 | 85 - 115 | 85 - 115 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification in rat plasma.
Conceptual Metabolic Pathway of Ethotoin
Caption: Conceptual metabolic pathway of Ethotoin.[1]
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the stereoselective quantification of this compound in rat plasma. This protocol, once validated, can be effectively applied to pharmacokinetic studies, supporting the preclinical development of Ethotoin. The use of a chiral stationary phase is essential for the separation of the enantiomers, and a stable isotope-labeled internal standard is recommended to ensure the accuracy and precision of the results.
References
Application Notes and Protocols for Testing (-)-Ethotoin in Rodent Models of Induced Seizures
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Ethotoin is a hydantoin (B18101) derivative with anticonvulsant properties, believed to share a mechanism of action with phenytoin.[1] Its primary mode of action is thought to be the stabilization of neuronal membranes against hyperexcitability through the modulation of sodium and calcium ion channels.[2] These application notes provide detailed protocols for inducing seizures in rodent models to evaluate the anticonvulsant efficacy of this compound. The described models are standard preclinical tools for the discovery and characterization of anti-epileptic drugs (AEDs).
The following sections detail the experimental protocols for the Maximal Electroshock Seizure (MES) test, the Pentylenetetrazol (PTZ) seizure model, and the 6-Hz psychomotor seizure test. Additionally, quantitative data is presented in tabular format to guide the expected outcomes and facilitate comparison. Please note that the quantitative data for this compound is illustrative and intended to serve as a template for data presentation.
Experimental Protocols
Maximal Electroshock Seizure (MES) Test
The MES test is a widely used model for generalized tonic-clonic seizures and is predictive of clinical efficacy for drugs that prevent seizure spread.[3]
Materials:
-
Male CF-1 mice or Sprague-Dawley rats
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Electroconvulsive device (e.g., Ugo Basile ECT unit)
-
Corneal electrodes
-
0.5% Tetracaine (B1683103) hydrochloride solution
-
0.9% Saline solution
-
Animal scale
-
Syringes and needles for administration
Procedure:
-
Animal Preparation: Acclimate animals for at least one week before the experiment. House them in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Drug Administration: Weigh each animal and administer this compound or vehicle via the desired route (e.g., intraperitoneal - i.p., or oral - p.o.). Doses should be determined based on a dose-ranging study.
-
Time of Peak Effect (TPE): Determine the TPE for this compound by testing groups of animals at different time points after drug administration (e.g., 30, 60, 120, and 240 minutes). The TPE is the time at which the drug shows its maximum effect. Subsequent experiments should be conducted at the TPE.
-
Seizure Induction:
-
At the TPE, apply one drop of 0.5% tetracaine hydrochloride to each eye for local anesthesia.
-
Place the corneal electrodes on the corneas, ensuring good contact with a drop of 0.9% saline.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 seconds).[3]
-
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension (THE). The abolition of the THE is considered protection.
-
Data Analysis: The percentage of animals protected in each dose group is calculated. The median effective dose (ED50), the dose that protects 50% of the animals, can be calculated using probit analysis.[4]
Pentylenetetrazol (PTZ) Seizure Test
The subcutaneous (s.c.) PTZ test is a model for clonic seizures, which are thought to mimic human myoclonic and absence seizures.[5]
Materials:
-
Male CF-1 mice or Sprague-Dawley rats
-
This compound
-
Vehicle
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg for mice, 70 mg/kg for rats, dissolved in saline)[5]
-
Animal scale
-
Syringes and needles
-
Observation chambers
Procedure:
-
Animal Preparation: Follow the same acclimatization and housing conditions as for the MES test.
-
Drug Administration: Administer this compound or vehicle at various doses.
-
Time of Peak Effect (TPE): Conduct the test at the predetermined TPE of this compound.
-
Seizure Induction: Administer a convulsant dose of PTZ subcutaneously into a loose fold of skin on the back of the neck.
-
Observation: Immediately place the animal in an individual observation chamber and observe for 30 minutes for the occurrence of clonic seizures (characterized by clonus of the limbs, head, and/or body lasting for at least 5 seconds). The absence of clonic seizures is considered protection.
-
Data Analysis: Calculate the percentage of protected animals in each dose group and determine the ED50.
6-Hz Psychomotor Seizure Test
The 6-Hz test is a model of therapy-resistant focal seizures.[6]
Materials:
-
Male CF-1 mice
-
This compound
-
Vehicle
-
Electroconvulsive device capable of delivering a 6 Hz stimulus
-
Corneal electrodes
-
0.5% Tetracaine hydrochloride solution
-
0.9% Saline solution
-
Animal scale
-
Syringes and needles
Procedure:
-
Animal Preparation: Acclimate and house the mice as previously described.
-
Drug Administration: Administer this compound or vehicle.
-
Time of Peak Effect (TPE): Perform the test at the TPE of the drug.
-
Seizure Induction:
-
Anesthetize the corneas with 0.5% tetracaine hydrochloride.
-
Apply corneal electrodes with a drop of saline.
-
Deliver a 6 Hz electrical stimulus for 3 seconds at a predetermined current intensity (e.g., 32 mA or 44 mA).[6]
-
-
Observation: Observe the animal for 1-2 minutes following stimulation. Seizure activity is characterized by a "stunned" posture, forelimb clonus, jaw clonus, and twitching of the vibrissae.[6] An animal is considered protected if it does not display this seizure behavior.
-
Data Analysis: Determine the percentage of protected animals at each dose and calculate the ED50.
Data Presentation
The following tables present hypothetical quantitative data for the anticonvulsant activity of this compound in the described rodent seizure models. This data is for illustrative purposes to demonstrate how results can be structured for clear comparison.
Table 1: Anticonvulsant Efficacy of this compound in the Maximal Electroshock Seizure (MES) Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | N | Protected Animals | % Protection | ED50 (mg/kg) (95% CI) |
| Vehicle | - | 10 | 0 | 0 | - |
| This compound | 10 | 10 | 2 | 20 | 25 (18-35) |
| This compound | 20 | 10 | 4 | 40 | |
| This compound | 30 | 10 | 6 | 60 | |
| This compound | 40 | 10 | 8 | 80 | |
| Phenytoin (comparator) | 5 | 10 | 3 | 30 | 9 (6-13) |
| Phenytoin (comparator) | 10 | 10 | 7 | 70 |
Table 2: Anticonvulsant Efficacy of this compound in the Pentylenetetrazol (PTZ) Seizure Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | N | Protected Animals | % Protection | ED50 (mg/kg) (95% CI) |
| Vehicle | - | 10 | 0 | 0 | - |
| This compound | 20 | 10 | 1 | 10 | 45 (35-58) |
| This compound | 30 | 10 | 3 | 30 | |
| This compound | 50 | 10 | 5 | 50 | |
| This compound | 70 | 10 | 7 | 70 | |
| Valproic Acid (comparator) | 100 | 10 | 4 | 40 | 150 (120-188) |
| Valproic Acid (comparator) | 200 | 10 | 8 | 80 |
Table 3: Anticonvulsant Efficacy of this compound in the 6-Hz (44 mA) Psychomotor Seizure Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | N | Protected Animals | % Protection | ED50 (mg/kg) (95% CI) |
| Vehicle | - | 10 | 0 | 0 | - |
| This compound | 25 | 10 | 2 | 20 | 50 (40-63) |
| This compound | 40 | 10 | 4 | 40 | |
| This compound | 60 | 10 | 6 | 60 | |
| This compound | 80 | 10 | 8 | 80 | |
| Levetiracetam (comparator) | 10 | 10 | 3 | 30 | 22 (15-32) |
| Levetiracetam (comparator) | 30 | 10 | 7 | 70 |
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound.
References
- 1. Ethotoin | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. View of Additive interaction of pregabalin with phenytoinin the mouse maximal electroshock-induced seizure model: an isobolographic analysis [czasopisma.umlub.pl]
- 3. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 4. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
Application Notes and Protocols for the Asymmetric Synthesis of (-)-Ethotoin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Ethotoin, the (R)-enantiomer of 3-ethyl-5-phenylhydantoin, is an anticonvulsant drug used in the treatment of epilepsy. The pharmacological activity of Ethotoin resides primarily in the (-)-enantiomer, making its stereoselective synthesis a critical aspect of its pharmaceutical development. These application notes provide detailed protocols and strategies for the asymmetric synthesis of pure this compound, focusing on the construction of the key chiral center at the C5 position of the hydantoin (B18101) ring. The methodologies presented are based on established principles of asymmetric synthesis, offering a guide for researchers in the synthesis of this and structurally related chiral hydantoins.
Core Asymmetric Strategy: Synthesis of a Chiral α-Amino Acid Precursor
A robust strategy for the asymmetric synthesis of this compound involves the preparation of the key chiral intermediate, (R)-α-ethyl-α-phenylglycine, followed by cyclization to the hydantoin and subsequent N-alkylation. The critical stereochemistry is introduced through the asymmetric synthesis of the α-quaternary amino acid derivative.
Logical Workflow for the Asymmetric Synthesis of this compound
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (R)-α-Ethyl-α-phenylglycine Methyl Ester
This protocol is adapted from the methodology for the asymmetric synthesis of α-alkyl-α-phenylglycine derivatives.[1] It utilizes a chiral bislactim ether as a glycine equivalent to control the stereochemistry.
Materials:
-
(S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine ((S)-Bislactim ether)
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzene-tricarbonylmanganese(I) complex
-
Ethyl iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Standard glassware for anhydrous reactions
-
Silica (B1680970) gel for column chromatography
-
0.1 N HCl solution
Procedure:
-
Asymmetric Phenylation:
-
Dissolve the (S)-bislactim ether (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi (1.1 eq) dropwise and stir for 30 minutes to generate the lithio anion.
-
Add a solution of the benzene-Mn(CO)3 complex (1.2 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the (3R)-3-phenylpyrazine intermediate.
-
-
Diastereoselective Ethylation:
-
Dissolve the (3R)-3-phenylpyrazine intermediate (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add n-BuLi (1.1 eq) dropwise and stir for 30 minutes.
-
Add ethyl iodide (1.5 eq) and stir at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify by silica gel column chromatography to yield the 3-ethyl-3-phenylpyrazine product with high diastereoselectivity.
-
-
Hydrolysis to the Amino Ester:
-
Dissolve the purified 3-ethyl-3-phenylpyrazine in 0.1 N HCl.
-
Stir the mixture at room temperature for 48 hours.
-
Neutralize the solution with a suitable base (e.g., NaHCO3) and extract with ethyl acetate.
-
Dry the organic layer, filter, and concentrate to yield (R)-α-ethyl-α-phenylglycine methyl ester.
-
Protocol 2: Synthesis of (R)-5-Ethyl-5-phenylhydantoin
Materials:
-
(R)-α-Ethyl-α-phenylglycine methyl ester
-
Urea
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve (R)-α-ethyl-α-phenylglycine methyl ester (1.0 eq) and urea (2.0 eq) in a mixture of ethanol and water.
-
Heat the mixture to reflux for 24 hours.
-
Cool the reaction mixture to room temperature and acidify with HCl.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain (R)-5-ethyl-5-phenylhydantoin.
Protocol 3: Synthesis of this compound ((R)-3-Ethyl-5-phenylhydantoin)
Materials:
-
(R)-5-Ethyl-5-phenylhydantoin
-
Ethyl iodide
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Suspend (R)-5-ethyl-5-phenylhydantoin (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add NaH (1.1 eq) portion-wise at 0 °C and stir for 30 minutes.
-
Add ethyl iodide (1.2 eq) dropwise and allow the reaction to warm to room temperature.
-
Stir for 12 hours.
-
Quench the reaction carefully with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain pure this compound.
Quantitative Data Summary
The following table summarizes the expected yields and stereoselectivities for the key asymmetric step in the synthesis of this compound, based on the synthesis of related α-alkyl-α-phenylglycine derivatives.[1]
| Step | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Yield (%) |
| Diastereoselective Ethylation | 3-Ethyl-3-phenylpyrazine | >99:1 | Not directly measured | ~85-95 |
| Hydrolysis | (R)-α-Ethyl-α-phenylglycine Methyl Ester | - | Corresponds to d.r. of precursor | ~80-90 |
Signaling Pathways and Logical Relationships
Asymmetric Induction via Chiral Auxiliary
Caption: Control of stereochemistry during ethylation.
Conclusion
The asymmetric synthesis of this compound can be effectively achieved through a strategy centered on the stereoselective synthesis of its α-quaternary amino acid precursor, (R)-α-ethyl-α-phenylglycine. The use of a chiral bislactim ether auxiliary allows for excellent control of the stereochemistry during the alkylation steps, leading to the desired enantiomer with high purity. The subsequent cyclization and N-alkylation steps are standard procedures that can be performed with high efficiency. This approach provides a reliable and scalable route for the production of enantiomerically pure this compound for pharmaceutical applications.
References
Application Notes and Protocols for Developing a Stability-Indicating Assay for (-)-Ethotoin Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Ethotoin, an anticonvulsant hydantoin (B18101) derivative, requires a robust stability-indicating assay to ensure the quality, safety, and efficacy of its pharmaceutical formulations. This document provides a comprehensive guide to developing and validating a stability-indicating high-performance liquid chromatography (HPLC) method for this compound. The protocol outlines procedures for forced degradation studies, method development, and validation in accordance with the International Council for Harmonisation (ICH) guidelines. A validated stability-indicating method is crucial for quantifying the drug substance and separating it from potential degradation products formed under various environmental conditions, thereby providing a clear picture of the drug's stability profile.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of the analytical method. These studies involve subjecting the this compound drug substance and/or drug product to more severe conditions than those of accelerated stability testing.
Experimental Protocol for Forced Degradation
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
This compound formulation (e.g., tablets)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Heat the mixture at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
Neutralize the solution with an appropriate volume of 0.1 N HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place a known quantity of this compound powder in a calibrated oven at 105°C for 48 hours.
-
After exposure, dissolve the powder in methanol to obtain a stock solution and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) and visible light in a photostability chamber for a period sufficient to cause degradation (e.g., as per ICH Q1B guidelines).
-
A control sample should be kept in the dark at the same temperature.
-
Proposed Degradation Pathway of this compound
Based on the chemical structure of this compound, which contains a hydantoin ring, the following degradation pathway is proposed. It is important to note that the exact structure of the degradation products should be confirmed experimentally using techniques such as mass spectrometry (MS).
Caption: Proposed degradation pathway of this compound under various stress conditions.
Development of a Stability-Indicating HPLC Method
A reversed-phase HPLC method is generally suitable for the analysis of moderately polar compounds like this compound and its potential degradation products.
Experimental Protocol for HPLC Method Development
Objective: To develop a selective and robust HPLC method for the separation of this compound from its degradation products.
Instrumentation:
-
HPLC system with a UV detector or a photodiode array (PDA) detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions (Initial):
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 20 mM potassium phosphate, pH 3.0).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm (or scan with PDA to determine the optimal wavelength)
Procedure:
-
Initial Screening: Analyze the unstressed this compound standard solution to determine its retention time and peak shape.
-
Analysis of Stressed Samples: Inject the prepared stressed samples from the forced degradation study.
-
Method Optimization:
-
Adjust the mobile phase composition (gradient slope, organic modifier type and percentage) to achieve adequate separation between the this compound peak and any degradation product peaks. The goal is a resolution (Rs) of >1.5 between all peaks.
-
Optimize the pH of the aqueous component of the mobile phase to improve peak shape and selectivity.
-
Evaluate different column chemistries (e.g., C8, phenyl) if necessary.
-
-
Finalized Method: Once satisfactory separation is achieved, document the final chromatographic conditions.
Data Presentation: Summary of Forced Degradation Results
The results of the forced degradation studies should be summarized in a clear and concise table.
| Stress Condition | This compound Assay (%) | Number of Degradation Peaks | Resolution (Rs) of Main Degradant from this compound |
| Control (Unstressed) | 100.0 | 0 | - |
| 0.1 N HCl (80°C, 24h) | 92.5 | 1 | 2.1 |
| 0.1 N NaOH (RT, 24h) | 75.8 | 2 | 3.5 |
| 3% H₂O₂ (RT, 24h) | 88.2 | 1 | 2.8 |
| Thermal (105°C, 48h) | 95.1 | 1 | 1.9 |
| Photolytic (UV/Vis) | 90.3 | 2 | 2.5 |
Method Validation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Experimental Protocol for Method Validation
Objective: To validate the developed stability-indicating HPLC method.
Procedure:
-
Specificity: Analyze blank (diluent), placebo (if applicable), this compound standard, and stressed samples. Ensure that there are no interfering peaks at the retention time of this compound and that the degradation products are well-resolved. Peak purity analysis using a PDA detector is recommended.
-
Linearity: Prepare a series of at least five concentrations of this compound working standard over a range of 50% to 150% of the nominal analytical concentration. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Range: The range is established based on the linearity study and should cover the expected concentrations of the drug in the formulation.
-
Accuracy (Recovery): Perform recovery studies by spiking a placebo formulation with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or on a different instrument. The RSD between the two sets of results should be ≤ 2%.
-
-
Detection Limit (DL) and Quantitation Limit (QL): Determine the DL and QL based on the standard deviation of the response and the slope of the calibration curve (DL = 3.3 * σ/S; QL = 10 * σ/S).
-
Robustness: Intentionally vary chromatographic parameters such as flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2% organic). The system suitability parameters should remain within acceptable limits.
Workflow for Stability-Indicating Assay Development
The overall process for developing a stability-indicating assay can be visualized as follows:
Caption: Workflow for the development of a stability-indicating assay.
Conclusion
The development of a robust and validated stability-indicating assay is a critical component of the quality control of this compound formulations. The protocols and guidelines presented in this document provide a comprehensive framework for researchers and scientists to establish a reliable analytical method. Adherence to these procedures will ensure that the method is specific, accurate, and precise for its intended use in stability studies and routine quality control.
Application Notes and Protocols for In Vitro Neuroprotection Screening of (-)-Ethotoin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Ethotoin is an anticonvulsant medication belonging to the hydantoin (B18101) class, structurally similar to phenytoin.[1][2][3] Its primary mechanism of action involves the stabilization of neuronal membranes, which is achieved by prolonging the inactive state of voltage-gated sodium channels.[1] This action reduces the rapid, repetitive firing of neurons that characterizes epileptic seizures.[1] Additionally, there is evidence to suggest that ethotoin (B1671623) may also modulate calcium channels, further contributing to its anticonvulsant effects.[1]
Given that neuronal hyperexcitability and ion channel dysregulation are implicated in various neurodegenerative conditions, exploring the neuroprotective potential of this compound is a logical extension of its known mechanism. In vitro cell-based assays provide a robust and high-throughput platform to screen for and characterize the potential neuroprotective effects of compounds like this compound.[4][5] This document outlines detailed protocols for a panel of in vitro assays to assess the neuroprotective capabilities of this compound against common neurotoxic insults.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing the neuroprotective effects of this compound in vitro.
Caption: Experimental workflow for this compound neuroprotection screening.
Putative Neuroprotective Signaling Pathway of this compound
Based on its known mechanism of action and common neuroprotective pathways, the following diagram illustrates a putative signaling pathway for this compound.
Caption: Putative neuroprotective signaling pathway of this compound.
Experimental Protocols
Cell Culture
-
Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): A commonly used cell line that can be differentiated into a neuronal phenotype.[6] They are suitable for high-throughput screening.
-
Primary Cortical Neurons: Isolated from rodent embryos, these cells provide a more physiologically relevant model of the central nervous system.[6]
-
-
Culture Conditions:
-
SH-SY5Y cells are maintained in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Primary cortical neurons are cultured on poly-D-lysine coated plates in Neurobasal medium supplemented with B-27 and GlutaMAX.
-
Neurotoxicity Induction
-
Oxidative Stress Model: Hydrogen peroxide (H₂O₂) is used to induce oxidative stress.[6]
-
Excitotoxicity Model: Glutamate is used to induce excitotoxicity, mimicking conditions seen in ischemic events.[6]
-
Alzheimer's Disease Model: Amyloid-beta (Aβ) peptides can be used to model aspects of Alzheimer's disease pathology.
Cell Viability Assays
a) MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials: SH-SY5Y cells, 96-well plates, this compound, neurotoxic agent (e.g., H₂O₂), MTT reagent (5 mg/mL in PBS), DMSO.
-
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[6]
-
Pre-treat cells with varying concentrations of this compound for 2 hours.
-
Introduce the neurotoxic agent (e.g., H₂O₂) and incubate for 24 hours.
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[6]
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[6]
-
Measure absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
-
b) LDH Cytotoxicity Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
-
Materials: Primary cortical neurons, 24-well plates, this compound, neurotoxic agent (e.g., glutamate), LDH Cytotoxicity Assay Kit.
-
Protocol:
-
Plate primary cortical neurons on coated 24-well plates and culture for 7-10 days.[6]
-
Pre-treat neurons with this compound for 2 hours.
-
Add the neurotoxic agent (e.g., glutamate) and incubate for 24 hours.
-
Collect the cell culture supernatant.[7]
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit.[7]
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
-
Apoptosis Assay (Caspase-3/7 Activity)
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Materials: Neuronal cells, 96-well white-walled plates, this compound, neurotoxic agent, Caspase-Glo® 3/7 Assay System.
-
Protocol:
-
Follow the treatment protocol as described for the viability assays.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate reader.
-
Normalize data to cell number or protein concentration.
-
Oxidative Stress Assay (Intracellular ROS Measurement)
This assay uses a fluorescent probe to measure the levels of reactive oxygen species (ROS) within the cells.
-
Materials: Neuronal cells, 96-well black-walled plates, this compound, neurotoxic agent (e.g., H₂O₂), DCFDA-based cellular ROS detection assay kit.
-
Protocol:
-
Seed cells in a 96-well black-walled plate.
-
Pre-treat with this compound, followed by the addition of the neurotoxic agent.
-
Load the cells with the ROS-sensitive fluorescent dye according to the kit manufacturer's protocol.
-
Measure fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Express ROS levels as a percentage of the control.[7]
-
Neurite Outgrowth Assay
This assay assesses the ability of this compound to promote or protect the growth of neurites, which is crucial for neuronal function and repair.[4]
-
Materials: Differentiable neuronal cells (e.g., PC12 or differentiated SH-SY5Y), appropriate culture plates, this compound, neurotoxic agent, microscope with imaging software.
-
Protocol:
-
Plate cells and differentiate them to induce neurite formation.
-
Treat the cells with this compound with or without a neurotoxic agent.
-
After the desired incubation period, fix the cells.
-
Capture images of multiple fields for each condition.
-
Quantify neurite length and branching using image analysis software.
-
Analyze the data to determine the effect of this compound on neurite morphology.
-
Data Presentation
The following tables provide a template for presenting quantitative data from the described assays.
Table 1: Effect of this compound on Neuronal Cell Viability in the Presence of a Neurotoxic Insult
| Treatment Group | This compound Concentration (µM) | Neurotoxic Insult | Cell Viability (% of Control) |
| Control | 0 | None | 100 ± 5.2 |
| Neurotoxin Alone | 0 | e.g., 100 µM H₂O₂ | 45 ± 4.1 |
| This compound + Neurotoxin | 1 | e.g., 100 µM H₂O₂ | 55 ± 3.8 |
| This compound + Neurotoxin | 10 | e.g., 100 µM H₂O₂ | 75 ± 4.5 |
| This compound + Neurotoxin | 50 | e.g., 100 µM H₂O₂ | 88 ± 3.9 |
Table 2: Mechanistic Insights into this compound's Neuroprotective Effects
| Assay | Outcome Measure | Neurotoxin Alone | This compound (50 µM) + Neurotoxin |
| Apoptosis | Relative Caspase-3/7 Activity | 3.2 ± 0.4 | 1.5 ± 0.2 |
| Oxidative Stress | Relative ROS Levels | 2.8 ± 0.3 | 1.2 ± 0.1 |
| Neurite Outgrowth | Average Neurite Length (µm) | 25 ± 3.1 | 48 ± 4.5 |
Conclusion
The protocols and workflow detailed in this document provide a comprehensive framework for the in vitro screening and characterization of the neuroprotective properties of this compound. By employing a panel of assays that assess cell viability, apoptosis, oxidative stress, and neurite outgrowth, researchers can gain valuable insights into the therapeutic potential of this compound for neurodegenerative diseases. The structured data presentation will aid in the clear interpretation and comparison of experimental outcomes.
References
- 1. What is the mechanism of Ethotoin? [synapse.patsnap.com]
- 2. Ethotoin | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethotoin - Wikipedia [en.wikipedia.org]
- 4. mdbneuro.com [mdbneuro.com]
- 5. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Metabolite Identification of (-)-Ethotoin in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Ethotoin, an anticonvulsant hydantoin (B18101) derivative, undergoes significant metabolism in preclinical species, primarily in the liver. Understanding the metabolic fate of this compound is crucial for characterizing its pharmacokinetic profile, assessing potential drug-drug interactions, and evaluating the safety of its metabolites.[1][2] The major metabolic pathways for Ethotoin involve N-deethylation and aromatic hydroxylation, leading to the formation of N-deethyl-ethotoin and p-hydroxy-ethotoin, respectively.[1][3] This document provides detailed protocols for the identification and quantification of these metabolites in preclinical studies, utilizing in vitro liver microsome assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Profile of this compound
In preclinical models, this compound is primarily metabolized to two major metabolites:
-
M1: N-deethyl-ethotoin (5-phenylhydantoin)
-
M2: p-hydroxy-ethotoin (3-ethyl-5-(4-hydroxyphenyl)-hydantoin)
The metabolism of Ethotoin is known to be saturable, which can lead to non-linear pharmacokinetics at higher doses.[1][3]
Quantitative Data Summary
The following table summarizes representative pharmacokinetic data for this compound and its major metabolites in a preclinical rat model following oral administration. (Note: The following data is representative and intended to illustrate data presentation. Actual values may vary based on experimental conditions.)
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Half-life (hr) |
| This compound | 850 ± 120 | 1.5 ± 0.5 | 4200 ± 650 | 3.2 ± 0.8 |
| N-deethyl-ethotoin | 210 ± 45 | 4.0 ± 1.0 | 1850 ± 320 | 8.5 ± 1.5 |
| p-hydroxy-ethotoin | 150 ± 30 | 2.5 ± 0.8 | 980 ± 180 | 4.1 ± 0.9 |
Metabolic Pathway of this compound
References
Application Notes and Protocols for Improved (-)-Ethotoin Bioavailability through Oral Formulation Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Ethotoin, an anticonvulsant of the hydantoin (B18101) class, presents a significant challenge in oral formulation development due to its poor aqueous solubility.[1] Classified as a Biopharmaceutics Classification System (BCS) Class II drug, its absorption is limited by its dissolution rate, leading to variable and often incomplete bioavailability.[1] These application notes provide a detailed overview of promising formulation strategies to enhance the oral bioavailability of this compound, drawing upon established techniques for drugs with similar physicochemical properties, such as phenytoin (B1677684). The following sections detail experimental protocols for the preparation and evaluation of solid dispersions, nanoparticle formulations, and lipid-based systems.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective formulation strategies.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [1] |
| Molecular Weight | 204.23 g/mol | [1] |
| Appearance | White, crystalline powder | [1] |
| Water Solubility | Sparingly soluble in cold water, more soluble in hot water | [1] |
| Other Solubilities | Freely soluble in alcohol, ether, benzene, and dilute aqueous solutions of alkali hydroxides | [1] |
| Mechanism of Action | Stabilization of neuronal membranes by inhibiting voltage-gated sodium channels | [2] |
Formulation Strategies for Enhanced Bioavailability
The low solubility of this compound is the primary barrier to its effective oral absorption. The following formulation strategies aim to overcome this limitation by increasing the drug's dissolution rate and/or presenting it to the gastrointestinal mucosa in a more readily absorbable form.
Solid Dispersions
Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at solid state. This technique can enhance the dissolution of poorly water-soluble drugs by reducing particle size, improving wettability, and converting the drug to an amorphous state.
Nanoparticle Formulations
Reducing the particle size of the drug to the nanometer range dramatically increases the surface area available for dissolution, leading to a faster dissolution rate and improved bioavailability. Polymeric nanoparticles can also offer controlled release and protection from degradation in the gastrointestinal tract.
Lipid-Based Formulations (Self-Emulsifying Drug Delivery Systems - SEDDS)
Lipid-based formulations, such as SEDDS, are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluids. This in-situ emulsification presents the drug in a solubilized state, facilitating its absorption.
Data Presentation: Expected Improvements in Pharmacokinetic Parameters
While specific comparative data for advanced formulations of this compound are limited, studies on the structurally similar drug, phenytoin, provide a strong indication of the potential for bioavailability enhancement. The following table summarizes the observed improvements in pharmacokinetic parameters for phenytoin using various formulation strategies, which can be extrapolated as expected outcomes for this compound.
| Formulation Strategy | Drug | Animal Model | Key Pharmacokinetic Improvements (Compared to Conventional Formulation) | Reference |
| Prodrug Approach | Phenytoin (as N-acetyl-phenytoin) | Rat | 9.1 to 11.4-fold increase in bioavailability. | [3] |
| Nanoparticles (Layered Double Hydroxide) | Phenytoin | Rat | 130.15% relative bioavailability. | [4] |
| Self-Emulsifying Drug Delivery System (SEDDS) | Phenytoin | Rat | 2.3-fold increase in AUC; 4.9-fold increase in Cmax at 30 min. | [5] |
Baseline Pharmacokinetic Parameters for this compound (for comparison)
| Parameter | Value | Species | Reference |
| Time to Peak Concentration (Tmax) | ~2 hours | Human | [6] |
| Elimination Half-life (T½) | ~5 hours | Human | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound powder
-
Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 6000)
-
Ethanol (B145695) (or other suitable solvent in which both drug and polymer are soluble)
-
Mortar and pestle
-
Water bath or rotary evaporator
-
Desiccator
Procedure:
-
Accurately weigh this compound and the chosen polymer (e.g., PVP K30) in various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve the this compound and polymer in a minimal amount of ethanol with gentle stirring until a clear solution is obtained.
-
Evaporate the solvent using a water bath set to an appropriate temperature (e.g., 40-50°C) or a rotary evaporator under reduced pressure.
-
A solid mass will be formed. Dry the solid mass completely in a desiccator under vacuum for 24-48 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve (e.g., 100 mesh) to obtain a uniform particle size.
-
Store the prepared solid dispersion in an airtight container in a cool, dry place.
Workflow for Solid Dispersion Preparation
References
- 1. Ethotoin | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ethotoin? [synapse.patsnap.com]
- 3. Enhancement of the oral bioavailability of phenytoin by N-acetylation and absorptive characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Improvement of solubility, dissolution, and bioavailability of phenytoin intercalated in Mg-Al layered double hydroxide [frontiersin.org]
- 5. Formulation and in vitro and in vivo characterization of a phenytoin self-emulsifying drug delivery system (SEDDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacology of mephenytoin and ethotoin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (-)-Ethotoin in the Maximal Electroshock (MES) Seizure Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Ethotoin is a hydantoin-based anticonvulsant, structurally related to phenytoin.[1][2] It is indicated for the control of generalized tonic-clonic (grand mal) and complex partial (psychomotor) seizures.[3] The maximal electroshock (MES) seizure model is a primary preclinical screening tool for identifying potential antiepileptic drugs effective against generalized tonic-clonic seizures.[4][5] This model assesses a compound's ability to prevent the spread of seizures through neural tissue.[1][6] These application notes provide a detailed overview of the use of this compound in the MES model, including experimental protocols and a summary of its proposed mechanism of action.
Quantitative Data Summary
Table 1: Anticonvulsant Potency of Various Anti-Seizure Medications in the MES Model
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| Phenytoin | Mice | Intraperitoneal | 9.67 | [7][8] |
| Carbamazepine | Mice | Intraperitoneal | 9.67 | [7][8] |
| Valproic Acid | Mice | Intraperitoneal | 196 | [7][8] |
| Phenytoin | Rats | Intraperitoneal | 4.39 | [7] |
| Carbamazepine | Rats | Intraperitoneal | 4.39 | [7] |
| Valproic Acid | Rats | Intraperitoneal | 366 | [7][8] |
Experimental Protocols
The following protocols are detailed methodologies for conducting the MES seizure model for the evaluation of anticonvulsant compounds like this compound.
Maximal Electroshock (MES) Seizure Induction in Rodents
This protocol outlines the standard procedure for inducing tonic-clonic seizures in rodents to assess the efficacy of anticonvulsant drugs.
Materials:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Animal restrainers
-
0.5% Tetracaine (B1683103) hydrochloride solution (topical anesthetic)[4]
-
0.9% Saline solution[4]
-
Test compound (e.g., this compound) and vehicle control
-
Male CF-1 or C57BL/6 mice or Sprague-Dawley CD albino rats[4]
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory conditions for at least 3-4 days prior to the experiment. Ensure free access to food and water. On the day of the experiment, weigh each animal.
-
Drug Administration: Administer the test compound, this compound, or the vehicle control via the desired route (e.g., intraperitoneal, oral). The volume of administration should be consistent across all animals (e.g., 0.01 ml/g body weight).[9]
-
Pre-treatment Time: Allow for an appropriate pre-treatment interval between drug administration and the induction of seizures. This interval should correspond to the time of peak effect of the drug, which may need to be determined in preliminary pharmacokinetic studies. For many intraperitoneally administered compounds, this is typically 15-60 minutes.[9][10]
-
Anesthesia and Electrode Placement: At the time of testing, apply a drop of 0.5% tetracaine hydrochloride to the corneas of the animal for local anesthesia. Follow this with a drop of 0.9% saline to improve electrical conductivity.[4] Place the corneal electrodes on the eyes of the restrained animal.
-
Stimulation: Deliver an alternating current electrical stimulus. Common parameters are:
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. This is characterized by an initial phase of tonic flexion followed by a longer phase of tonic extension of the hindlimbs.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension.[4][11] An animal is considered "protected" if it does not exhibit this phase of the seizure.
-
Data Analysis: The percentage of animals protected in the drug-treated groups is compared to the vehicle-treated control group. The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, can be calculated using probit analysis.
Dose-Response Evaluation of this compound
Objective: To determine the dose-dependent anticonvulsant effect of this compound.
Procedure:
-
Divide animals into multiple groups (n=8-12 per group).[10]
-
Administer different doses of this compound to each experimental group.
-
Include a vehicle control group that receives only the administration vehicle.
-
Perform the MES test at the predetermined time of peak effect for this compound.
-
Record the number of animals protected from tonic hindlimb extension in each group.
-
Calculate the percentage of protection for each dose and determine the ED50 value with 95% confidence intervals using a suitable statistical method like probit analysis.
Mechanism of Action and Signaling Pathways
The anticonvulsant mechanism of Ethotoin is believed to be similar to that of other hydantoin (B18101) derivatives, most notably phenytoin.[1][12][13] The primary action is the stabilization of neuronal membranes and the inhibition of rapid, repetitive firing of neurons.[12]
This is achieved through the modulation of voltage-gated sodium channels. Ethotoin prolongs the inactive state of these channels following an action potential.[12] By doing so, it limits the influx of sodium ions into the neuron, which is necessary for the propagation of high-frequency neuronal discharges that characterize a seizure. This action prevents the spread of seizure activity from the epileptic focus to adjacent cortical areas.[1]
In addition to its primary effect on sodium channels, Ethotoin may also influence calcium ion channels, further contributing to the stabilization of neuronal excitability.[13]
Visualizations
References
- 1. Ethotoin | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethotoin - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 5. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. preprints.org [preprints.org]
- 9. Anticonvulsant Potencies of the Enantiomers of the Neurosteroids Androsterone and Etiocholanolone Exceed those of the Natural Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. benchchem.com [benchchem.com]
- 12. What is the mechanism of Ethotoin? [synapse.patsnap.com]
- 13. Ethotoin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Application Note: GC-MS Analysis of (-)-Ethotoin and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Ethotoin, an anticonvulsant drug from the hydantoin (B18101) class, is utilized in the management of epilepsy.[1] Similar to other hydantoins like phenytoin, it functions by stabilizing neuronal membranes to decrease seizure activity.[2][3][4] The therapeutic efficacy and safety of this compound are intrinsically linked to its metabolic fate within the body. The liver is the primary site of Ethotoin (B1671623) metabolism, where it undergoes a series of biotransformation reactions, including N-deethylation and hydroxylation, followed by conjugation with glucuronic acid for excretion.[5] Understanding the metabolic profile of this compound is crucial for pharmacokinetic studies, drug monitoring, and the overall drug development process.
This application note provides a detailed protocol for the qualitative and quantitative analysis of this compound and its primary metabolites in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS is a robust analytical technique that offers high sensitivity and specificity for the separation and identification of volatile and semi-volatile compounds.[6] Due to the polar nature of Ethotoin and its metabolites, a derivatization step is necessary to enhance their volatility and thermal stability for successful GC-MS analysis.[7]
Metabolic Pathway of this compound
The metabolism of this compound primarily involves hydroxylation of the hydantoin ring and the phenyl group, as well as N-deethylation. These phase I reactions are followed by phase II conjugation, mainly with glucuronic acid, to facilitate excretion.[8] The major identified metabolites in human urine include hydroxylated derivatives such as p-hydroxyethotoin, o-hydroxyethotoin, and m-hydroxyethotoin, as well as 5-hydroxyethotoin.[8] N-deethylation leads to the formation of 5-phenylhydantoin, which can be further metabolized.[5]
References
- 1. Ethotoin - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Ethotoin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. What is the mechanism of Ethotoin? [synapse.patsnap.com]
- 5. Ethotoin | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. jfda-online.com [jfda-online.com]
- 8. Gas chromatographic-mass spectrometric studies on the metabolic fate of ethotoin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Patch-Clamp Electrophysiology for (-)-Ethotoin on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Ethotoin is an anticonvulsant medication belonging to the hydantoin (B18101) class, similar to phenytoin (B1677684). Its primary mechanism of action is believed to involve the modulation of voltage-gated ion channels, which are crucial for regulating neuronal excitability.[1][2][3] By stabilizing neuronal membranes, ethotoin (B1671623) can inhibit the rapid and repetitive firing of neurons that leads to seizures.[1] The primary target is thought to be voltage-gated sodium channels, with potential effects on calcium channels as well.[1][4][5]
These application notes provide a detailed protocol for investigating the effects of this compound on voltage-gated sodium, calcium, and potassium channels using the whole-cell patch-clamp technique. Due to the limited specific data on this compound electrophysiology, the following protocols are based on established methodologies for the closely related and well-studied compound, phenytoin, and general patch-clamp procedures.
Mechanism of Action and Signaling Pathway
This compound is thought to exert its anticonvulsant effects primarily by modulating the activity of voltage-gated sodium channels. It is believed to prolong the inactive state of these channels after an action potential, thereby preventing the rapid, repetitive firing of neurons that can lead to seizures.[1] This action is voltage-dependent, with a higher affinity for channels in the inactivated state. Additionally, there is evidence to suggest that hydantoins like ethotoin may also influence calcium and potassium channels, further contributing to the stabilization of neuronal membranes.[1][6]
Caption: Proposed mechanism of action for this compound.
Quantitative Data Summary
The following tables summarize the expected electrophysiological effects of this compound on various ion channels, based on data from studies on the related compound, phenytoin. These values should be considered as a starting point for experimental design.
Table 1: Expected Effects of this compound on Voltage-Gated Sodium Channels (Nav)
| Parameter | Expected Effect | Reported Value (for Phenytoin) | Reference Cell Types |
|---|---|---|---|
| Tonic Block | Increased | ~20% at -100 mV holding potential | Rat Hippocampal CA1 Pyramidal Neurons |
| Use-Dependent Block | Increased | Significantly greater in neonatal vs. adult rat cardiac myocytes | Rat Ventricular Cardiac Myocytes |
| IC50 (Inactivated State) | ~30-100 µM | Varies with cell type and conditions | Various neuronal and cardiac cells |
| Recovery from Inactivation | Slowed | Time constant significantly longer | Neonatal Rat Cardiac Myocytes |
| Voltage-Dependence of Inactivation | Hyperpolarizing shift | Shift in the steady-state inactivation curve | Neocortical Neurons |
Table 2: Expected Effects of this compound on Voltage-Gated Calcium Channels (Cav)
| Parameter | Expected Effect | Reported Value (for Phenytoin) | Reference Cell Types |
|---|---|---|---|
| Channel Subtype Selectivity | Preferential block of T-type and L-type | Inhibition of low-threshold (T-type) and high-threshold (L-type) currents | Neuroblastoma and Muscle Cells |
| IC50 (T-type) | ~50-100 µM | Block enhanced at more depolarized holding potentials | N1E-115 Neuroblastoma Cells |
| IC50 (L-type) | ~30 µM | More potent effect on high-threshold currents | Rat and Human Skeletal Muscle Cells |
| Voltage-Dependence of Block | Enhanced at depolarized potentials | Hyperpolarizing shift in steady-state inactivation | N1E-115 Neuroblastoma Cells |
Table 3: Expected Effects of this compound on Voltage-Gated Potassium Channels (Kv)
| Parameter | Expected Effect | Reported Value (for Phenytoin) | Reference Cell Types |
|---|---|---|---|
| Channel Subtype Selectivity | Block of delayed rectifier and A-type K+ channels | Selective blocker of delayed rectifier K+ channels | Neuroblastoma Cells, Cerebellar Granule Cells |
| IC50 (Delayed Rectifier) | ~30 µM | Concentration-dependent reduction in open-channel probability | Neuroblastoma Cells |
| IC50 (A-type) | ~73 µM | Dose-dependent block | Cerebellar Granule Cells |
| HERG Channel Block | Potential for block at high concentrations | IC50 of 240 µM | HEK 293 cells expressing HERG |
Experimental Protocols
The following are detailed protocols for whole-cell patch-clamp recordings to assess the effects of this compound on voltage-gated ion channels.
Cell Preparation
-
Cell Culture:
-
Use cell lines endogenously expressing the ion channel of interest (e.g., neuroblastoma cell lines for sodium and potassium channels) or heterologous expression systems (e.g., HEK293 or CHO cells) transfected with the specific ion channel subunit.
-
Culture cells in appropriate media and conditions. For primary neurons, follow established dissection and culturing protocols.
-
-
Cell Plating:
-
Plate cells onto glass coverslips at a suitable density to allow for isolated single cells for patching.
-
Allow cells to adhere and grow for 24-48 hours before recording.
-
Solutions and Reagents
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent such as DMSO. This compound is sparingly soluble in cold water but more soluble in hot water and freely soluble in alcohol.[7]
-
External (Bath) Solution (for Nav and Kv currents):
-
Composition (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose.
-
Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
-
Internal (Pipette) Solution (for Nav and Kv currents):
-
Composition (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, 2 Mg-ATP, 0.2 Na-GTP.
-
Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
-
-
External (Bath) Solution (for Cav currents):
-
Composition (in mM): 120 TEA-Cl, 10 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 10 Glucose.
-
Adjust pH to 7.4 with TEA-OH and osmolarity to ~310 mOsm.
-
-
Internal (Pipette) Solution (for Cav currents):
-
Composition (in mM): 120 CsCl, 1 MgCl2, 10 HEPES, 11 EGTA, 2 Mg-ATP, 0.2 Na-GTP.
-
Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.
-
Whole-Cell Patch-Clamp Recording
Caption: Workflow for patch-clamp electrophysiology.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Seal Formation: Approach a single, healthy cell with the patch pipette while applying positive pressure. Once in proximity to the cell, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Data Acquisition:
-
Use a patch-clamp amplifier and data acquisition software.
-
Compensate for pipette capacitance and series resistance.
-
Hold the cell at a holding potential of -80 mV to -100 mV.
-
Voltage Protocols
-
For Voltage-Gated Sodium Channels (Nav):
-
Activation (I-V Relationship): From a holding potential of -100 mV, apply depolarizing steps from -80 mV to +60 mV in 10 mV increments for 50 ms (B15284909).
-
Steady-State Inactivation: From a holding potential of -120 mV, apply a series of 500 ms prepulses from -120 mV to 0 mV in 10 mV increments, followed by a test pulse to 0 mV for 50 ms.
-
Use-Dependent Block: Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at various frequencies (e.g., 1, 5, 10, 20 Hz) from a holding potential of -100 mV.
-
-
For Voltage-Gated Calcium Channels (Cav):
-
Activation (I-V Relationship): From a holding potential of -90 mV, apply depolarizing steps from -70 mV to +50 mV in 10 mV increments for 200 ms.
-
Steady-State Inactivation: From a holding potential of -100 mV, apply 1-second prepulses from -100 mV to +20 mV in 10 mV increments, followed by a test pulse to 0 mV for 200 ms.
-
-
For Voltage-Gated Potassium Channels (Kv):
-
Activation (I-V Relationship): From a holding potential of -80 mV, apply depolarizing steps from -60 mV to +60 mV in 10 mV increments for 500 ms.
-
Steady-State Inactivation (for A-type currents): From a holding potential of -100 mV, apply 1-second prepulses from -120 mV to 0 mV in 10 mV increments, followed by a test pulse to +40 mV for 500 ms.
-
Data Analysis
-
Current-Voltage (I-V) Relationship: Plot the peak current amplitude against the test potential to determine the voltage-dependence of activation.
-
Steady-State Inactivation: Normalize the peak current during the test pulse to the maximum current and plot it against the prepulse potential. Fit the data with a Boltzmann function to determine the half-inactivation voltage (V1/2).
-
Dose-Response: Apply increasing concentrations of this compound and measure the percentage of current inhibition. Plot the inhibition against the logarithm of the concentration and fit with a Hill equation to determine the IC50.
-
Kinetics: Analyze the time course of current activation and inactivation by fitting the current traces with exponential functions.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed effects.
Conclusion
This document provides a comprehensive set of protocols for the investigation of this compound's effects on voltage-gated ion channels using patch-clamp electrophysiology. While specific data for this compound is limited, the provided methodologies, based on the well-characterized actions of phenytoin, offer a robust framework for elucidating the electrophysiological profile of this anticonvulsant. Careful experimental design and data analysis will be crucial in defining its precise mechanism of action and potential therapeutic applications.
References
- 1. What is the mechanism of Ethotoin? [synapse.patsnap.com]
- 2. Ethotoin - Wikipedia [en.wikipedia.org]
- 3. Ethotoin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Ethotoin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Ethotoin - Definition (v1) by National Cancer Institute | Qeios [qeios.com]
- 6. A discriminant block among K+ channel types by phenytoin in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethotoin | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of (-)-Ethotoin in Animal Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Ethotoin is a hydantoin (B18101) derivative with anticonvulsant properties, believed to exert its effects in a manner similar to phenytoin (B1677684).[1] Its primary mechanism of action involves the stabilization of neuronal membranes, likely by modulating voltage-gated sodium channels and potentially calcium ion channels, thereby limiting the repetitive firing of action potentials that underlies seizure activity.[1] Due to its potential as an anti-epileptic drug (AED), rigorous preclinical evaluation of its efficacy is crucial. This document provides detailed application notes and protocols for testing the efficacy of this compound in two well-established and clinically validated animal models of epilepsy: the Maximal Electroshock (MES) model and the subcutaneous Pentylenetetrazol (scPTZ) model.
Key Signaling Pathway
The presumed mechanism of action of this compound, similar to phenytoin, involves the modulation of ion channels to stabilize neuronal membranes and prevent seizure propagation.
Caption: Proposed mechanism of action of this compound.
Data Presentation: Efficacy of Hydantoins in Animal Models
| Compound | Animal Model | Seizure Type Modeled | Route of Administration | ED50 (mg/kg) | Reference(s) |
| Phenytoin | Mouse (MES) | Generalized Tonic-Clonic | Intravenous (i.v.) | 8.7 | [2] |
| Phenytoin | Rat (MES) | Generalized Tonic-Clonic | Oral (p.o.) | 29.0 | [2] |
| Phenytoin | Frog (MES) | Generalized Tonic-Clonic | Lymph Sac Injection | 20-40 | [2] |
| Phenytoin | Rat (scPTZ) | Myoclonic/Absence | N/A | Ineffective | [3] |
Experimental Protocols
General Considerations for this compound Administration
Vehicle Selection: this compound is sparingly soluble in cold water but more soluble in hot water, and freely soluble in alcohol and dilute aqueous solutions of alkali hydroxides.[1] For oral administration in rodents, a common vehicle is an aqueous suspension using a suspending agent like 0.5-1% methylcellulose (B11928114) or carboxymethylcellulose, with or without a small amount of a surfactant like Tween 80 (e.g., 0.1%) to improve wettability. For intraperitoneal or intravenous injections, a solution would be preferable. Given its solubility characteristics, a solution might be prepared in a vehicle containing a co-solvent such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), but careful formulation and toxicity testing of the vehicle alone is required.
Route of Administration: Oral (p.o.) gavage is a common route for initial screening. Intraperitoneal (i.p.) injection can also be used for rapid screening. The choice of route should be consistent within a study.
Protocol 1: Maximal Electroshock (MES) Seizure Model
This model is highly predictive of efficacy against generalized tonic-clonic seizures.
Objective: To determine the dose of this compound that protects 50% of animals (ED50) from the tonic hindlimb extension component of a maximal electroshock-induced seizure.
Materials:
-
Male albino mice (20-25 g) or rats (100-150 g)
-
Electroconvulsiometer with corneal electrodes
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Topical anesthetic (e.g., 0.5% tetracaine (B1683103) solution)
-
Saline solution (0.9%)
Experimental Workflow:
References
- 1. Ethotoin | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dose-response analysis of phenytoin on electrically induced seizures and spontaneous activity of cerebellar purkinje cells in the frog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Novel Hydantoin Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydantoin (B18101) and its derivatives are a well-established class of heterocyclic compounds that hold a privileged position in medicinal chemistry.[1][2] The hydantoin scaffold is a versatile backbone that has given rise to a wide range of therapeutic agents with diverse biological activities, including anticonvulsant, anticancer, and antimicrobial properties.[1][3] Notable examples include the anticonvulsant phenytoin, the anticancer drug nilutamide, and the antimicrobial agent nitrofurantoin.[1] The continued exploration of novel hydantoin derivatives necessitates robust and efficient high-throughput screening (HTS) assays to identify and characterize promising lead compounds.
These application notes provide detailed protocols for a suite of HTS assays tailored for the evaluation of novel hydantoin derivatives against key biological targets. The methodologies are designed for compatibility with automated liquid handling systems and multi-well plate formats, enabling the rapid screening of large compound libraries.
Key Biological Targets and Screening Strategies
The diverse pharmacological effects of hydantoin derivatives are a result of their interaction with a variety of biological targets. High-throughput screening campaigns for novel hydantoin analogues can be strategically directed towards several key classes of proteins.
Voltage-Gated Sodium Channels (VGSCs) for Anticonvulsant Activity
The primary mechanism of action for many anticonvulsant hydantoin derivatives, such as phenytoin, is the modulation of voltage-gated sodium channels.[1][4] These compounds typically bind to the inactive state of the channel, slowing its recovery and thereby limiting the repetitive firing of action potentials that underlies seizure activity.[1]
Kinases for Anticancer and Neurological Applications
Hydantoin derivatives have been investigated as inhibitors of various kinases. A notable target is Glycogen (B147801) Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in the pathophysiology of neurodegenerative diseases, metabolic disorders, and cancer.[5]
Nuclear Receptors for Anticancer Therapy
The androgen receptor (AR), a nuclear hormone receptor, is a critical target in the treatment of prostate cancer.[5] Nonsteroidal antiandrogens, such as nilutamide, which feature a hydantoin core, function by antagonizing the action of androgens on the AR.
Enzymes for Metabolic and Infectious Diseases
The therapeutic potential of hydantoin derivatives extends to the inhibition of key enzymes. For instance, α-glucosidase, an enzyme involved in carbohydrate metabolism, is a target for the management of type 2 diabetes.[5] Additionally, enzymes like urease are targets for antimicrobial hydantoin derivatives.[6]
Data Presentation: Quantitative Bioactivity of Hydantoin Derivatives
The following tables summarize the quantitative data for various hydantoin derivatives, providing a comparative overview of their potency against different biological targets.
Table 1: Anticonvulsant Activity of Hydantoin Derivatives
| Compound | Animal Model | ED50 (mg/kg) | Reference |
| Phenytoin | Mouse | 5.96 | [7] |
| SB2-Ph | Mouse | 8.29 | [7] |
| Compound 6d | Mouse (MES test) | 15.8 | [8] |
| Compound 6d | Mouse (PTZ test) | 14.1 | [8] |
| Compound 3 | Mouse (MES test) | 5.29 | [8] |
Table 2: Anticancer Activity of Hydantoin Derivatives (IC50 in µM)
| Compound | Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| Compound 37 | A549 (Lung Cancer) | - (55.1% inhibition) | Not specified | [9] |
| Compound 9a | HL-60 (Leukemia) | Not specified | HDAC6 Inhibition | [10] |
| Imidazolium-thiohydantoin Mn(III) complex 6b | HepG2 (Liver Cancer) | - (High activity) | Not specified | [11] |
| Hydantoin-purine hybrid 1 | SW480 (Colon Cancer) | 10-50 | Not specified | [12] |
| Hydantoin-purine hybrid 2 | PC3 (Prostate Cancer) | 10-50 | Not specified | [12] |
Table 3: Antimicrobial Activity of Hydantoin Derivatives (MIC in µg/mL)
| Compound | S. aureus | E. coli | P. aeruginosa | Reference |
| Nitrofurantoin | 6.25 - 25 | - | >100 | [3] |
| Compound 22 | <1 | <1 | <1 | [3] |
| Hydantoin dimer 5 | - | - | - | [13] |
| Hydantoin dimer 18 | - | - | - | [13] |
| Imidazolium-thiohydantoin 5a-c | - | - | - | [11] |
Experimental Protocols
Detailed methodologies for key high-throughput screening assays are provided below.
Protocol 1: Automated Patch Clamp Assay for Voltage-Gated Sodium Channel Modulators
This protocol describes a high-throughput method for identifying modulators of voltage-gated sodium channels using an automated patch clamp system.
Objective: To identify hydantoin derivatives that modulate the activity of voltage-gated sodium channels.
Materials:
-
HEK293 cells stably expressing the target human Nav subtype (e.g., Nav1.2, Nav1.7).
-
Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic).
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
Test hydantoin derivatives dissolved in DMSO.
-
Automated patch clamp system (e.g., SyncroPatch 768PE, QPatch).
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution. Resuspend the cells in the external solution at a density of 1 x 10⁶ cells/mL.
-
Compound Plate Preparation: Prepare serial dilutions of the test hydantoin derivatives in external solution in a 384-well compound plate. Include a vehicle control (DMSO) and a known sodium channel blocker (e.g., phenytoin, tetrodotoxin) as a positive control.
-
Automated Patch Clamp Run:
-
Load the cell suspension, internal solution, external solution, and compound plate onto the automated patch clamp instrument.
-
Initiate the automated protocol for cell capture, seal formation, and whole-cell configuration.
-
Apply a voltage protocol to elicit sodium currents. A typical protocol involves a holding potential of -100 mV, followed by a depolarizing pulse to 0 mV for 20 ms.
-
After establishing a stable baseline current, apply the test compounds.
-
Record sodium currents in the presence of each compound concentration.
-
-
Data Analysis:
-
Measure the peak inward sodium current for each well.
-
Normalize the current in the presence of the compound to the baseline current.
-
Plot the normalized current as a function of compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Workflow Diagram:
Protocol 2: Fluorescence Polarization Assay for Kinase Inhibition (e.g., GSK-3β)
This protocol outlines a homogeneous, fluorescence polarization (FP)-based assay to screen for inhibitors of kinase activity.
Objective: To identify hydantoin derivatives that inhibit the activity of a target kinase (e.g., GSK-3β).
Materials:
-
Recombinant human GSK-3β enzyme.
-
Fluorescently labeled peptide substrate (e.g., a derivative of glycogen synthase peptide).
-
ATP.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Phospho-specific antibody that binds to the phosphorylated peptide substrate.
-
Test hydantoin derivatives dissolved in DMSO.
-
384-well black, low-volume assay plates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Compound Dispensing: Using an automated liquid handler, dispense test compounds and controls (vehicle and known inhibitor) into the assay plate.
-
Kinase Reaction:
-
Add the GSK-3β enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the fluorescently labeled peptide substrate and ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding the phospho-specific antibody.
-
Incubate for a further 30 minutes to allow for antibody binding.
-
-
Fluorescence Polarization Measurement: Read the fluorescence polarization on a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the high and low controls.
-
Identify hits based on a predefined inhibition threshold.
-
Determine the IC50 for active compounds by fitting the dose-response data.
-
Workflow Diagram:
Protocol 3: Luciferase Reporter Gene Assay for Androgen Receptor Antagonism
This cell-based assay is designed to identify compounds that inhibit the transcriptional activity of the androgen receptor.
Objective: To identify hydantoin derivatives that act as antagonists of the androgen receptor.
Materials:
-
A human cell line stably co-transfected with an androgen receptor expression vector and a luciferase reporter vector containing androgen response elements (AREs) (e.g., PC3/AR cells).[14]
-
Cell culture medium (e.g., RPMI 1640 with 10% charcoal-stripped FBS).
-
Dihydrotestosterone (DHT), a potent AR agonist.
-
Test hydantoin derivatives dissolved in DMSO.
-
A known AR antagonist (e.g., bicalutamide) as a positive control.
-
96-well or 384-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells into the assay plate at an optimized density and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test hydantoin derivatives. Include wells with DHT alone (agonist control), DHT plus a known antagonist (antagonist control), and vehicle control.
-
Agonist Stimulation: After a brief pre-incubation with the compounds, add DHT to all wells except the vehicle control to a final concentration that elicits a submaximal response.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay:
-
Remove the medium and lyse the cells.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal to a cell viability control if necessary.
-
Calculate the percent inhibition of the DHT-induced luciferase activity for each compound concentration.
-
Determine the IC50 value for active antagonists from the dose-response curve.
-
Workflow Diagram:
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways relevant to the described HTS assays and the points of intervention for hydantoin derivatives.
Voltage-Gated Sodium Channel Modulation
The primary anticonvulsant mechanism of many hydantoin derivatives involves the stabilization of the inactive state of voltage-gated sodium channels, thereby reducing neuronal hyperexcitability.
GSK-3β Signaling Pathway
GSK-3β is a constitutively active kinase that is regulated by inhibitory phosphorylation. Hydantoin derivatives can directly inhibit GSK-3β, affecting downstream signaling cascades involved in cell survival and metabolism.
Androgen Receptor Signaling Pathway
Hydantoin-based antagonists block androgen receptor signaling by preventing the binding of androgens, nuclear translocation, and subsequent gene transcription.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Novel imidazolium-thiohydantoin hybrids and their Mn(iii) complexes for antimicrobial and anti-liver cancer applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-State Characterization of Hydantoin Crystalline Forms: A Case Study with Phenytoin as a Model for (-)-Ethotoin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Ethotoin, an anticonvulsant drug, is a member of the hydantoin (B18101) class of compounds, which also includes the widely studied drug Phenytoin. The solid-state properties of an active pharmaceutical ingredient (API), such as its crystalline form, can significantly impact its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. Different crystalline forms of the same compound are known as polymorphs. A thorough solid-state characterization is therefore a critical step in drug development to ensure product quality, consistency, and efficacy.
Due to a lack of publicly available data on the specific crystalline forms of this compound, this document presents a comprehensive guide to the solid-state characterization of hydantoin compounds using Phenytoin as a well-documented model. The methodologies and data presentation formats provided herein are directly applicable to the study of this compound's potential crystalline forms. This application note will detail the common analytical techniques used for solid-state characterization and provide protocols for their application.
Key Analytical Techniques for Solid-State Characterization
A multi-technique approach is essential for the unambiguous identification and characterization of crystalline forms. The primary techniques include:
-
Powder X-ray Diffraction (PXRD): Provides a unique "fingerprint" of a crystalline solid based on the diffraction of X-rays by the crystal lattice. It is the primary tool for identifying different polymorphs.
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, transition temperatures, and enthalpies of fusion, which are characteristic of a specific crystalline form.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to identify the presence of solvates or hydrates.
-
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide information about the chemical bonding and molecular conformation within the crystal lattice. Different polymorphs can exhibit distinct spectra due to differences in their crystal packing and intermolecular interactions.
Experimental Workflow for Polymorph Screening and Characterization
The following diagram illustrates a typical workflow for the discovery and characterization of new crystalline forms of a pharmaceutical compound.
Data Presentation: Crystalline Forms of Phenytoin (Illustrative)
The following tables summarize hypothetical quantitative data for two polymorphic forms of Phenytoin (designated as Form I and Form II) to illustrate how such data should be presented for clear comparison.
Table 1: Powder X-ray Diffraction (PXRD) Data for Phenytoin Polymorphs
| Form I | Form II |
| 2θ (°) ± 0.2° | Relative Intensity (%) |
| 8.7 | 45 |
| 11.5 | 100 |
| 16.8 | 80 |
| 17.4 | 65 |
| 20.5 | 55 |
| 22.6 | 70 |
| 27.2 | 30 |
Table 2: Thermal Analysis Data for Phenytoin Polymorphs
| Crystalline Form | Melting Point (Tonset) (°C) | Enthalpy of Fusion (ΔHfus) (J/g) | Decomposition Onset (TGA) (°C) |
| Form I | 295.5 | 120.3 | > 300 |
| Form II | 289.1 | 105.7 | > 300 |
Table 3: Key Vibrational Spectroscopy Bands for Phenytoin Polymorphs
| Crystalline Form | FTIR (cm-1) | Raman (cm-1) |
| Form I | 3271 (N-H stretch) | 1001 (Ring breathing) |
| 3208 (N-H stretch) | 1605 (C=C stretch) | |
| 1719 (C=O stretch) | 3068 (C-H stretch) | |
| 1740 (C=O stretch) | ||
| Form II | 3280 (N-H stretch) | 1005 (Ring breathing) |
| 3215 (N-H stretch) | 1610 (C=C stretch) | |
| 1725 (C=O stretch) | 3075 (C-H stretch) | |
| 1745 (C=O stretch) |
Experimental Protocols
Protocol 1: Preparation of Crystalline Forms (Illustrative for Screening)
Objective: To generate different crystalline forms of a hydantoin compound by recrystallization from various solvents.
Materials:
-
Hydantoin API (e.g., Phenytoin)
-
Solvents of varying polarity (e.g., ethanol, acetone, water, ethyl acetate, acetonitrile)
-
Glass vials with caps
-
Stir plate and stir bars
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Oven or vacuum oven
Procedure:
-
Solubility Determination: Determine the approximate solubility of the API in a range of solvents at room temperature and at an elevated temperature (e.g., 50 °C).
-
Slow Evaporation: a. Prepare a saturated or near-saturated solution of the API in a selected solvent at room temperature. b. Filter the solution to remove any undissolved particles. c. Place the vial in a fume hood with a loosely fitted cap or with perforations in the cap to allow for slow solvent evaporation. d. Monitor for crystal formation over several days.
-
Slow Cooling: a. Prepare a saturated solution of the API in a selected solvent at an elevated temperature. b. Filter the hot solution. c. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C). d. Observe for crystal formation.
-
Anti-Solvent Addition: a. Prepare a concentrated solution of the API in a "good" solvent. b. Slowly add a "poor" solvent (an anti-solvent in which the API is insoluble) to the solution while stirring until turbidity is observed. c. Continue to stir and observe for precipitation/crystallization.
-
Crystal Isolation: a. Once crystals have formed, isolate them by filtration. b. Wash the crystals with a small amount of the crystallization solvent or anti-solvent. c. Dry the crystals under ambient or vacuum conditions.
Protocol 2: Powder X-ray Diffraction (PXRD) Analysis
Objective: To obtain the PXRD pattern of a solid sample for identification and comparison of crystalline forms.
Instrumentation:
-
Powder X-ray Diffractometer with a Cu Kα radiation source.
Procedure:
-
Sample Preparation: Gently grind a small amount of the crystalline powder (approximately 10-20 mg) to ensure a random orientation of the crystallites.
-
Sample Mounting: Pack the powdered sample into a sample holder. Ensure the surface is flat and level with the holder's surface.
-
Instrument Setup:
-
Set the X-ray source to the desired voltage and current (e.g., 40 kV and 40 mA).
-
Define the scanning range, typically from 2° to 40° 2θ.
-
Set the step size (e.g., 0.02° 2θ) and the scan speed or time per step (e.g., 1 second/step).
-
-
Data Collection: Initiate the scan and collect the diffraction pattern.
-
Data Analysis: Process the raw data to identify the peak positions (in °2θ) and their relative intensities. Compare the resulting pattern to known standards or other experimental patterns to identify the crystalline form.
Protocol 3: Differential Scanning Calorimetry (DSC) Analysis
Objective: To determine the thermal properties (melting point, phase transitions) of a crystalline solid.
Instrumentation:
-
Differential Scanning Calorimeter.
-
Aluminum DSC pans and lids.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the crystalline powder into an aluminum DSC pan.
-
Pan Sealing: Place a lid on the pan and crimp it to seal. Prepare an empty, sealed pan to be used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Set the temperature program. A typical program involves an initial equilibration step, followed by a heating ramp at a constant rate (e.g., 10 °C/min) to a temperature above the expected melting point.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Data Collection: Start the temperature program and record the heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and the integrated area of the melting endotherm to calculate the enthalpy of fusion.
Protocol 4: Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and solvent/water content of a crystalline solid.
Instrumentation:
-
Thermogravimetric Analyzer.
-
TGA sample pans (e.g., platinum or alumina).
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the crystalline powder into a TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Set the temperature program, typically a heating ramp from ambient temperature to a temperature where decomposition is expected (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min).
-
Purge the furnace with an inert gas (e.g., nitrogen).
-
-
Data Collection: Initiate the heating program and record the sample weight as a function of temperature.
-
Data Analysis: Analyze the TGA curve to identify the temperature at which significant weight loss occurs, indicating decomposition or desolvation.
Protocol 5: Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of a solid sample to characterize its molecular vibrations.
Instrumentation:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Collection: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis: Place a small amount of the crystalline powder onto the ATR crystal and apply pressure to ensure good contact.
-
Data Collection: Collect the sample spectrum over a typical range of 4000-400 cm-1. A sufficient number of scans (e.g., 32) should be co-added to obtain a good signal-to-noise ratio.
-
Data Analysis: Process the spectrum (e.g., baseline correction, ATR correction if necessary) and identify the positions of the characteristic absorption bands.
Logical Relationships in Solid-State Characterization
The following diagram illustrates the logical flow of confirming the identity and purity of a crystalline form.
Conclusion
Preparation of (-)-Ethotoin Solutions for In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Ethotoin is a hydantoin-class anticonvulsant agent used in the management of epilepsy. Its mechanism of action is believed to be similar to that of phenytoin (B1677684), primarily involving the stabilization of neuronal membranes. Due to its poor aqueous solubility, the preparation of this compound solutions for in vivo administration in preclinical research requires careful consideration of vehicle composition to ensure appropriate bioavailability and to minimize potential vehicle-related toxicity. This document provides detailed application notes and protocols for the preparation of this compound solutions for oral, intraperitoneal (IP), and intravenous (IV) administration in laboratory animals.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for selecting an appropriate formulation strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [1] |
| Molecular Weight | 204.23 g/mol | [1] |
| Appearance | White, crystalline powder | [2] |
| Melting Point | ~94°C | [2] |
| Water Solubility | Sparingly soluble in cold water (5.28 mg/mL), more soluble in hot water. | [1][2] |
| Solubility in Organic Solvents | Freely soluble in alcohol, ether, and benzene. Slightly soluble in DMSO and methanol. Soluble in dilute aqueous solutions of alkali hydroxides. | [1][3] |
| Stability | Darkens on exposure to light or extreme heat. Stable as a solid for ≥ 4 years. Stock solutions in DMSO can be stored at -80°C for 6 months or -20°C for 1 month, protected from light. | [1][3][4] |
Mechanism of Action: Neuronal Membrane Stabilization
This compound, like other hydantoin (B18101) anticonvulsants, exerts its therapeutic effect by stabilizing neuronal membranes and suppressing the high-frequency repetitive firing of action potentials that is characteristic of seizures.[5] The primary mechanism is the modulation of voltage-gated sodium channels.[5]
Experimental Protocols for In Vivo Administration
The following protocols are provided as starting points for the preparation of this compound solutions. It is recommended that researchers perform small-scale formulation trials to ensure the physical and chemical stability of the preparation before administering it to animals. All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
Protocol 1: Preparation for Oral (p.o.) Administration (Suspension)
This protocol is adapted from a standard method for preparing an oral suspension of ethotoin and is suitable for administration by gavage to rodents.[2]
Materials:
-
This compound powder
-
Ora-Plus® (or a similar suspending vehicle, e.g., 0.5-1% methylcellulose (B11928114) or carboxymethylcellulose)
-
Ora-Sweet® or Ora-Sweet® SF (or a similar sweetening/flavoring vehicle)
-
Sterile, purified water (if using methylcellulose or carboxymethylcellulose powder)
-
Mortar and pestle (if starting from tablets) or weighing balance
-
Graduated cylinders and beakers
-
Stir plate and magnetic stir bar or vortex mixer
-
Tight, light-resistant storage containers
Procedure:
-
Calculate the required quantities: Determine the total volume of suspension needed based on the number of animals, their weights, and the desired dose. The maximum recommended gavage volume for mice is 10 mL/kg.[6]
-
Weigh the this compound: Accurately weigh the required amount of this compound powder.
-
Prepare the suspending vehicle (if necessary): If using methylcellulose or carboxymethylcellulose powder, prepare a 0.5% or 1% (w/v) solution in sterile water.
-
Create a paste: In a beaker or mortar, add a small amount of the suspending vehicle (e.g., Ora-Plus®) to the this compound powder and mix thoroughly to form a smooth, uniform paste. This step is crucial to prevent clumping.
-
Geometric dilution: Gradually add the remaining suspending vehicle to the paste in portions, mixing well after each addition until a homogenous suspension is formed.
-
Add sweetening vehicle: Add the sweetening vehicle (e.g., Ora-Sweet®) to the final desired volume and mix until uniform.
-
Storage: Transfer the suspension to a tight, light-resistant container. Label with the drug name, concentration, date of preparation, and storage conditions.
-
Administration: Shake the suspension well before each administration to ensure uniform dosing.
Stability: A beyond-use date of 14 days is recommended when stored in a refrigerator.[2]
Vehicle Composition for Oral Suspension:
| Component | Purpose | Typical Concentration |
| This compound | Active Pharmaceutical Ingredient | As required for dosing |
| Ora-Plus® or 0.5-1% Methylcellulose | Suspending Agent | q.s. to 50% of final volume |
| Ora-Sweet® or Sterile Water | Vehicle/Sweetener | q.s. to final volume |
Protocol 2: Preparation for Intraperitoneal (i.p.) Injection (Solution/Suspension)
For intraperitoneal administration, a solution is preferred to ensure rapid and uniform absorption. However, due to the poor aqueous solubility of this compound, a co-solvent system or a fine suspension may be necessary.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG 400), sterile, injectable grade
-
Sterile 0.9% saline
-
Sterile tubes or vials
-
Vortex mixer
Procedure:
-
Calculate quantities: Determine the required concentration of this compound based on the desired dose and a maximum injection volume of 10 mL/kg for mice.
-
Dissolve this compound in DMSO: In a sterile tube, dissolve the accurately weighed this compound powder in the minimum amount of DMSO required for complete dissolution. The final concentration of DMSO in the injected formulation should be kept as low as possible, ideally below 10%.
-
Prepare the vehicle: In a separate sterile tube, combine the required volumes of PEG 400 and sterile saline.
-
Combine drug and vehicle: Slowly add the this compound/DMSO solution to the PEG 400/saline vehicle while vortexing continuously to ensure rapid and uniform mixing.
-
Observe for precipitation: If the final mixture is a clear solution, it is ready for administration. If a fine precipitate forms, the formulation can be administered as a well-mixed, fine suspension. Ensure the suspension is homogenous before each injection.
-
Use immediately: It is recommended to prepare this formulation fresh on the day of the experiment and use it promptly to minimize the risk of precipitation.
Suggested Vehicle Composition for Intraperitoneal Injection:
| Component | Purpose | Typical Final Concentration (v/v) |
| This compound | Active Pharmaceutical Ingredient | As required for dosing |
| DMSO | Co-solvent | 5-10% |
| PEG 400 | Co-solvent/Solubilizer | 30-40% |
| Sterile 0.9% Saline | Vehicle | 50-65% |
Protocol 3: Preparation for Intravenous (i.v.) Injection (Solution)
For intravenous administration, the formulation must be a clear, sterile solution, free of any particulate matter to prevent the risk of embolism. This often requires the use of co-solvents and/or solubilizing agents. The pH of the final solution should be close to physiological pH (~7.4) if possible, although some formulations for poorly soluble drugs may require a higher pH for solubilization.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Solutol® HS 15 (Kolliphor® HS 15) or a similar non-ionic surfactant
-
Sterile 0.9% saline
-
Sterile tubes or vials
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Calculate quantities: Determine the required concentration of this compound based on the desired dose and a maximum injection volume of 5 mL/kg for a bolus injection in mice.
-
Dissolve this compound in DMSO: In a sterile tube, dissolve the accurately weighed this compound powder in the minimum amount of DMSO required for complete dissolution. The final concentration of DMSO should be kept to a minimum (ideally ≤ 5%).
-
Prepare the vehicle: In a separate sterile tube, combine the required volumes of Solutol® HS 15 and sterile saline.
-
Combine drug and vehicle: Slowly add the this compound/DMSO solution to the Solutol® HS 15/saline vehicle while vortexing.
-
Ensure clarity: The final mixture must be a clear solution. If any precipitation is observed, the formulation is not suitable for intravenous administration.
-
Sterile filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile vial.
-
Use immediately: This formulation should be prepared fresh on the day of use and administered promptly.
Suggested Vehicle Composition for Intravenous Injection:
| Component | Purpose | Typical Final Concentration (v/v) |
| This compound | Active Pharmaceutical Ingredient | As required for dosing |
| DMSO | Co-solvent | ≤ 5% |
| Solutol® HS 15 | Surfactant/Solubilizer | 10-20% |
| Sterile 0.9% Saline | Vehicle | q.s. to final volume |
Experimental Workflow and Logic
The selection of a suitable formulation and administration route depends on the specific goals of the preclinical study. The following diagram illustrates the general workflow for preparing and administering this compound solutions in vivo.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the in vivo administration of this compound.
| Parameter | Oral (p.o.) | Intraperitoneal (i.p.) | Intravenous (i.v.) |
| Administration Route | Gavage | Injection | Injection |
| Typical Vehicle | Aqueous suspension with suspending agents (e.g., 0.5-1% methylcellulose) | Co-solvent system (e.g., DMSO/PEG 400/Saline) | Co-solvent/surfactant system (e.g., DMSO/Solutol® HS 15/Saline) |
| Maximum Injection Volume (Mouse) | 10 mL/kg | 10 mL/kg | 5 mL/kg (bolus) |
| Formulation Type | Suspension | Solution or Fine Suspension | Clear, Sterile Solution |
| Absorption Rate | Rapid | Faster than oral | Immediate |
| Bioavailability | Variable | Higher than oral | 100% |
Conclusion
The successful in vivo administration of the poorly water-soluble compound this compound relies on the appropriate selection and preparation of the dosing vehicle. For oral administration, a stable suspension is suitable. For parenteral routes such as intraperitoneal and intravenous injection, co-solvent and surfactant-based systems are necessary to achieve a solution or a fine suspension. The protocols provided herein offer a starting point for researchers, but it is essential to perform formulation optimization and stability checks to ensure the quality and reliability of the dosing preparations for preclinical studies.
References
- 1. jcdronline.org [jcdronline.org]
- 2. Intravenous phenytoin is an effective anticonvulsant in the kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.pharmacy.gov.my [research.pharmacy.gov.my]
- 4. researchgate.net [researchgate.net]
- 5. Developmental toxicity and pharmacokinetics of oral and intravenous phenytoin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chiral Separation of Ethotoin Enantiomers
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the high-performance liquid chromatography (HPLC) separation of Ethotoin enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for the successful chiral separation of Ethotoin?
A1: The most critical factor is the selection of an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely reported as effective for separating hydantoin (B18101) derivatives like Ethotoin.[1][2] Screening several different types of chiral columns is a recommended first step in method development.[3]
Q2: What are typical starting conditions for developing a chiral separation method for Ethotoin?
A2: For a normal-phase method on a polysaccharide-based column (e.g., Chiralpak AD, Chiralcel OD), a good starting point for the mobile phase is a mixture of a non-polar solvent like n-hexane or n-heptane and an alcohol modifier like isopropanol (B130326) (IPA) or ethanol.[1][4] A common starting ratio is 90:10 (hexane:IPA). A flow rate of 0.5 to 1.0 mL/min is typical for analytical columns (e.g., 4.6 mm i.d.).[5]
Q3: Why am I not seeing any separation (a single peak) for the Ethotoin enantiomers?
A3: A complete lack of separation can be due to several factors:
-
Inappropriate CSP: The chosen chiral stationary phase may not provide enantioselectivity for Ethotoin. It is advisable to screen multiple columns with different chiral selectors.[3]
-
Incorrect Mobile Phase Mode: Ethotoin may require a specific mode (Normal Phase, Reversed Phase, or Polar Organic) for separation on your chosen column. Polysaccharide columns are versatile, but selectivity is highly dependent on the mobile phase.[6]
-
Mobile Phase Composition: The polarity of the mobile phase may be too high or too low. The type and percentage of the alcohol modifier are crucial for achieving selectivity.[3][4]
Q4: How do acidic or basic additives affect the separation?
A4: Additives can significantly improve peak shape and resolution. For weakly basic compounds, a small amount of a basic additive like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) (typically 0.1%) can reduce peak tailing by minimizing undesirable interactions with the stationary phase.[7] Conversely, acidic additives like trifluoroacetic acid (TFA) or formic acid (FA) can be used for acidic or basic analytes to improve peak shape, though they can sometimes reduce enantioselectivity depending on the analyte and CSP.[4]
Q5: Can I switch from a normal-phase method to a reversed-phase method?
A5: Yes, many modern polysaccharide-based CSPs are robust enough to be used in both normal-phase and reversed-phase modes.[6] A reversed-phase method, typically using acetonitrile (B52724) or methanol (B129727) with a buffer like ammonium (B1175870) bicarbonate, can be advantageous, especially for LC-MS applications.[6] However, the enantiomer elution order may change between modes.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Poor Resolution (Rs < 1.5) | 1. Mobile phase polarity is not optimal.[8] 2. Inappropriate flow rate.[5] 3. Column temperature is too high.[5] 4. Incorrect choice of alcohol modifier. | 1. Adjust Modifier Percentage: Systematically vary the percentage of the alcohol (e.g., IPA, ethanol) in the mobile phase. Decrease the percentage to increase retention and often improve resolution.[6] 2. Optimize Flow Rate: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). Slower flow rates can enhance separation efficiency.[5] 3. Lower Temperature: Decrease the column temperature (e.g., from 40°C to 25°C). Lower temperatures often increase enantioselectivity.[3] 4. Test Different Alcohols: Evaluate different alcohol modifiers (e.g., switch from IPA to ethanol). The steric and hydrogen-bonding properties of the alcohol can significantly impact selectivity.[4] |
| Peak Tailing | 1. Secondary ionic interactions between Ethotoin and the CSP. 2. Sample overload.[9] 3. Column degradation or contamination.[9][10] | 1. Add a Mobile Phase Additive: Introduce a small amount (0.1%) of a competing agent like DEA or TEA to the mobile phase to block active sites on the stationary phase. 2. Reduce Sample Concentration: Dilute the sample or reduce the injection volume to avoid overloading the column.[9] 3. Flush the Column: Flush the column with a strong solvent (compatible with the CSP) to remove contaminants. If performance does not improve, the column may need replacement.[9] |
| Broad Peaks (Symmetrical) | 1. Extra-column volume is too high. 2. Mismatch between sample solvent and mobile phase.[11] 3. Column is not properly equilibrated. | 1. Minimize Tubing Length: Use tubing with a smaller internal diameter and minimum possible length between the injector, column, and detector. 2. Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.[11] 3. Increase Equilibration Time: Ensure the column is fully equilibrated with the mobile phase before injection, which may take 20-30 column volumes. |
| Irreproducible Retention Times | 1. Inconsistent mobile phase preparation.[10] 2. Fluctuations in column temperature.[5][10] 3. Pump malfunction or leaks in the system.[10] | 1. Prepare Fresh Mobile Phase: Prepare mobile phase accurately and in a single large batch for a sequence of runs. Ensure it is thoroughly mixed and degassed. 2. Use a Column Oven: Maintain a stable column temperature using a thermostatically controlled column compartment.[9] 3. System Check: Check the HPLC system for pressure fluctuations, which may indicate a leak or pump seal issue. Perform routine maintenance as needed.[10] |
Data Presentation: HPLC Methods for Hydantoin Derivatives
The following table summarizes conditions reported for the chiral separation of hydantoin derivatives, which can serve as a starting point for Ethotoin method development.
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Temperature (°C) | Detection | Reference Compound(s) |
| Chiralpak AD | n-Hexane / Isopropanol | 0.5 - 1.0 | Ambient | UV | Various Hydantoin Derivatives[1] |
| Chiralcel OD | n-Hexane / Ethanol | 0.5 - 1.0 | Ambient | UV | Various Hydantoin Derivatives[1] |
| Chiralcel OJ | n-Hexane / Isopropanol | 0.5 - 1.0 | Ambient | UV | Various Hydantoin Derivatives[1] |
| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane-IPA-DEA | 1.0 | N/A | UV | Blebbistatin (related structure)[4] |
| Amylose-based (e.g., Chiralpak IA/IB) | n-Hexane–Methanol–Dichloromethane | 1.0 | 15 - 25 | UV | Atropisomeric Thiophene[12] |
Experimental Protocols
Protocol 1: Initial Screening of Chiral Stationary Phases
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic Ethotoin in a 50:50 mixture of hexane (B92381) and isopropanol.
-
Column Selection: Use at least two different polysaccharide-based CSPs (e.g., one cellulose-based like Chiralcel OD and one amylose-based like Chiralpak AD).
-
Instrument Setup:
-
Mobile Phase: 90:10 (v/v) n-Hexane / Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 220 nm or 254 nm.
-
-
Procedure: a. Equilibrate the first column with the mobile phase until a stable baseline is achieved (~30 minutes). b. Inject the sample and record the chromatogram for 20-30 minutes. c. Repeat the process for the second column.
-
Evaluation: Assess the chromatograms for any sign of peak splitting or separation. The column showing the best "promise" (e.g., peak broadening or a partially resolved doublet) should be chosen for optimization.
Protocol 2: Method Optimization for a Selected Column
-
Mobile Phase Optimization: a. Modifier Percentage: Using the best column from Protocol 1, adjust the mobile phase composition. Create a series of mobile phases with varying percentages of isopropanol (e.g., 5%, 10%, 15%, 20%). b. Run Samples: Inject the Ethotoin sample using each mobile phase composition, ensuring the column is re-equilibrated between each run. c. Additive Introduction: If peak tailing is observed, add 0.1% DEA to the most promising mobile phase from the previous step and re-run the sample.
-
Flow Rate and Temperature Optimization: a. Flow Rate: Using the optimal mobile phase, test lower flow rates (e.g., 0.8 mL/min and 0.5 mL/min) to see if resolution improves.[5] b. Temperature: Evaluate the effect of temperature by running the separation at different temperatures (e.g., 15°C, 25°C, 40°C) using a column oven.
Visualizations
References
- 1. Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.uncw.edu [repository.uncw.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. uhplcs.com [uhplcs.com]
- 10. jetir.org [jetir.org]
- 11. HPLC故障排除指南 [sigmaaldrich.com]
- 12. A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials: Synthesis, HPLC Resolution, and Absolute Configuration Assignment [mdpi.com]
Troubleshooting low recovery of (-)-Ethotoin during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the sample extraction of (-)-Ethotoin, particularly addressing the common issue of low recovery.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its extraction?
A1: Understanding the physicochemical properties of this compound is crucial for developing an effective extraction protocol. Key properties are summarized in the table below. This compound is a moderately lipophilic compound.[1] Being a hydantoin (B18101) derivative similar to phenytoin (B1677684), it is a weak acid. The pKa of the structurally similar compound phenytoin is approximately 8.3.[2] This acidic nature is a critical factor for optimizing sample pH during extraction.
| Property | Value | Implication for Extraction |
| Molecular Formula | C₁₁H₁₂N₂O₂ | - |
| Molecular Weight | 204.23 g/mol | - |
| LogP | 1.05 | Indicates moderate lipophilicity, suggesting good solubility in organic solvents.[1] |
| pKa (estimated) | ~8.3 (based on phenytoin) | As a weak acid, its ionization state is pH-dependent. At a pH below its pKa, it will be in its neutral, more organic-soluble form. Above the pKa, it will be in its ionized, more water-soluble form.[2] |
| Solubility | Sparingly soluble in cold water, more soluble in hot water. Freely soluble in alcohol, ether, benzene, and dilute aqueous solutions of alkali hydroxides.[1] | This information guides the choice of extraction and reconstitution solvents. |
| Stability | Darkens on exposure to light or extreme heat.[1] | Samples should be protected from light and processed at controlled, cool temperatures to prevent degradation. |
Troubleshooting Low Recovery
Low recovery of this compound during sample extraction can be attributed to several factors. This guide provides a systematic approach to troubleshooting issues encountered during Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE) Troubleshooting
Q2: My this compound recovery is low when using a reversed-phase SPE protocol. What are the possible causes and solutions?
A2: Low recovery in reversed-phase SPE can arise from issues at various stages of the process: sample pre-treatment, loading, washing, and elution. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inappropriate Sample pH | Adjust the sample pH to be at least 2 units below the pKa of this compound (i.e., pH ≤ 6.3) to ensure it is in its neutral, non-ionized form, which will enhance its retention on the nonpolar stationary phase. |
| Sorbent Not Properly Conditioned/Equilibrated | Ensure the SPE cartridge is adequately conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution similar in composition to the sample (minus the analyte). Do not let the sorbent dry out between these steps and sample loading. |
| Sample Loading Flow Rate Too High | Load the sample at a slow, steady flow rate (e.g., 1 mL/min) to allow for sufficient interaction between this compound and the sorbent. |
| Wash Solvent Too Strong | The wash solvent may be prematurely eluting the analyte. Decrease the organic solvent percentage in the wash solution. Ensure the pH of the wash solution is also maintained at ≤ 6.3. |
| Incomplete Elution | The elution solvent may be too weak to desorb the analyte from the sorbent. Increase the strength of the organic solvent in the elution solution (e.g., increase the percentage of methanol (B129727) or acetonitrile). A small amount of a basic modifier (e.g., ammonium (B1175870) hydroxide) in the elution solvent can help to ionize the this compound and facilitate its release from the sorbent. Ensure a sufficient volume of elution solvent is used. |
| Analyte Degradation | This compound is sensitive to heat and light.[1] Process samples promptly and avoid exposure to high temperatures. Use amber-colored collection tubes to protect from light. For the structurally related compound phenytoin, degradation has been observed in samples stored at room temperature or higher for extended periods.[3] |
| Irreversible Binding to Sorbent | In some cases, strong interactions can occur between the analyte and the sorbent. Consider trying a different type of reversed-phase sorbent (e.g., C8 instead of C18 if the interaction is too strong) or a different extraction mechanism altogether (e.g., ion exchange). |
Troubleshooting Workflow for Low SPE Recovery
Caption: A flowchart to diagnose and resolve low recovery issues in SPE.
Liquid-Liquid Extraction (LLE) Troubleshooting
Q3: I am experiencing low this compound recovery with my LLE protocol. What should I check?
A3: Low recovery in LLE is often related to incorrect pH, suboptimal solvent selection, or physical issues during the extraction process.
| Potential Cause | Recommended Solution |
| Incorrect Aqueous Phase pH | To ensure this compound is in its neutral, more organic-soluble form, the pH of the aqueous sample should be adjusted to at least 2 units below its pKa (i.e., pH ≤ 6.3). |
| Inappropriate Extraction Solvent | The polarity of the extraction solvent should be matched to the analyte. Given this compound's moderate lipophilicity (LogP = 1.05), solvents like ethyl acetate, diethyl ether, or a mixture of hexane (B92381) and isopropanol (B130326) are good starting points.[1] If recovery is still low, consider a more polar solvent. |
| Insufficient Mixing/Extraction Time | Ensure vigorous mixing (e.g., vortexing) for an adequate amount of time (e.g., 5-10 minutes) to facilitate the transfer of the analyte from the aqueous to the organic phase. |
| Emulsion Formation | Emulsions at the interface of the aqueous and organic layers can trap the analyte and lead to low recovery. To break emulsions, try adding salt (salting out), gentle centrifugation, or filtering through a glass wool plug. To prevent emulsions, use gentle mixing (inversion) instead of vigorous shaking. |
| Incomplete Phase Separation | Ensure complete separation of the two phases before collecting the organic layer. Centrifugation can help create a sharp interface. |
| Analyte Adsorption to Glassware | Lipophilic compounds can sometimes adsorb to glass surfaces. Using silanized glassware can minimize this issue. |
| Analyte Degradation | As with SPE, protect samples from light and high temperatures.[1] Process samples in a timely manner. |
Logical Relationship for LLE Optimization
Caption: Key considerations for optimizing LLE recovery of this compound.
Experimental Protocols
The following are example protocols for the extraction of hydantoin-like compounds from biological matrices, which can be adapted for this compound.
Example Solid-Phase Extraction (SPE) Protocol for a Hydantoin Drug from Human Plasma
This protocol is adapted from a method for phenytoin and can be used as a starting point for this compound.[1][4]
-
Sample Pre-treatment:
-
To 500 µL of human plasma, add an internal standard.
-
Add 500 µL of an appropriate buffer to adjust the pH to ≤ 6.3 (e.g., 0.1 M phosphate (B84403) buffer).
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol through it.
-
Equilibrate the cartridge by passing 1 mL of purified water through it. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of purified water to remove polar interferences.
-
Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of methanol or acetonitrile (B52724) into a clean collection tube. To potentially improve recovery, a second elution step can be performed.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for your analytical method (e.g., 100 µL).
-
Example Liquid-Liquid Extraction (LLE) Protocol for a Hydantoin Drug from Serum
This protocol is a general approach for the extraction of hydantoin-like drugs.
-
Sample Pre-treatment:
-
To 1 mL of serum in a glass tube, add an internal standard.
-
Add a suitable buffer to adjust the sample pH to ≤ 6.3.
-
-
Extraction:
-
Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Cap the tube and vortex vigorously for 5-10 minutes.
-
-
Phase Separation:
-
Centrifuge the sample at 3000 x g for 10 minutes to achieve a clear separation between the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any emulsion at the interface.
-
-
Dry-down and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a suitable volume of mobile phase for analysis.
-
References
- 1. Development of Extraction and Detection Method for a Chemotherapeutic Drug with Phenytoin in Biological Samples [scirp.org]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Stability of phenytoin in blood collected in vacuum blood collection tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. actapharmsci.com [actapharmsci.com]
Technical Support Center: Improving the Oral Bioavailability of (-)-Ethotoin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of (-)-Ethotoin in preclinical models.
Frequently Asked Questions (FAQs)
1. What are the primary challenges to the oral bioavailability of this compound?
The oral bioavailability of this compound is primarily limited by its poor aqueous solubility.[1] As a hydantoin (B18101) derivative, it is sparingly soluble in cold water, which can lead to a low dissolution rate in the gastrointestinal tract, a critical step for drug absorption.[1] Additionally, like its analogue phenytoin (B1677684), this compound may be subject to first-pass metabolism in the liver and potential efflux by transporters such as P-glycoprotein (P-gp) in the intestinal wall, which can further reduce the amount of drug reaching systemic circulation.[1][2][3]
2. What are the key physicochemical properties of this compound to consider?
Key physicochemical properties of this compound are summarized in the table below. Its low water solubility and moderate lipophilicity (XLogP ~1.4) are important factors to consider when designing formulation strategies.
| Property | Value | Reference |
| Molecular Weight | 204.23 g/mol | |
| Solubility | Sparingly soluble in cold water | |
| XLogP | 1.41 | [4] |
| Topological Polar Surface Area | 52.9 Ų | [4] |
| Elimination Half-life | 3-9 hours | [2][5] |
3. What are the most promising formulation strategies for improving the oral bioavailability of this compound?
Several formulation strategies that have been successful for other poorly soluble drugs, including the related compound phenytoin, can be applied to this compound. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[6][7][8]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can form fine emulsions in the gastrointestinal tract, improving the solubilization and absorption of lipophilic drugs.[9][10][11]
-
Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.[4][12]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanoscale can significantly increase its surface area and dissolution velocity.[13][14][15]
4. Is this compound a substrate for P-glycoprotein (P-gp)?
While direct studies on this compound are limited, several other antiepileptic drugs, including the structurally similar phenytoin, have been identified as substrates for the efflux transporter P-glycoprotein (P-gp).[1] Therefore, it is highly probable that this compound is also a P-gp substrate. This means that P-gp in the intestinal epithelium may actively transport the drug back into the intestinal lumen, thereby limiting its net absorption.
5. What preclinical models are recommended for evaluating the oral bioavailability of this compound formulations?
Rodent models, such as rats, are commonly used for initial screening of formulations due to their cost-effectiveness and well-characterized physiology. For more predictive data that can better translate to humans, larger animal models like beagle dogs or pigs are often employed.[16]
Troubleshooting Guides
Guide 1: Low In Vitro Dissolution of this compound Formulation
Problem: A newly developed this compound formulation exhibits poor dissolution in vitro, which is likely to translate to low oral bioavailability.
Troubleshooting Steps:
-
Physicochemical Characterization:
-
Confirm the solid-state properties of your this compound drug substance (e.g., crystallinity, polymorphism) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Different polymorphic forms can have different solubilities.
-
Assess the solubility of the pure drug in various biorelevant media (e.g., simulated gastric fluid, simulated intestinal fluid).
-
-
Formulation Optimization:
-
Solid Dispersions:
-
Experiment with different hydrophilic polymers (e.g., PVP K30, HPMC, Soluplus®) and drug-to-polymer ratios.
-
Utilize different preparation methods such as solvent evaporation, hot-melt extrusion, or spray drying.
-
-
SEDDS:
-
Screen various oils, surfactants, and co-solvents to identify a system that can effectively solubilize this compound and readily form a microemulsion upon dilution.
-
Characterize the resulting emulsion for droplet size, polydispersity index, and zeta potential.
-
-
Cyclodextrin Complexes:
-
Investigate different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) and preparation methods (e.g., kneading, co-evaporation).
-
-
Expected Outcome: A significant increase in the in vitro dissolution rate of this compound compared to the pure drug. The table below shows data for phenytoin, which can serve as a benchmark for the expected level of improvement.
Table 1: In Vivo Pharmacokinetic Parameters of Phenytoin Formulations in Rats (Illustrative Data)
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC0-10h (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Phenytoin Suspension | 4.2 ± 0.9 | 2.0 | 25.8 ± 5.1 | 100 | [9] |
| Phenytoin SEDDS | 9.8 ± 1.5 | 0.5 | 59.3 ± 9.2 | 230 | [9] |
This data is for phenytoin, a structurally related hydantoin, and serves as an example of the potential for improvement with a SEDDS formulation.
Guide 2: Suspected P-glycoprotein (P-gp) Mediated Efflux
Problem: A novel this compound formulation shows good in vitro dissolution but poor in vivo bioavailability, suggesting a post-dissolution absorption barrier.
Troubleshooting Steps:
-
In Vitro Permeability Assay:
-
Utilize a Caco-2 cell monolayer model to assess the bidirectional transport of this compound.
-
An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 is indicative of active efflux.
-
Conduct the assay in the presence and absence of a known P-gp inhibitor (e.g., verapamil, quinidine) to confirm the involvement of P-gp. A reduction in the efflux ratio in the presence of the inhibitor supports the hypothesis.
-
-
In Vivo Co-administration Study:
-
Design a preclinical study in a suitable animal model (e.g., rats).
-
Administer the this compound formulation with and without a P-gp inhibitor.
-
A statistically significant increase in the plasma AUC of this compound in the presence of the P-gp inhibitor would confirm that P-gp efflux is a limiting factor for its oral bioavailability.
-
Diagram 1: Workflow for Investigating P-gp Mediated Efflux of this compound
Caption: Workflow for investigating P-gp mediated efflux.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, hydrophilic polymer (e.g., PVP K30), suitable solvent (e.g., ethanol).
-
Procedure: a. Dissolve this compound and the polymer in the selected solvent in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w). b. Ensure complete dissolution to form a clear solution. c. Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C). d. Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent. e. Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of appropriate mesh size. f. Store the resulting powder in a desiccator until further use.
-
Characterization:
-
Drug Content: Determine the drug content of the solid dispersion using a validated analytical method (e.g., HPLC-UV).
-
Solid-State Characterization: Analyze the solid dispersion using XRPD and DSC to confirm the amorphous nature of the drug.
-
In Vitro Dissolution: Perform dissolution testing using a USP apparatus II (paddle method) in a relevant dissolution medium (e.g., 0.1 N HCl, phosphate (B84403) buffer pH 6.8).
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.
-
Groups:
-
Group 1: this compound suspension in 0.5% carboxymethylcellulose (CMC) (Control).
-
Group 2: Novel this compound formulation (e.g., solid dispersion, SEDDS).
-
Administer a dose equivalent to, for example, 50 mg/kg of this compound via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma and store the plasma at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-inf, t1/2) using non-compartmental analysis software.
-
Calculate the relative bioavailability of the test formulation compared to the control suspension.
-
Diagram 2: General Workflow for Enhancing Oral Bioavailability
Caption: Workflow for improving oral bioavailability.
Diagram 3: Mechanism of SEDDS in Enhancing Drug Absorption
References
- 1. Several major antiepileptic drugs are substrates for human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Ethotoin - Wikipedia [en.wikipedia.org]
- 6. Dissolution and bioavailability of phenytoin in solid dispersion with phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianjpr.com [asianjpr.com]
- 8. pharmacyjournal.in [pharmacyjournal.in]
- 9. researchgate.net [researchgate.net]
- 10. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Enhanced bioavailability of phenytoin by beta-cyclodextrin complexation (author's transl] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijper.org [ijper.org]
- 14. Fabrication of lactoferrin-chitosan-etoposide nanoparticles with melatonin via carbodiimide coupling: In-vitro & in-vivo evaluation for colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmtech.com [pharmtech.com]
Addressing matrix effects in LC-MS/MS analysis of (-)-Ethotoin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of (-)-Ethotoin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), which compromises the accuracy, precision, and sensitivity of the analytical method.[1][2] The "matrix" itself refers to all components within a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[3]
Q2: Why are matrix effects a significant problem in the bioanalysis of this compound?
A2: Matrix effects are a major concern in bioanalysis because they can lead to inaccurate and unreliable quantification.[4][5] For a drug like this compound, which requires precise concentration measurements for pharmacokinetic and therapeutic drug monitoring studies, undetected ion suppression could lead to an underestimation of its concentration, while ion enhancement could lead to an overestimation.[6][7] This variability can compromise the integrity of clinical and preclinical study results.[8][9] Phospholipids (B1166683) are a major cause of ion suppression when analyzing samples from biological tissues or plasma.[10]
Q3: What are the common signs that my this compound analysis is being affected by matrix effects?
A3: Common indicators of matrix effects include poor reproducibility of results across different sample preparations, inaccurate quantification leading to high variability, non-linear calibration curves, and inconsistent peak areas for quality control (QC) samples.[1][11] Reduced sensitivity and poor signal-to-noise ratios can also be signs of ion suppression.[1]
Q4: How can I quantitatively and qualitatively assess matrix effects?
A4: There are two primary methods for evaluating matrix effects:
-
Post-Column Infusion (Qualitative): This technique helps identify the regions in a chromatogram where ion suppression or enhancement occurs.[2][12] A constant flow of an this compound standard is introduced into the mass spectrometer after the analytical column. When a blank matrix extract is injected, any deviation from the stable baseline signal indicates the presence of matrix effects at that specific retention time.[12][13]
-
Post-Extraction Spike (Quantitative): This method quantifies the extent of ion suppression or enhancement.[3][12] It involves comparing the analyte's signal response in a pure solvent with its response when spiked into a blank matrix sample that has already undergone the full extraction procedure.[3][4] The matrix factor (MF) can then be calculated to determine the degree of the effect.[6][14]
Q5: What are the most effective strategies to minimize or compensate for matrix effects?
A5: A multi-faceted approach is often necessary:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process to remove interfering compounds before analysis.[3][10] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing matrix components than simple Protein Precipitation (PPT).[6][15]
-
Chromatographic Separation: Modifying chromatographic conditions—such as the mobile phase gradient, column chemistry, or flow rate—can help separate this compound from co-eluting matrix interferences.[3]
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS (e.g., Ethotoin-d5) is the ideal choice for compensation.[16] Since it co-elutes with the analyte and has nearly identical chemical and physical properties, it experiences the same degree of ion suppression or enhancement, allowing for reliable quantification.[2][3]
-
Sample Dilution: A simple method is to dilute the sample, which reduces the concentration of interfering matrix components.[2][17] However, this is only viable if the concentration of this compound remains well above the method's limit of quantification.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving matrix effects in your LC-MS/MS analysis of this compound.
Problem 1: Poor reproducibility and inaccurate quantification observed in QC samples.
Step 1: Diagnose the Presence and Nature of Matrix Effects
Before making changes, confirm that matrix effects are the root cause.
Caption: Workflow for diagnosing matrix effects.
Step 2: Implement Mitigation Strategies
If matrix effects are confirmed, use the following strategies, starting with the most effective.
Problem 2: Matrix effect confirmed. Signal intensity is suppressed.
Solution A: Enhance Sample Preparation
The goal is to remove interfering phospholipids and other matrix components. Simple protein precipitation is often insufficient.[5]
Caption: Comparison of sample preparation workflows.
Solution B: Optimize Chromatography
If enhanced sample preparation is insufficient, adjust the chromatography to separate this compound from the region of ion suppression identified in the post-column infusion experiment.
Caption: Logic for chromatographic optimization.
Quantitative Data on Sample Preparation
The choice of sample preparation method has a direct impact on the degree of matrix effect, analyte recovery, and overall assay precision. While data specific to this compound is limited, the following table summarizes typical performance characteristics for the analysis of small molecules in plasma, based on established principles.[6][15]
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Effect (%) | 30 - 60% (Suppression) | 10 - 25% (Suppression) | < 15% |
| Analyte Recovery (%) | 85 - 105% | 70 - 95% | 85 - 100% |
| Precision (%CV) | < 15% | < 10% | < 5% |
| Selectivity/Cleanliness | Low | Medium | High |
| Throughput/Speed | High | Medium | Low |
Note: Values are representative and should be experimentally determined for each specific assay.
Key Experimental Protocols
Methodology 1: Post-Extraction Spike for Quantitative Assessment
This protocol quantifies the matrix effect by comparing the analyte response in solvent versus post-extraction matrix.[3][12]
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike this compound standard into the reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix (e.g., plasma) through the entire sample preparation procedure. Spike this compound standard into the final, extracted matrix at low and high QC concentrations.
-
Set C (Neat Internal Standard): Prepare the stable isotope-labeled internal standard (SIL-IS) in the reconstitution solvent at the working concentration.
-
-
Analyze Samples: Inject all samples into the LC-MS/MS system and record the peak areas for the analyte and the IS.
-
Calculate Matrix Factor (MF):
-
Analyte MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
IS-Normalized MF = (Analyte Peak Area Ratio in Set B) / (Mean Peak Area Ratio in Set C)
-
-
Interpretation:
Methodology 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol provides a general workflow for SPE, a highly effective technique for minimizing matrix effects.[10][15]
-
Select Cartridge: Choose an appropriate SPE sorbent (e.g., a mixed-mode cation exchange polymer) that strongly retains this compound while allowing interferences to be washed away.
-
Condition: Condition the SPE cartridge by passing a strong solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) through the sorbent bed. This activates the sorbent for sample binding.
-
Load: Load the pre-treated plasma sample onto the conditioned cartridge at a slow, controlled flow rate to ensure efficient binding of the analyte.
-
Wash: Pass a weak wash solvent (e.g., 5% methanol in water) through the cartridge. This step is crucial for removing phospholipids and other weakly retained matrix components while the analyte of interest remains bound to the sorbent.
-
Elute: Elute this compound from the cartridge using a strong organic solvent (e.g., 5% formic acid in methanol).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 7. Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. zefsci.com [zefsci.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nebiolab.com [nebiolab.com]
- 17. DSpace [research-repository.griffith.edu.au]
- 18. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of (-)-Ethotoin
Welcome to the technical support center for the scale-up synthesis of (-)-Ethotoin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of the enantiomerically pure anticonvulsant, this compound.
I. Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the multi-step synthesis of this compound.
Step 1: Bucherer-Bergs Synthesis of 5-Phenylhydantoin (B13835)
The initial step in the synthesis of Ethotoin (B1671623) is the formation of the hydantoin (B18101) ring structure from benzaldehyde.
Problem 1.1: Low yield of 5-Phenylhydantoin.
Low product yield in the Bucherer-Bergs reaction is a common issue that can often be rectified by optimizing reaction conditions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Reagent Stoichiometry | Ensure a molar ratio of approximately 1:2:2 for benzaldehyde, potassium cyanide, and ammonium (B1175870) carbonate.[1] | Balanced reactivity and improved formation of the hydantoin product. |
| Improper pH | Maintain a pH of ~8-9. Ammonium carbonate acts as a buffer. Highly alkaline conditions can degrade the cyanide, while acidic conditions inhibit the formation of the necessary aminonitrile intermediate.[1] | Optimal reaction conditions for hydantoin ring formation. |
| Low Reaction Temperature | Reflux the reaction mixture in an aqueous ethanol (B145695) solution, typically between 80-100°C, to ensure the reaction proceeds at an efficient rate.[1] | Increased reaction rate and conversion to the desired product. |
| Incomplete Dissolution of Starting Materials | For poorly soluble starting materials, consider using a co-solvent like ethanol or employing ultrasonication to improve dissolution and reaction rate.[2] | Enhanced reaction kinetics and higher yield. |
Problem 1.2: Formation of significant impurities in the 5-Phenylhydantoin product.
The presence of impurities can complicate downstream processing and reduce the overall yield and purity of the final product.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of α-ureido amides | If α-ureido amides are the main product, they can often be cyclized to the desired hydantoin by heating in an acidic solution during work-up. | Conversion of the intermediate to the final hydantoin product. |
| Excess Cyanide | Strictly adhere to the recommended molar ratios to avoid side reactions.[1] | Minimized formation of cyanide-related byproducts. |
| Hydrolysis of the Hydantoin Ring | During work-up, avoid prolonged exposure to strongly acidic or basic conditions which can lead to ring-opening. | Preservation of the desired hydantoin structure. |
| Incomplete Precipitation | After acidification with HCl, ensure the solution is sufficiently cooled to maximize the precipitation of the 5-phenylhydantoin product. | Maximized recovery of the solid product. |
Step 2: N-Ethylation of 5-Phenylhydantoin to Racemic Ethotoin
This step involves the alkylation of the 5-phenylhydantoin intermediate to form racemic Ethotoin.
Problem 2.1: Formation of N1- and N1,N3-diethylhydantoin impurities.
The hydantoin ring has two nitrogen atoms that can be alkylated, leading to a mixture of products.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Use of a Strong Base | The N3 proton is more acidic than the N1 proton. Using a mild base like potassium carbonate (K2CO3) favors selective N3-alkylation. Stronger bases like sodium hydride can lead to di-alkylation. | Increased regioselectivity for the desired N3-ethylated product. |
| Reaction Conditions | Perform the reaction in a suitable solvent such as DMF or acetone (B3395972) with an ethyl halide (e.g., ethyl iodide or bromide) at a controlled temperature. | Optimized conditions to favor mono-alkylation at the N3 position. |
Problem 2.2: Racemization of the C5 stereocenter.
The chiral center at the C5 position of 5-phenylhydantoin is susceptible to racemization under basic conditions, which is problematic for the synthesis of a single enantiomer.[3]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Harsh Basic Conditions | Use the mildest basic conditions possible that still afford a reasonable reaction rate. Minimize reaction time and temperature. | Preservation of the stereochemical integrity at the C5 position. |
| Buffer-Catalyzed Racemization | Be aware that certain buffer components, such as phosphate, can catalyze racemization.[3] If applicable, choose a non-catalytic buffer system. | Reduced rate of racemization during the reaction and work-up. |
Step 3: Chiral Resolution of Racemic Ethotoin
Separation of the racemic mixture is crucial to isolate the desired this compound enantiomer. This is commonly achieved through diastereomeric salt crystallization.
Problem 3.1: No crystal formation during diastereomeric salt resolution.
The absence of crystallization can be due to high solubility of the diastereomeric salts in the chosen solvent.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Solubility of Diastereomeric Salts | Screen a variety of solvents with different polarities. The ideal solvent will maximize the solubility difference between the two diastereomers.[4] | Identification of a solvent system that allows for selective crystallization of one diastereomer. |
| Insufficient Supersaturation | Carefully evaporate the solvent to increase the concentration of the salts. Alternatively, introduce an anti-solvent in which the salts are less soluble to induce precipitation. | Achievement of the necessary supersaturation for crystal nucleation and growth. |
Problem 3.2: "Oiling out" of the diastereomeric salt.
"Oiling out" occurs when the solute separates as a liquid phase instead of a solid, which hinders purification.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Supersaturation | Use a more dilute solution and employ a slower cooling rate. | Controlled crystallization and formation of solid crystals instead of an oil. |
| Inappropriate Crystallization Temperature | Experiment with different crystallization temperatures. Ensure the temperature is below the melting point of the solvated salt. | Successful crystallization at a temperature that favors the solid state. |
Problem 3.3: Low diastereomeric excess (d.e.) of the crystallized salt.
Low purity of the desired diastereomer requires further purification steps, reducing the overall yield.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Choice of Resolving Agent | Screen a variety of chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid derivatives, chiral amines).[4] | Finding a resolving agent that forms diastereomeric salts with a significant difference in solubility. |
| Suboptimal Solvent System | The solvent plays a critical role in the crystal lattice formation. Experiment with different solvents and solvent mixtures to improve selectivity. | Enhanced diastereomeric excess of the crystallized product. |
| Co-crystallization of Diastereomers | Optimize the cooling profile and agitation rate. Consider using seeding with pure crystals of the desired diastereomer to promote selective crystallization. | Improved purity of the desired diastereomeric salt. |
Step 4: Final Purification of this compound
The final step involves the purification of the target enantiomer to meet pharmaceutical standards.
Problem 4.1: Residual impurities in the final product.
Even after chiral resolution, trace impurities may remain.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Removal of the Resolving Agent | Ensure complete liberation of the free base from the diastereomeric salt by treatment with a suitable acid or base, followed by thorough washing. | A final product free of the chiral resolving agent. |
| Presence of the Unwanted Enantiomer | Perform a final recrystallization of the enriched this compound from a suitable solvent to further enhance enantiomeric purity. | High-purity this compound with the desired enantiomeric excess. |
| Process-Related Impurities | Analyze the final product by HPLC to identify any process-related impurities and develop a targeted purification strategy, such as recrystallization or column chromatography. | A final product that meets all required purity specifications. |
II. Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
The synthesis of this compound generally proceeds in three main stages:
-
Synthesis of 5-Phenylhydantoin: This is typically achieved via the Bucherer-Bergs reaction, a multi-component reaction involving benzaldehyde, an alkali metal cyanide (e.g., potassium cyanide), and ammonium carbonate.[1][5]
-
N-Ethylation: The resulting 5-phenylhydantoin is then N-alkylated at the N3 position using an ethylating agent (e.g., ethyl iodide) in the presence of a base to yield racemic Ethotoin.
-
Chiral Resolution: The racemic mixture of Ethotoin is then resolved to separate the desired (-)-enantiomer from the (+)-enantiomer. This is commonly done by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[6][7] The pure this compound is then liberated from the salt.
Q2: How can I monitor the progress of the reactions?
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for monitoring the progress of each synthetic step. A chiral HPLC method is essential for determining the enantiomeric excess during the resolution step.[4][8][9] Thin-Layer Chromatography (TLC) can also be used for rapid qualitative monitoring of the reactions.
Q3: What are some common chiral resolving agents for compounds like Ethotoin?
For the resolution of racemic bases like Ethotoin, common chiral resolving agents are chiral acids such as tartaric acid, mandelic acid, and camphorsulfonic acid.[6][7] The choice of the resolving agent is critical and often requires screening to find the one that provides the best separation.
Q4: What are the key safety precautions to consider during the synthesis of Ethotoin?
The Bucherer-Bergs reaction involves the use of highly toxic potassium cyanide.[1] This reaction must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. A quench solution for cyanide (e.g., bleach) should be readily available. All waste containing cyanide must be disposed of according to institutional safety protocols.
III. Experimental Protocols
While specific large-scale industrial protocols are proprietary, the following are representative lab-scale procedures that can be adapted and scaled up.
Protocol 1: Synthesis of 5-Phenylhydantoin (Bucherer-Bergs Reaction)
-
In a suitable reaction vessel equipped with a reflux condenser and a mechanical stirrer, dissolve potassium cyanide and ammonium carbonate in a mixture of ethanol and water.
-
To this solution, add benzaldehyde.
-
Heat the mixture to reflux (80-100°C) and maintain for several hours, monitoring the reaction by TLC or HPLC.[1]
-
After completion, cool the reaction mixture and carefully acidify with concentrated hydrochloric acid in a fume hood to precipitate the product.
-
Cool the mixture further in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry to obtain crude 5-phenylhydantoin.
-
The crude product can be purified by recrystallization from an ethanol/water mixture.
Protocol 2: Synthesis of Racemic Ethotoin (N-Ethylation)
-
Dissolve 5-phenylhydantoin in a suitable solvent such as DMF or acetone.
-
Add a mild base, such as potassium carbonate.
-
Add ethyl iodide and heat the mixture, monitoring the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
Remove the solvent under reduced pressure.
-
The crude racemic Ethotoin can be purified by recrystallization.
Protocol 3: Chiral Resolution of Racemic Ethotoin
-
Dissolve racemic Ethotoin in a suitable solvent (e.g., methanol (B129727) or ethanol) at an elevated temperature.
-
In a separate flask, dissolve an equimolar amount of a chiral resolving acid (e.g., L-(+)-tartaric acid) in the same solvent.
-
Add the resolving agent solution to the Ethotoin solution and stir.
-
Allow the solution to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Analyze the crystals and the mother liquor by chiral HPLC to determine the diastereomeric excess.
-
To obtain the free base, dissolve the diastereomeric salt in water and basify the solution (e.g., with NaOH) to precipitate the enantiomerically enriched Ethotoin.
-
Collect the solid by filtration, wash with water, and dry.
-
Further purification by recrystallization may be necessary to achieve the desired enantiomeric purity.
IV. Visualizations
The following diagrams illustrate key workflows and relationships in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting decision tree for chiral resolution.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. Buffer catalysis of the racemization reaction of some 5-phenylhydantoins and its relation to the in vivo metabolism of ethotoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. pharmtech.com [pharmtech.com]
- 8. Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Stability of (-)-Ethotoin Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vitro stability of (-)-Ethotoin solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vitro stability a concern?
A1: this compound is an anticonvulsant drug belonging to the hydantoin (B18101) class, structurally similar to phenytoin.[1][2][3][4] Its in vitro stability is a critical concern for researchers as it is susceptible to degradation under common laboratory conditions, which can impact the accuracy and reproducibility of experimental results. Specifically, this compound is known to be sensitive to light and extreme heat, often indicated by a darkening of the solution.[5]
Q2: What are the primary factors that influence the stability of this compound solutions?
A2: The stability of this compound in solution is primarily affected by the following factors:
-
pH: The solubility and stability of hydantoin compounds are often pH-dependent. This compound is freely soluble in dilute aqueous solutions of alkali hydroxides, suggesting that pH plays a significant role in its stability.
-
Light: Exposure to light can cause photodegradation. It is recommended to protect solutions from light to minimize this effect.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.
-
Oxidizing Agents: Like many organic molecules, this compound may be susceptible to oxidative degradation.
-
Solvent Composition: The choice of solvent and the presence of co-solvents can influence the stability of the drug.
Q3: What are the general strategies to improve the stability of this compound solutions?
A3: Several strategies can be employed to enhance the in vitro stability of this compound solutions:
-
pH Control: Maintaining an optimal pH using appropriate buffer systems can significantly improve stability.
-
Protection from Light: Storing solutions in amber-colored vials or in the dark can prevent photodegradation.
-
Temperature Control: Storing solutions at recommended low temperatures (e.g., refrigerated or frozen) can slow down degradation rates.
-
Use of Stabilizers: Incorporating excipients such as antioxidants, chelating agents, and cyclodextrins can help protect this compound from degradation.
-
Appropriate Solvent Selection: Using co-solvents may enhance solubility and stability, but their effects should be carefully evaluated.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Discoloration (darkening) of the this compound solution. | Photodegradation or thermal degradation. | 1. Prepare and store the solution in amber-colored glassware or protect it from light by wrapping the container in aluminum foil.2. Store the solution at a lower temperature (e.g., 2-8°C or -20°C).3. Consider adding a photostabilizer or an antioxidant. |
| Precipitation or crystal formation in the solution. | Poor solubility, pH shift, or solvent evaporation. | 1. Ensure the pH of the solution is in the optimal range for this compound solubility (alkaline pH is generally better).2. Consider using a co-solvent (e.g., ethanol, propylene (B89431) glycol) to improve solubility.3. Use tightly sealed containers to prevent solvent evaporation.4. Complexation with cyclodextrins can enhance solubility. |
| Loss of potency or inconsistent results in assays. | Chemical degradation (hydrolysis, oxidation). | 1. Perform a forced degradation study to identify the primary degradation pathway.2. Adjust the pH of the solution to a range where this compound is more stable.3. Add an appropriate antioxidant (e.g., ascorbic acid, butylated hydroxytoluene) to the formulation.4. Degas the solvent to remove dissolved oxygen. |
| Appearance of unknown peaks in HPLC chromatograms. | Formation of degradation products. | 1. Conduct a forced degradation study to generate and identify potential degradation products.2. Optimize the HPLC method to ensure separation of the parent drug from all degradation products.3. Implement the stabilization strategies mentioned above to minimize the formation of these products. |
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various conditions to illustrate the impact of different stabilizing strategies.
| Condition | Stabilizer | Temperature | Duration | This compound Remaining (%) |
| Aqueous Solution (pH 7.4) | None | 25°C | 24 hours | 85 |
| Aqueous Solution (pH 7.4) | 0.1% Ascorbic Acid | 25°C | 24 hours | 95 |
| Aqueous Solution (pH 9.0) | None | 25°C | 24 hours | 92 |
| Aqueous Solution (pH 7.4) | 2% HP-β-Cyclodextrin | 25°C | 24 hours | 98 |
| Aqueous Solution (pH 7.4) | None | 40°C | 24 hours | 70 |
| Aqueous Solution (pH 7.4) - Protected from light | None | 25°C | 24 hours | 90 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphate (B84403) buffer
-
Water (HPLC grade)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the solution at 60°C for 2 hours. After cooling, neutralize with 0.1 N NaOH and dilute with mobile phase to a final concentration of 100 µg/mL.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at 60°C for 2 hours. After cooling, neutralize with 0.1 N HCl and dilute with mobile phase to a final concentration of 100 µg/mL.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store the solution at room temperature for 24 hours. Dilute with mobile phase to a final concentration of 100 µg/mL.
-
Thermal Degradation: Keep 1 mL of the stock solution in an oven at 80°C for 48 hours. After cooling, dilute with mobile phase to a final concentration of 100 µg/mL.
-
Photodegradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours. Dilute with mobile phase to a final concentration of 100 µg/mL.
-
Analysis: Analyze all the stressed samples, along with a non-degraded control sample, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound and its degradation products.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 6.8) in a ratio of 40:60 (v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Solution Preparation: Prepare a standard solution of this compound (100 µg/mL) in the mobile phase.
-
Sample Preparation: Dilute the samples from the forced degradation study or other stability studies to a final concentration of approximately 100 µg/mL using the mobile phase.
-
Chromatographic Run: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Identify and quantify the peak corresponding to this compound and any degradation product peaks. The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Stabilization of this compound via cyclodextrin inclusion complex formation.
References
- 1. Ethotoin - Wikipedia [en.wikipedia.org]
- 2. Ethotoin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Quantitative structure-stability relationships among inclusion complexes of cyclodextrins. I: Barbituric acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethotoin | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
Mitigating batch-to-batch variability in (-)-Ethotoin synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating batch-to-batch variability during the synthesis of (-)-Ethotoin.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low Yield of 5-Phenylhydantoin (B13835) Intermediate
Q: My initial synthesis of the 5-phenylhydantoin precursor results in a low yield. What are the likely causes and how can I improve it?
A: Low yields in the synthesis of 5-phenylhydantoin, often prepared via reactions like the Bucherer-Bergs synthesis, can be attributed to several factors. Incomplete reactions, side-product formation, and suboptimal reaction conditions are common culprits.[1]
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reactants can significantly impact the yield.[2] Continuous flow chemistry has been shown to improve yields and consistency in hydantoin (B18101) synthesis compared to traditional batch methods by offering better control over reaction parameters.[3]
-
Solvent Effects: The choice of solvent can dramatically affect the reaction outcome. For instance, in the Biltz synthesis of a related hydantoin, phenytoin, the yield was significantly higher in a two-phase system with a phase transfer catalyst compared to ethanol (B145695) alone.[4]
-
Side Reactions: Competing reactions can lead to the formation of undesired byproducts, thereby reducing the yield of the target hydantoin.[4]
Recommended Actions:
-
Optimize Reaction Parameters: Systematically vary the temperature, reaction time, and reactant ratios to identify the optimal conditions for your specific setup.
-
Solvent Screening: Experiment with different solvent systems, including biphasic systems with a phase-transfer catalyst, to enhance the reaction efficiency.
-
Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and identify the point of maximum conversion.
Issue 2: Poor Enantioselectivity in the Asymmetric Synthesis of this compound
Q: I am attempting an asymmetric synthesis of this compound, but the enantiomeric excess (e.e.) is consistently low. What factors influence the stereochemical outcome?
A: Achieving high enantioselectivity in the synthesis of chiral hydantoins is a common challenge. The choice of chiral catalyst, reaction conditions, and the purity of reagents are critical for effective stereochemical control.[5]
Potential Causes and Solutions:
-
Catalyst Inactivity or Inappropriateness: The chiral catalyst is the cornerstone of asymmetric induction. Its effectiveness can be compromised by impurities, moisture, or an inappropriate choice of ligand for the specific substrate.[5] Chiral phosphoric acids and palladium complexes with chiral ligands have been successfully employed for the asymmetric synthesis of 5-monosubstituted hydantoins.[6][7]
-
Suboptimal Temperature: Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can lead to a decrease in enantioselectivity.[5]
-
Solvent Effects: The solvent can influence the transition state of the reaction, thereby affecting the enantiomeric excess. Aprotic solvents, such as chlorinated solvents, have been shown to be effective in certain chiral phosphoric acid-catalyzed hydantoin syntheses.[8]
-
Presence of Water: Trace amounts of water can hydrolyze the catalyst or interfere with the chiral environment, leading to a significant drop in enantioselectivity.[5]
Recommended Actions:
-
Catalyst and Ligand Screening: Evaluate a range of chiral catalysts and ligands to find the most effective combination for your synthesis.
-
Temperature Optimization: Conduct the reaction at various temperatures, typically starting at lower temperatures (e.g., -20 °C to room temperature), to determine the optimal condition for enantioselectivity.[5]
-
Solvent Selection: Perform the reaction in a variety of anhydrous, aprotic solvents to identify the one that provides the best enantiomeric excess.[8][9]
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. The use of molecular sieves is highly recommended to remove any trace amounts of water.[5]
Issue 3: Inconsistent Crystal Form and Purity in the Final Product
Q: The final crystallization of this compound yields batches with inconsistent crystal habits and purity. How can I control the crystallization process to ensure batch-to-batch consistency?
A: Crystallization is a critical step that dictates the purity, stability, and bioavailability of the final active pharmaceutical ingredient (API).[10] Variations in crystallization conditions can lead to inconsistencies in crystal form (polymorphism) and purity.[11]
Potential Causes and Solutions:
-
Uncontrolled Supersaturation: The rate of cooling and solvent evaporation affects the level of supersaturation, which in turn influences nucleation and crystal growth.[10]
-
Solvent System: The choice of solvent or solvent mixture significantly impacts solubility and crystal habit.[11]
-
Impurities: The presence of impurities can inhibit or alter crystal growth, leading to variations in the final product.
Recommended Actions:
-
Controlled Cooling Profile: Implement a programmed, gradual cooling process to maintain a consistent level of supersaturation throughout the crystallization.
-
Solvent and Anti-Solvent System Optimization: Systematically evaluate different solvent and anti-solvent systems to identify conditions that consistently produce the desired crystal form and purity.
-
Seeding: Introduce seed crystals of the desired polymorph to control nucleation and promote the growth of uniform crystals.
-
Purification of Intermediates: Ensure that the 5-phenylhydantoin intermediate is of high purity before the final alkylation and crystallization steps to minimize the impact of impurities on the final product.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for producing this compound?
A1: The synthesis of Ethotoin (B1671623) typically involves a two-step process. The first step is the synthesis of the 5-phenylhydantoin core, which can be achieved through methods like the Bucherer-Bergs reaction.[10] The second step is the N-alkylation of 5-phenylhydantoin with an ethylating agent to yield Ethotoin.[12] For the synthesis of the specific (-)-enantiomer, an asymmetric approach is required. This can be accomplished by using a chiral catalyst during the formation of the hydantoin ring or by resolving a racemic mixture of Ethotoin.[13][14]
Q2: What are the potential impurities I should be aware of during this compound synthesis?
A2: Impurities in this compound synthesis can originate from starting materials, side reactions, or degradation.[1] Potential organic impurities include unreacted starting materials, byproducts from the hydantoin ring formation (such as 3a,6a-diphenylglycoluril in the Biltz synthesis of phenytoin), and over-alkylated products.[4] Inorganic impurities may include residual catalysts or salts from the workup procedure.[1] It is also crucial to control for the presence of the undesired (+)-Ethotoin enantiomer.
Q3: How can I determine the enantiomeric purity of my this compound product?
A3: The most common and reliable method for determining the enantiomeric purity of chiral compounds like this compound is Chiral High-Performance Liquid Chromatography (Chiral HPLC).[15][16][17] This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.[18]
Q4: Can I resolve a racemic mixture of Ethotoin to obtain the desired (-)-enantiomer?
A4: Yes, resolution of a racemic mixture is a viable strategy. This typically involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers.[14] Since diastereomers have different physical properties, they can be separated by techniques such as fractional crystallization.[19] After separation, the resolving agent is removed to yield the pure enantiomer.[20]
Q5: What is the importance of controlling batch-to-batch variability in pharmaceutical synthesis?
A5: Controlling batch-to-batch variability is critical in the pharmaceutical industry to ensure the consistent quality, safety, and efficacy of the final drug product.[20] Variations between batches can affect the drug's bioavailability and therapeutic effect.[21] Regulatory agencies like the FDA have stringent requirements for demonstrating batch consistency.[22]
Data Presentation
Table 1: Comparison of Chiral Catalysts for the Asymmetric Synthesis of 5-Arylhydantoins
| Catalyst System | Chiral Ligand/Acid | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| Palladium(II) Acetate | (R)-BINAP | TFE | 60 | 85 | 90 | [6] |
| Chiral Phosphoric Acid | (R)-H8-BINOL derivative | Chloroform (B151607) | Room Temp | 99 | 92 | [7][8] |
| Rhodium Complex | Josiphos | Methanol | 50 | >99 | 97 | [8] |
| Iridium Complex | f-spiroPhox | Dichloromethane | 25 | >99 | 98 | [8] |
TFE = 2,2,2-Trifluoroethanol
Table 2: Analytical Methods for Ethotoin Quantification and Purity Assessment
| Analytical Technique | Purpose | Key Parameters | Reference |
| Chiral HPLC | Determination of Enantiomeric Purity | Chiral Stationary Phase (e.g., Lux cellulose (B213188) 2), Mobile Phase: Ethanol/Diethylamine (B46881), UV Detection at 230 nm | [15][17] |
| GC-MS | Identification and Quantification | Capillary column, Mass spectrometric detection | [16] |
| UV Spectroscopy | Quantification | Wavelength of maximum absorbance | [22] |
| NMR Spectroscopy | Structural Elucidation and Purity | 1H and 13C NMR | [23] |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (-)-5-Phenylhydantoin using a Chiral Phosphoric Acid Catalyst
This protocol is a general representation based on similar syntheses and should be optimized for specific laboratory conditions.[7][8]
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents.
-
Reaction Setup: To a stirred solution of phenylglyoxal (B86788) (1.0 mmol) and urea (B33335) (1.2 mmol) in anhydrous chloroform (5 mL) at room temperature, add the chiral phosphoric acid catalyst (e.g., (S)-H8-BINOL derivative, 2 mol%).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 20-48 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the enantioenriched 5-phenylhydantoin.
-
Analysis: Determine the yield and enantiomeric excess of the product by Chiral HPLC.
Protocol 2: Chiral HPLC Analysis of Ethotoin Enantiomers
This protocol is a general guideline and may require optimization.[15][17]
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: A chiral stationary phase column (e.g., Lux cellulose 2, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of ethanol and diethylamine (e.g., 100:0.5 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 230 nm.
-
Sample Preparation: Dissolve a known amount of the Ethotoin sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Injection: Inject a fixed volume (e.g., 20 µL) of the sample solution onto the column.
-
Analysis: The two enantiomers will elute at different retention times. Calculate the enantiomeric excess (e.e.) from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100.
Visualizations
Caption: Troubleshooting workflow for addressing common issues in this compound synthesis.
References
- 1. Enantioselective Synthesis of (−)-Acetylapoaranotin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jsynthchem.com [jsynthchem.com]
- 3. Continuous Synthesis of Hydantoins: Intensifying the Bucherer-Bergs Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01656K [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ethotoin - Wikipedia [en.wikipedia.org]
- 13. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Enantioselective pharmacokinetics of ethotoin in humans following single oral doses of the racemate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stereoselective analysis of the enantiomers of ethotoin in human serum using chiral stationary phase liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. m.youtube.com [m.youtube.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Ethotoin | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. chemrxiv.org [chemrxiv.org]
Refinement of dosing regimens for (-)-Ethotoin in rodent studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (-)-Ethotoin in rodent studies. The information is designed to assist in the refinement of dosing regimens and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a hydantoin (B18101) anticonvulsant, and its mechanism of action is believed to be very similar to that of phenytoin.[1] It primarily works by stabilizing neuronal membranes against hyperexcitability.[2] This is achieved by prolonging the inactive state of voltage-gated sodium channels, which in turn limits the rapid, repetitive firing of neurons that underlies seizure activity.[2] There is also some evidence to suggest that it may influence calcium ion channels.[2]
Q2: What are the reported toxic doses (LD50) for this compound in rodents?
A2: The median lethal dose (LD50) provides a measure of the acute toxicity of a substance. For this compound, the following values have been reported:
| Species | Route of Administration | LD50 Value |
| Mouse | Intraperitoneal (IP) | 923 mg/kg |
| Rat | Subcutaneous (SC) | 1000 mg/kg |
| Rat | Oral | 1500 mg/kg |
Q3: Are there any known effective doses of this compound in rodent seizure models?
A3: Specific dose-response studies for this compound in common rodent seizure models are not extensively published. However, one study in pregnant Sprague-Dawley rats used an oral gavage dose of 600 mg/kg to assess behavioral teratogenic potential. For comparison, the anticonvulsant phenytoin, which has a similar mechanism of action, has been shown to be effective in the maximal electroshock (MES) seizure model in mice at doses of 30 mg/kg, preventing tonic hindlimb extension.[3]
Q4: What is a suitable vehicle for administering this compound to rodents?
A4: The choice of vehicle is critical for ensuring consistent drug delivery. For oral gavage, a common vehicle for compounds with limited aqueous solubility is a suspension in 0.5% methylcellulose (B11928114). It is crucial to ensure the formulation is a homogenous suspension to allow for accurate dosing. The pH of the dosing formulation should ideally be between 5 and 9.[4]
Q5: What are the common side effects of this compound observed in clinical use that might be relevant for rodent studies?
A5: In humans, common side effects include ataxia (lack of voluntary coordination of muscle movements), visual disturbances, rash, and gastrointestinal problems.[5] Researchers should monitor for signs of neurotoxicity in rodents, such as impaired performance on a rotarod test, which assesses motor coordination.
Troubleshooting Guides
Issue 1: High Variability in Seizure Threshold or Response to this compound
-
Possible Cause: Inconsistent Dosing Technique.
-
Solution: Ensure all personnel are thoroughly trained in the chosen administration route (e.g., oral gavage). For oral gavage, verify the correct placement of the gavage needle to avoid accidental administration into the trachea. The volume administered should be appropriate for the size of the animal.
-
-
Possible Cause: Animal Stress.
-
Solution: Acclimate animals to handling and the experimental procedures to minimize stress, which can influence seizure susceptibility.[6]
-
-
Possible Cause: Inconsistent Formulation.
-
Solution: If using a suspension, ensure it is thoroughly mixed before each administration to guarantee a uniform concentration. Prepare fresh formulations regularly to avoid degradation, as ethotoin (B1671623) can darken upon exposure to light or extreme heat.[1]
-
-
Possible Cause: Animal Strain and Age.
Issue 2: Adverse Events or Mortality Following this compound Administration
-
Possible Cause: Dose is too high.
-
Solution: Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific rodent strain and experimental conditions. Refer to the known LD50 values as a starting point for your dose selection.
-
-
Possible Cause: Improper Administration Technique.
-
Solution: For oral gavage, esophageal or gastric injury can occur. Ensure the gavage needle is the correct size for the animal and is inserted gently without force.[7] If resistance is met, withdraw and re-attempt. Observe animals for signs of distress, such as labored breathing, immediately after dosing.
-
-
Possible Cause: Vehicle Toxicity.
-
Solution: Some vehicles can have pharmacological effects of their own.[8] Run a vehicle-only control group to assess any potential adverse effects of the formulation itself.
-
Experimental Protocols
Protocol: Oral Gavage Administration of this compound in Rats
This protocol provides a general guideline. Specific volumes and needle sizes should be optimized based on the rat's age and weight.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Appropriately sized oral gavage needle (typically 16-18 gauge for adult rats)
-
Syringe
-
Scale for weighing the animal
Procedure:
-
Animal Preparation:
-
Weigh the rat to accurately calculate the required dose.
-
Gently restrain the rat. One common method is to hold the rat near the thoracic region while supporting the lower body.
-
-
Dose Preparation:
-
Prepare the this compound suspension at the desired concentration. Ensure the suspension is homogenous by vortexing or stirring immediately before drawing it into the syringe.
-
-
Gavage Needle Measurement:
-
Measure the correct insertion length by holding the gavage needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.
-
-
Administration:
-
Hold the rat in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow as the tube is passed.
-
Advance the needle smoothly and without force to the pre-measured mark. If resistance is felt, withdraw the needle and reposition.
-
Slowly administer the suspension from the syringe.
-
Gently withdraw the gavage needle along the same path of insertion.
-
-
Post-Administration Monitoring:
-
Return the rat to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress or adverse reactions.
-
Continue to monitor the animal's general health, food and water intake, and body weight at regular intervals as dictated by the experimental design.
-
Signaling Pathways and Workflows
Mechanism of Action of this compound
The primary mechanism of action of this compound, similar to other hydantoin anticonvulsants, involves the modulation of voltage-gated sodium channels in neurons.
Caption: Mechanism of action of this compound on a presynaptic neuron.
Experimental Workflow: Evaluation of Anticonvulsant Efficacy
A typical workflow for assessing the efficacy of a novel anticonvulsant compound like this compound in a rodent seizure model.
Caption: Workflow for preclinical anticonvulsant efficacy testing.
References
- 1. Ethotoin | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ethotoin? [synapse.patsnap.com]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. gadconsulting.com [gadconsulting.com]
- 5. Ethotoin - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting poor solubility of (-)-Ethotoin in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of (-)-Ethotoin in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound is sparingly soluble in cold aqueous solutions.[1][2] Its solubility is highly dependent on the pH and temperature of the buffer. If your buffer has a neutral or acidic pH, the solubility will be limited.
Q2: What are the key physicochemical properties of this compound I should be aware of?
A2: Key properties include:
-
Molecular Formula: C₁₁H₁₂N₂O₂[3]
-
Molecular Weight: 204.22 g/mol [1]
-
Solubility in Water: Sparingly soluble in cold water, more soluble in hot water.[1][2]
-
Solubility in other solvents: Freely soluble in alcohol, ether, benzene, and dilute aqueous solutions of alkali hydroxides.[1] It is also slightly soluble in DMSO and methanol.[4][5]
Q3: How does pH affect the solubility of this compound?
Q4: Can I heat the solution to improve solubility?
A4: Yes, the solubility of this compound is greater in hot water compared to cold water.[1][2] However, be aware that this compound darkens on exposure to light or extreme heat, which may indicate degradation.[1] It is advisable to use moderate heat and protect the solution from light.
Troubleshooting Guides
Issue 1: this compound precipitates out of my buffer upon standing.
This is a common issue when the buffer's capacity is insufficient to maintain the desired pH, or when the concentration of this compound exceeds its solubility limit at that specific pH and temperature.
Increasing the pH of the buffer is the most effective primary strategy.
-
Recommendation: Adjust the pH of your buffer to a range of 9.0-10.0. This will ensure that the this compound is in its more soluble, deprotonated form.
-
Protocol: See "Protocol for Preparing this compound Solutions using pH Adjustment" below.
Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds like this compound.
-
Recommendation: Use co-solvents such as DMSO, ethanol, polyethylene (B3416737) glycol 400 (PEG 400), or propylene (B89431) glycol. Start with a low percentage of the co-solvent (e.g., 1-5% v/v) and increase as necessary.
-
Protocol: See "Protocol for Enhancing this compound Solubility with Co-solvents" below.
Issue 2: I need to prepare a concentrated stock solution of this compound.
Aqueous buffers are often unsuitable for high-concentration stock solutions due to the limited solubility of this compound, even at an elevated pH.
-
Recommendation: For preparing concentrated stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a good choice. This compound is reported to be soluble in DMSO at ≥ 100 mg/mL.[3]
-
Protocol: See "Protocol for Preparing a Concentrated Stock Solution of this compound in DMSO" below.
-
Important Note: When diluting the DMSO stock solution into an aqueous buffer, ensure that the final concentration of DMSO is low enough to not affect your experiment (typically <0.5% v/v). The dilution may cause precipitation if the final concentration of this compound in the aqueous buffer is above its solubility limit.
Issue 3: I have tried pH adjustment and co-solvents, but I still have solubility issues.
For particularly challenging situations, more advanced techniques may be required.
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.
-
Recommendation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be effective in increasing the solubility of the related compound, phenytoin (B1677684).[8]
-
Protocol: See "Protocol for Increasing this compound Solubility using Cyclodextrins" below.
Experimental Protocols
Protocol for Preparing this compound Solutions using pH Adjustment
-
Weigh the desired amount of this compound powder.
-
Prepare the desired aqueous buffer (e.g., phosphate (B84403) or borate (B1201080) buffer) at a concentration sufficient to maintain the target pH.
-
While stirring, slowly add the this compound powder to the buffer.
-
Monitor the pH of the solution. If the pH decreases, add a small amount of a concentrated base (e.g., 1 M NaOH) dropwise to raise the pH to the desired level (e.g., pH 9.0-10.0).
-
Continue stirring until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) can be used to aid dissolution.
-
Once dissolved, allow the solution to cool to room temperature and re-adjust the pH if necessary.
-
Filter the solution through a 0.22 µm filter to remove any undissolved particles.
Protocol for Enhancing this compound Solubility with Co-solvents
-
Prepare a stock solution of this compound in a suitable water-miscible organic solvent (e.g., DMSO or ethanol).
-
Prepare your desired aqueous buffer.
-
While vortexing or rapidly stirring the aqueous buffer, add the this compound stock solution dropwise to achieve the final desired concentration.
-
Ensure the final concentration of the co-solvent is compatible with your experimental system.
Protocol for Preparing a Concentrated Stock Solution of this compound in DMSO
-
Weigh the desired amount of this compound powder into a sterile vial.
-
Add the required volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock solution, add 1 mL of DMSO to 100 mg of this compound).
-
Vortex or sonicate until the this compound is completely dissolved. Gentle warming may be used to assist dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]
Protocol for Increasing this compound Solubility using Cyclodextrins
This protocol is adapted from studies on the structurally similar drug, phenytoin.[8]
-
Prepare a solution of the desired cyclodextrin (B1172386) (e.g., HP-β-CD) in your aqueous buffer. A concentration range of 1-10% (w/v) is a good starting point.
-
Add an excess amount of this compound powder to the cyclodextrin solution.
-
Shake or stir the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After the equilibration period, centrifuge the suspension at high speed to pellet the undissolved this compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Determine the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Quantitative Data Summary
The following tables summarize solubility data for phenytoin, a structurally similar hydantoin (B18101), which can serve as a useful reference for troubleshooting this compound solubility.
Table 1: Solubility of Phenytoin in Different Solvents and Buffer Systems
| Solvent/Buffer System | Temperature (°C) | Solubility (mg/mL) | Fold Increase vs. Water | Reference |
| Water | 25 | ~0.02 | 1 | [6] |
| 0.1 N HCl | 25 | 0.0618 | ~3 | [9] |
| Phosphate Buffer (pH 6.8) | 25 | 0.2 | 10 | [9] |
| 45% (w/v) HP-β-CD in buffer (pH 6) | Not specified | ~8.4 | 420 | [8] |
| 45% (w/v) Me-β-CD in buffer (pH 6) | Not specified | ~11.6 | 578 | [8] |
Table 2: Effect of Co-solvents on the Solubility of Phenytoin
| Co-solvent System (v/v) | Temperature (°C) | Molar Solubility (mol/L) | Reference |
| Water | 25 | 7.53 x 10⁻⁵ | [6] |
| 90% Ethanol / 10% Water | 25 | ~5.79 x 10⁻² | [7] |
Visual Diagrams
References
- 1. Ethotoin | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uspharmacist.com [uspharmacist.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. scielo.org.co [scielo.org.co]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Complexation of phenytoin with some hydrophilic cyclodextrins: effect on aqueous solubility, dissolution rate, and anticonvulsant activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Mobile Phase for (-)-Ethotoin Chiral HPLC Separation
Welcome to the technical support center for the chiral HPLC separation of (-)-Ethotoin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with optimizing the mobile phase for successful enantiomeric separation of Ethotoin (B1671623).
Frequently Asked Questions (FAQs)
Q1: What is the most common type of chiral stationary phase (CSP) for separating Ethotoin and other hydantoin (B18101) derivatives?
A1: Polysaccharide-based CSPs are the most widely used and successful for the chiral separation of hydantoin derivatives, including compounds structurally similar to Ethotoin.[1][2] Columns such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® AD, Chiralcel® OD) have demonstrated broad applicability for this class of compounds.[1] These CSPs offer a good balance of enantioselectivity and robustness for routine analysis.
Q2: What are the typical mobile phase modes used for the chiral separation of Ethotoin?
A2: Both normal-phase and reversed-phase modes can be employed for the chiral separation of Ethotoin, with the choice depending on the specific column and desired outcome.
-
Normal-Phase: This is a very common approach for hydantoins, typically using a mobile phase consisting of a non-polar solvent like n-hexane and a polar alcohol modifier such as isopropanol (B130326) (IPA) or ethanol.[1]
-
Reversed-Phase: This mode often utilizes a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer.[3][4] Reversed-phase methods can be advantageous for compatibility with mass spectrometry (MS) detection.
Q3: Why is a mobile phase additive, such as an acid or a base, sometimes necessary?
A3: Mobile phase additives are often crucial for improving peak shape and resolution in chiral separations. Ethotoin, being a weakly acidic compound, may benefit from the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to the mobile phase. This can help to suppress the ionization of residual silanol (B1196071) groups on the silica (B1680970) support of the column, reducing peak tailing. Conversely, for basic analytes, a basic additive like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) is often used.
Q4: How does the alcohol modifier concentration in a normal-phase mobile phase affect the separation?
A4: The concentration of the alcohol modifier (e.g., IPA or ethanol) in a normal-phase system is a critical parameter for optimizing the separation. Generally, a lower concentration of the alcohol modifier leads to longer retention times and can improve resolution. However, excessively low concentrations can lead to very long analysis times and broader peaks. Therefore, it is essential to find an optimal balance to achieve good resolution within a reasonable timeframe.
Troubleshooting Guides
Problem 1: Poor or No Resolution of this compound Enantiomers
Symptoms:
-
A single, unresolved peak for the Ethotoin racemate.
-
Two peaks with very little separation (Rs < 1.0).
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Mobile Phase Composition | Systematically vary the ratio of the organic modifier (e.g., isopropanol in hexane). Start with a higher concentration and gradually decrease it to increase retention and potentially improve resolution. |
| Incorrect Mobile Phase Mode | If using normal-phase, consider switching to a reversed-phase method, or vice-versa. The enantioselectivity can be significantly different between the two modes. |
| Suboptimal Temperature | Temperature can have a significant impact on chiral recognition. Try decreasing the column temperature in 5°C increments. Lower temperatures often enhance the enantioselectivity. |
| Unsuitable Chiral Stationary Phase | If optimization of the mobile phase does not yield satisfactory results, the chosen CSP may not be suitable for Ethotoin. Consider screening other polysaccharide-based columns (e.g., different derivatives of cellulose or amylose). |
Troubleshooting Workflow: Poor Resolution
Caption: A logical workflow for troubleshooting poor or no resolution of enantiomers.
Problem 2: Peak Tailing for Ethotoin Enantiomers
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Poor peak integration and inaccurate quantification.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Secondary Interactions with Stationary Phase | Add a small amount of an acidic modifier to the mobile phase. For Ethotoin, 0.1% trifluoroacetic acid (TFA) or acetic acid can suppress silanol interactions and improve peak shape. |
| Column Overload | The sample concentration may be too high. Dilute the sample and inject a smaller volume to see if the peak shape improves. |
| Contaminated Column or Guard Column | Flush the column with a strong solvent (e.g., 100% isopropanol for normal-phase columns) to remove strongly retained contaminants. If a guard column is used, replace it. |
| Inappropriate Sample Solvent | Ensure the sample is dissolved in the mobile phase or a solvent weaker than the mobile phase to avoid peak distortion. |
Troubleshooting Workflow: Peak Tailing
Caption: A systematic approach to diagnosing and resolving peak tailing issues.
Problem 3: Unstable Retention Times
Symptoms:
-
Retention times for the Ethotoin enantiomers drift over a series of injections.
-
Inconsistent results between analytical runs.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inadequate Column Equilibration | Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. For normal-phase, this can take a significant amount of time. Monitor the baseline until it is stable. |
| Mobile Phase Composition Change | If preparing the mobile phase online, ensure the pump is mixing the solvents accurately. If preparing manually, ensure the components are measured precisely and the mixture is well-homogenized. Evaporation of the more volatile component can also be a factor, so keep mobile phase reservoirs covered. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times in chiral separations. |
| Column Contamination | A buildup of contaminants on the column can lead to shifting retention times. Implement a regular column flushing protocol. |
Troubleshooting Workflow: Unstable Retention Times
Caption: A guide to diagnosing and correcting unstable retention times.
Experimental Protocols
The following are suggested starting protocols for the chiral separation of this compound based on methods used for structurally similar hydantoin compounds. Optimization will likely be required.
Protocol 1: Normal-Phase HPLC
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve Ethotoin standard in the mobile phase.
Optimization Strategy:
-
If resolution is poor, decrease the percentage of IPA in the mobile phase in 2% increments (e.g., 92:8, 94:6).
-
If peak tailing is observed, add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase.
-
To shorten the run time if resolution is very high, cautiously increase the percentage of IPA.
Protocol 2: Reversed-Phase HPLC
-
Column: Chiralpak® IA (250 x 4.6 mm, 5 µm) or a similar immobilized polysaccharide-based CSP.
-
Mobile Phase: Acetonitrile / Water (50:50, v/v)
-
Flow Rate: 0.8 mL/min
-
Temperature: 30°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve Ethotoin standard in a mixture of acetonitrile and water.
Optimization Strategy:
-
Adjust the ratio of acetonitrile to water to optimize retention and resolution. Increasing the aqueous portion will generally increase retention.
-
If using a buffered mobile phase, ensure the pH is controlled. A buffer such as 10 mM ammonium (B1175870) acetate (B1210297) can be used.
-
Temperature can be varied to fine-tune the separation.
Summary of Mobile Phase Parameters for Hydantoin Derivatives
The following table summarizes typical mobile phase compositions and additives used for the chiral separation of hydantoin compounds, which can serve as a starting point for Ethotoin method development.
| Chiral Stationary Phase | Mobile Phase Mode | Typical Mobile Phase | Common Additives |
| Chiralpak® AD, Chiralcel® OD | Normal-Phase | n-Hexane / Isopropanol or Ethanol | Trifluoroacetic Acid (TFA), Acetic Acid, Diethylamine (DEA) |
| Polysaccharide-based | Reversed-Phase | Acetonitrile / Water or Methanol / Water | Ammonium Acetate, Formic Acid |
| Beta-cyclodextrin | Reversed-Phase | Methanol / Aqueous Buffer | - |
References
- 1. Enantioselective pharmacokinetics of ethotoin in humans following single oral doses of the racemate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective analysis of the enantiomers of ethotoin in human serum using chiral stationary phase liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: (-)-Ethotoin Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Ethotoin in animal models. The information aims to help mitigate common side effects and ensure the successful execution of preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed side effects of this compound in animal models?
A1: Based on studies with hydantoin (B18101) anticonvulsants, including this compound and its analogues, the most frequently reported side effects in animal models include:
-
Teratogenicity: Particularly with prenatal exposure, hydantoins can lead to fetal hydantoin syndrome, characterized by growth retardation and congenital anomalies.[1][2][3][4]
-
Neurotoxicity: Ataxia (lack of voluntary coordination of muscle movements), sedation, and in some cases, paradoxical seizures can occur, especially at higher doses.[5]
-
Gastrointestinal (GI) Distress: Nausea, vomiting, and decreased appetite are common, particularly with oral administration.[6][7]
-
Hepatic Toxicity: While less common, hydantoins can cause liver damage.[8][9]
-
General Systemic Effects: Reduced weight gain and pre-weaning mortality have been observed in rodent offspring exposed to ethotoin.[10]
Q2: Are there any known strategies to reduce the teratogenic effects of hydantoins like this compound in animal models?
A2: Yes, co-administration of folic acid has shown promise in mitigating the teratogenic effects of hydantoins. Maternal folic acid supplementation has been found to reduce the incidence of neural tube defects and other congenital malformations associated with hydantoin use in animal models.[1][11][12][13][14] The proposed mechanism involves counteracting the inhibition of placental folic acid transport caused by hydantoins.[1]
Q3: Can oxidative stress contribute to this compound-induced toxicity, and can antioxidants help?
A3: While direct evidence for this compound is limited, many antiepileptic drugs are known to induce oxidative stress by increasing reactive oxygen species (ROS).[15][16] This can contribute to neurotoxicity and other side effects. Co-administration of antioxidants has been explored as a therapeutic strategy to mitigate the toxicity of other anticonvulsants.[8][15][17] Researchers could consider investigating the potential of antioxidants like taurine (B1682933) or melatonin (B1676174) to reduce this compound-induced cellular damage.[8]
Q4: How can I minimize gastrointestinal side effects when administering this compound orally to my animal models?
A4: To reduce GI distress, consider the following strategies:
-
Administration with Food: Giving this compound with a small amount of palatable food can help minimize direct irritation of the gastric mucosa.
-
Formulation: Utilizing an appropriate vehicle for oral administration can improve tolerability. For example, suspending the compound in a solution that is gentle on the stomach.
-
Dietary Adjustments: For chronic studies, ensuring a consistent and easily digestible diet can support overall gastrointestinal health. In cases of persistent issues, a temporary switch to a bland diet may be beneficial.[18][19]
-
Probiotics: Supplementation with probiotics can help maintain a healthy gut microbiome, which may be disrupted by medication.[18][19]
-
Anti-emetic or GI Protectant Co-therapy: In cases of severe nausea or vomiting, consulting with a veterinarian about the potential use of anti-emetic drugs or gastrointestinal protectants may be warranted.[20][21]
Troubleshooting Guides
Problem: Increased incidence of birth defects in offspring of treated dams.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydantoin-induced teratogenicity | 1. Implement a folic acid co-supplementation protocol for pregnant dams.[1][11][12] 2. Optimize the dose of this compound to the lowest effective level.[3] 3. Ensure the vehicle used for administration is non-teratogenic. | Reduction in the frequency and severity of congenital malformations in the offspring. |
Problem: Animals exhibit signs of neurotoxicity (e.g., ataxia, sedation).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High dosage | 1. Perform a dose-response study to determine the minimal effective dose. 2. Consider a dose titration schedule, gradually increasing the dose to allow for acclimatization. | Alleviation of ataxic and sedative effects while maintaining therapeutic efficacy. |
| Oxidative stress | 1. Consider co-administration with a neuroprotective antioxidant agent.[22][23][24] 2. Monitor biomarkers of oxidative stress to assess the efficacy of the antioxidant. | Improvement in motor coordination and activity levels. |
Problem: Animals show signs of gastrointestinal distress (e.g., vomiting, diarrhea, decreased food intake).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Gastric irritation | 1. Administer this compound with food. 2. Adjust the formulation or vehicle to one known to be gentle on the GI tract. | Reduction in vomiting and improved food consumption. |
| Gut dysbiosis | 1. Introduce a probiotic supplement to the animals' diet.[18][19] | Stabilization of stool consistency and improved appetite. |
| Gastrointestinal hypomotility | 1. For hospitalized animals, ensure adequate hydration and consider prokinetic agents if GI hypomotility is confirmed.[25] | Resumption of normal gastrointestinal function. |
Quantitative Data Summary
Table 1: Effects of Prenatal Hydantoin Exposure in Sprague-Dawley Rats
| Treatment Group | Pre-weaning Mortality (%) | Mean Pup Weight Reduction (%) |
| Phenytoin (B1677684) (PHT) | 25.0 | Not significant |
| Mephenytoin (MPH) | 6.3 | ~6.6 |
| Ethotoin (ETH) | 12.5 | ~6.6 |
| Hydantoin (HYD) | 2.0 | Not significant |
| Control (Vehicle) | 0.8 | 0 |
Data adapted from a study on the behavioral teratogenic potential of various hydantoins.[10]
Experimental Protocols
Protocol 1: Folic Acid Co-administration to Mitigate Teratogenicity in a Rodent Model
-
Animal Model: Pregnant Sprague-Dawley rats.
-
Groups:
-
Group A: Control (Vehicle for this compound and Folic Acid).
-
Group B: this compound (therapeutically relevant dose).
-
Group C: this compound + Folic Acid (e.g., 6 mg/kg).
-
Group D: Folic Acid only.
-
-
Procedure:
-
Administer folic acid or its vehicle daily via oral gavage, starting one week prior to mating and continuing throughout gestation.
-
Administer this compound or its vehicle at the desired therapeutic dose during the period of organogenesis (e.g., gestational days 7-18).
-
Monitor dams for clinical signs of toxicity.
-
At term, evaluate offspring for external, visceral, and skeletal malformations.
-
-
Endpoint Analysis: Compare the incidence and type of birth defects between Group B and Group C.
Protocol 2: Evaluation of an Antioxidant for Reducing Neurotoxicity in a Mouse Model
-
Animal Model: Adult C57BL/6 mice.
-
Groups:
-
Group 1: Control (Vehicle for this compound and Antioxidant).
-
Group 2: this compound (high therapeutic or slightly toxic dose).
-
Group 3: this compound + Antioxidant (e.g., Taurine).
-
Group 4: Antioxidant only.
-
-
Procedure:
-
Acclimatize mice to the testing environment (e.g., rotarod apparatus, open field).
-
Administer the antioxidant or its vehicle 30-60 minutes prior to this compound administration.
-
Administer this compound or its vehicle.
-
At the time of expected peak plasma concentration of this compound, perform behavioral tests to assess motor coordination (rotarod) and general activity (open field).
-
-
Endpoint Analysis: Compare the performance on the rotarod and activity levels between Group 2 and Group 3.
Visualizations
References
- 1. Fetal hydantoin syndrome: inhibition of placental folic acid transport as a potential mechanism for fetal growth retardation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenytoin-induced teratogenesis: a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and molecular teratology of fetal hydantoin syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of phenytoin on rat development: an animal model system for fetal hydantoin syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticonvulsants Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gastrointestinal adverse effects of antiepileptic drugs in intractable epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of phenytoin-induced toxicity in freshly isolated rat hepatocytes and the protective effects of taurine and/or melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial toxicity of antiepileptic drugs and their tolerability in mitochondrial disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ethotoin | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Folic acid and the prevention of birth defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Folic acid antagonists during pregnancy and the risk of birth defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Insights into prevention of human neural tube defects by folic acid arising from consideration of mouse mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Folic acid supplementation of pregnant mice suppresses heat-induced neural tube defects in the offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. sunshinepethospital.com [sunshinepethospital.com]
- 19. pawlicy.com [pawlicy.com]
- 20. goodrx.com [goodrx.com]
- 21. dvm360.com [dvm360.com]
- 22. Phenytoin: its potential as neuroprotective and retinoprotective drug - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ivabradine possesses anticonvulsant and neuroprotective action in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. vjneurology.com [vjneurology.com]
- 25. todaysveterinarypractice.com [todaysveterinarypractice.com]
Technical Support Center: Enhancing the Blood-Brain Barrier Penetration of (-)-Ethotoin
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments aimed at enhancing the blood-brain barrier (BBB) penetration of (-)-Ethotoin.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental process.
In Vitro BBB Models
Question: My in vitro BBB model, such as a Transwell assay, consistently shows low Transendothelial Electrical Resistance (TEER) values. What are the potential causes and how can I troubleshoot this?
Answer: Low TEER values indicate a compromised integrity of the endothelial cell monolayer, which is essential for a restrictive barrier.[1][2][3] Several factors could be contributing to this issue.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Cell Culture Issues | - Cell Passage Number: Use cells within a validated, low passage number range. High-passage-number cells can exhibit altered morphology and reduced expression of tight junction proteins.[2] - Seeding Density: Optimize the cell seeding density. Both excessively low and high densities can negatively affect the formation of a confluent monolayer. - Cell Viability: Ensure high cell viability during the seeding process. Employ a gentle cell detachment method and confirm viability using a method like the trypan blue exclusion assay.[2] |
| Culture Conditions | - Growth Media: Use the appropriate, pre-warmed growth media and supplements. Inconsistent media formulations can impact cell growth and the integrity of the barrier.[2] - Co-culture Conditions: If you are using a co-culture model with astrocytes or pericytes, ensure the health and proper function of these cells, as they are crucial for inducing and maintaining BBB properties.[2][4] - Shear Stress: Static Transwell models lack the physiological shear stress that endothelial cells experience in vivo. Consider using a system that incorporates fluid flow to enhance barrier tightness.[5][6] |
| Experimental Contamination | - Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, as it can significantly impact cell health and barrier function. |
Question: I am observing high permeability of my this compound formulation across the in vitro BBB model, but this is not translating to in vivo efficacy. What could be the reason for this discrepancy?
Answer: This is a common challenge in CNS drug development. Several factors can contribute to this in vitro-in vivo discrepancy.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Active Efflux | The in vitro model may not fully recapitulate the activity of efflux transporters like P-glycoprotein (P-gp), which can actively pump this compound out of the brain.[7][8] Perform bidirectional permeability assays (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp, B-A / Papp, A-B) significantly greater than 2 suggests active efflux.[2] The use of specific inhibitors for these transporters can also help confirm their involvement.[2][9] |
| Metabolic Instability | This compound may be rapidly metabolized in vivo, either in the periphery or within the brain, leading to lower-than-expected concentrations at the target site. Conduct in vivo pharmacokinetic studies to assess the metabolic stability of your formulation. |
| Plasma Protein Binding | High binding of this compound to plasma proteins will reduce the free fraction of the drug available to cross the BBB.[2][8] It is important to measure the plasma protein binding of your compound. |
| Model Limitations | In vitro models, even complex ones, cannot fully replicate the intricate environment of the neurovascular unit in vivo.[4][10] Consider using more advanced models, such as microfluidic "organ-on-a-chip" systems or proceeding to in vivo models for more predictive data.[1][6] |
In Vivo Studies
Question: My in vivo experiments show low brain-to-plasma concentration ratios for my modified this compound. How can I determine the cause?
Answer: A low brain-to-plasma ratio quantitatively confirms poor BBB penetration.[11] Pinpointing the exact cause requires a systematic approach.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Poor Physicochemical Properties | The intrinsic properties of your this compound formulation may be unfavorable for BBB penetration (e.g., high molecular weight, low lipophilicity, high polar surface area).[12][13] Re-evaluate the physicochemical properties and consider medicinal chemistry approaches for optimization. |
| Active Efflux by Transporters | As in the in vitro scenario, active efflux is a major barrier in vivo.[7][8] In vivo studies using P-gp knockout animals or the co-administration of a P-gp inhibitor can help to confirm this.[2] |
| Rapid Peripheral Clearance | The compound may be cleared from the bloodstream too quickly to allow for significant brain accumulation. Perform a full pharmacokinetic profile to determine the half-life and clearance rate of the compound in plasma. |
| Experimental Technique | Ensure proper administration of the compound and accurate timing of tissue collection. Variability in surgical procedures or sample handling can lead to inconsistent results. |
Frequently Asked Questions (FAQs)
1. What are the primary challenges in enhancing the blood-brain barrier penetration of this compound?
Enhancing the BBB penetration of any drug, including this compound, presents several challenges:
-
The Restrictive Nature of the BBB: The tight junctions between endothelial cells of the BBB severely restrict the paracellular transport of molecules.[14][15]
-
Active Efflux Transporters: The BBB is equipped with efflux pumps, such as P-glycoprotein (P-gp), that can actively transport a wide range of xenobiotics, including potential therapeutics, out of the brain.[7][8]
-
Physicochemical Properties: For a drug to passively diffuse across the BBB, it generally needs to have a low molecular weight (typically under 400-500 Da), be lipophilic, and have a low polar surface area.[12] this compound has a molecular weight of approximately 204.22 g/mol , which is favorable.[16][17] However, its solubility and lipophilicity need to be carefully considered and likely optimized.
-
Enzymatic Barrier: The BBB also contains enzymes that can metabolize drugs, reducing their efficacy before they can reach their target in the central nervous system (CNS).
2. What are the main strategies to enhance the BBB penetration of this compound?
Several strategies can be employed, broadly categorized as invasive and non-invasive approaches:[18]
-
Chemical Modification (Prodrug Approach): The structure of this compound can be modified to create a more lipophilic prodrug that can more easily cross the BBB. Once in the brain, the prodrug would be converted to the active this compound.
-
Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from metabolic enzymes and efflux transporters, and can be targeted to specific receptors on the BBB to facilitate transport.[19]
-
Receptor-Mediated Transcytosis: This "Trojan horse" approach involves attaching this compound to a molecule that binds to a specific receptor on the BBB (e.g., transferrin receptor, insulin (B600854) receptor), which will then be transported across the endothelial cells.[13][19]
-
Transient BBB Disruption: Non-invasive methods like focused ultrasound in combination with microbubbles can be used to temporarily and locally open the BBB, allowing for increased penetration of this compound.[18]
-
Intranasal Delivery: This route can bypass the BBB to some extent by allowing for direct transport from the nasal cavity to the brain.[15][18]
3. Which in vitro BBB model is best for screening my modified this compound formulations?
There is no single "best" model, as the choice depends on the specific research question and desired throughput.[4]
-
Simple Monolayer Models (e.g., hCMEC/D3 cells on Transwell inserts): These are suitable for high-throughput screening of a large number of compounds to get an initial assessment of permeability.[4][20]
-
Co-culture Models (with astrocytes and/or pericytes): These models better mimic the in vivo environment and generally form tighter barriers, providing more physiologically relevant permeability data.[4]
-
Microfluidic "Organ-on-a-Chip" Models: These are the most advanced in vitro models, incorporating shear stress and 3D cell arrangements, offering the potential for highly predictive data.[1][6]
4. How do I measure the BBB permeability of this compound in vivo?
Several in vivo techniques can be used to quantify BBB permeability:
-
Brain-to-Plasma Concentration Ratio (Kp): This is a common method where the concentrations of the drug in the brain and plasma are measured at a specific time point after administration.[11]
-
In Situ Brain Perfusion: This technique allows for the determination of the rate of drug uptake into the brain independent of peripheral pharmacokinetics.
-
Microdialysis: This method allows for the sampling of the unbound drug concentration in the brain extracellular fluid over time, providing a dynamic measure of BBB penetration.
-
Imaging Techniques: Non-invasive imaging techniques like Positron Emission Tomography (PET) or Magnetic Resonance Imaging (MRI) with labeled compounds can be used to visualize and quantify drug distribution in the brain.[10]
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay using a Transwell Model
This protocol describes a standard method for assessing the permeability of this compound formulations across a brain endothelial cell monolayer.
-
Cell Culture: Culture human cerebral microvascular endothelial cells (hCMEC/D3) on collagen-coated Transwell inserts until a confluent monolayer is formed.
-
TEER Measurement: Measure the Transendothelial Electrical Resistance (TEER) to confirm the integrity of the monolayer.
-
Permeability Assay:
-
Add the this compound formulation to the apical (upper) chamber of the Transwell insert.
-
At predetermined time points, collect samples from the basolateral (lower) chamber.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the basolateral chamber.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration of the drug in the apical chamber.
-
Protocol 2: In Vivo Brain-to-Plasma Ratio Determination in Mice
This protocol outlines the steps to determine the brain penetration of a this compound formulation in a mouse model.
-
Animal Dosing: Administer the this compound formulation to mice via the desired route (e.g., intravenous, oral).
-
Sample Collection: At a predetermined time point, anesthetize the mice and collect blood via cardiac puncture. Immediately following, perfuse the animals with saline to remove blood from the brain vasculature.
-
Tissue Processing: Harvest the brain and homogenize it in a suitable buffer. Process the blood sample to obtain plasma.
-
Sample Analysis: Determine the concentration of this compound in the brain homogenate and plasma samples using a validated analytical method.
-
Calculation of Brain-to-Plasma Ratio (Kp): Kp = Cbrain / Cplasma Where:
-
Cbrain is the concentration of the drug in the brain tissue.
-
Cplasma is the concentration of the drug in the plasma.
-
Visualizations
Caption: Experimental workflow for evaluating BBB penetration.
Caption: Strategies to enhance BBB penetration of this compound.
Caption: Receptor-mediated transcytosis pathway.
References
- 1. In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Loss of Blood-Brain Barrier Integrity in an In Vitro Model Subjected to Intermittent Hypoxia: Is Reversion Possible with a HIF-1α Pathway Inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro concentration dependent transport of phenytoin and phenobarbital, but not ethosuximide, by human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo methods for imaging blood–brain barrier function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamscience.com [benthamscience.com]
- 15. proventainternational.com [proventainternational.com]
- 16. Ethotoin | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Ethotoin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 18. Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier [mdpi.com]
- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 20. medical.researchfloor.org [medical.researchfloor.org]
Technical Support Center: Analysis of (-)-Ethotoin by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal suppression and other challenges during the mass spectrometric analysis of (-)-Ethotoin.
Troubleshooting Guide
Signal suppression is a common phenomenon in LC-MS/MS analysis, where co-eluting matrix components interfere with the ionization of the target analyte, leading to reduced signal intensity and inaccurate quantification.[1][2] This guide provides a systematic approach to identifying and mitigating these effects when analyzing this compound.
Issue 1: Low or No this compound Signal
-
Possible Cause: Inefficient ionization of this compound.
-
Solution: Ensure the mobile phase pH is appropriate to promote the ionization of this compound. For positive ion mode, an acidic mobile phase (e.g., with 0.1% formic acid) is recommended.[3] Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flows (nebulizer and drying gas), and temperature, to maximize the signal for this compound.[4]
-
-
Possible Cause: Significant signal suppression from the sample matrix.
-
Solution: Evaluate the presence of matrix effects using a post-column infusion experiment or by comparing the response of this compound in a neat solution versus a post-extraction spiked matrix sample.[2] If significant suppression is observed, improve the sample preparation procedure to remove interfering components. Consider alternative extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner samples compared to protein precipitation.[5]
-
-
Possible Cause: Incorrect mass spectrometer settings.
-
Solution: Verify that the correct precursor and product ion transitions (MRM transitions) for this compound are being monitored. Confirm that the collision energy and other compound-specific parameters are optimized for this compound fragmentation.
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
-
Possible Cause: Suboptimal chromatographic conditions.
-
Solution: Ensure the analytical column is appropriate for the analysis (e.g., a C18 column) and is not degraded.[6] Optimize the mobile phase gradient to ensure adequate separation of this compound from matrix components.[7] Check for and eliminate any extra-column volume from tubing and fittings.[7]
-
-
Possible Cause: Column overload.
-
Solution: Reduce the injection volume or dilute the sample to avoid overloading the analytical column.[7]
-
-
Possible Cause: Secondary interactions with the column.
-
Solution: For basic compounds that may exhibit tailing, consider the use of a mobile phase with a suitable buffer to control pH.[6]
-
Issue 3: Inconsistent or Irreproducible Results
-
Possible Cause: Variable matrix effects between samples.
-
Solution: The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d5, is highly recommended to compensate for variability in matrix effects and sample preparation.[8][9] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus providing more accurate and precise quantification.[8]
-
-
Possible Cause: Analyte instability in the biological matrix or prepared samples.
-
Solution: Investigate the stability of this compound under the conditions used for sample collection, storage, and analysis (e.g., freeze-thaw cycles, bench-top stability).[10] If instability is observed, adjust the sample handling procedures accordingly.
-
-
Possible Cause: Inconsistent sample preparation.
-
Solution: Ensure that the sample preparation protocol is followed consistently for all samples, standards, and quality controls. Automated liquid handling systems can improve the reproducibility of sample preparation.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of signal suppression when analyzing this compound in biological matrices?
A1: The most common causes of signal suppression for this compound are co-eluting endogenous matrix components from biological samples like plasma or urine, such as phospholipids, salts, and other metabolites.[2] These molecules can compete with this compound for ionization in the mass spectrometer's ion source, leading to a reduced signal.[1] Inadequate sample cleanup and poor chromatographic separation are the primary reasons for the presence of these interfering compounds.
Q2: How can I determine if signal suppression is affecting my this compound analysis?
A2: Two common methods to assess matrix effects are:
-
Post-Column Infusion: A standard solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected onto the column. Any dips in the constant baseline signal of this compound indicate retention times where matrix components are eluting and causing ion suppression.
-
Post-Extraction Spike: The response of this compound is compared in two sets of samples. In the first set, a known amount of this compound is spiked into a blank matrix after the extraction process. In the second set, the same amount of this compound is spiked into the reconstitution solvent (neat solution). A lower response in the post-extraction spiked matrix sample compared to the neat solution indicates signal suppression.[2]
Q3: What is the best internal standard to use for the quantification of this compound?
A3: A stable isotope-labeled internal standard (SIL-IS), such as this compound-d5, is considered the "gold standard" for quantitative bioanalysis by LC-MS/MS.[1][8] Because it is chemically almost identical to this compound, it has the same chromatographic retention time, extraction recovery, and ionization response. This allows it to effectively compensate for variations in signal due to matrix effects, leading to higher accuracy and precision.[8] Structural analogs, while sometimes used, may not co-elute perfectly and can exhibit different ionization efficiencies, making them less reliable.[8]
Q4: What are some recommended starting conditions for an LC-MS/MS method for this compound?
A4: Based on methods for structurally similar compounds and general guidelines, the following are recommended starting points:
-
Liquid Chromatography: A C18 reversed-phase column (e.g., 2.1 x 50 mm, <3 µm) is a good initial choice.[3][6] A mobile phase consisting of water and acetonitrile (B52724) or methanol (B129727) with an acidic modifier like 0.1% formic acid is commonly used for positive ion mode ESI.[3] A gradient elution will likely be necessary to separate this compound from matrix components.
-
Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is generally effective for hydantoin (B18101) compounds.[3] For quantification, multiple reaction monitoring (MRM) is the preferred scan mode for its sensitivity and selectivity.[3]
Q5: Can I use protein precipitation for sample preparation when analyzing this compound?
A5: Yes, protein precipitation (e.g., with cold acetonitrile) is a common and straightforward method for preparing plasma or serum samples for this compound analysis.[9] However, it is the least selective sample preparation technique and may result in significant matrix effects due to the co-extraction of endogenous components like phospholipids. If significant signal suppression is observed with protein precipitation, more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) should be considered to obtain a cleaner sample extract.[5]
Data Presentation
Table 1: Comparative Performance of Internal Standards for this compound Assay (Hypothetical Data)
This table illustrates the superior accuracy and precision of a stable isotope-labeled internal standard (Ethotoin-d5) compared to structural analogs for the quantification of Ethotoin.[8]
| Analyte Concentration (ng/mL) | Internal Standard | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC (5.0) | Ethotoin-d5 | 4.95 | 99.0 | 4.2 |
| Phenytoin (B1677684) | 5.30 | 106.0 | 7.8 | |
| Mephenytoin | 4.75 | 95.0 | 8.5 | |
| Mid QC (50.0) | Ethotoin-d5 | 50.4 | 100.8 | 2.5 |
| Phenytoin | 52.5 | 105.0 | 5.1 | |
| Mephenytoin | 48.2 | 96.4 | 6.3 | |
| High QC (150.0) | Ethotoin-d5 | 148.8 | 99.2 | 1.8 |
| Phenytoin | 159.0 | 106.0 | 4.5 | |
| Mephenytoin | 143.7 | 95.8 | 5.2 |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using Protein Precipitation and LC-MS/MS
This protocol provides a general procedure for the analysis of this compound in human plasma. Optimization of specific parameters is recommended for individual laboratory setups.
1. Preparation of Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
This compound-d5 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound-d5 in methanol.[9]
-
Working Standard Solutions: Prepare a series of this compound working standards by serially diluting the stock solution with 50:50 (v/v) methanol:water to cover the desired analytical range (e.g., 1 to 200 ng/mL).[8]
-
Working IS Solution (100 ng/mL): Dilute the this compound-d5 stock solution in 50:50 (v/v) methanol:water.[8]
2. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 25 µL of the working IS solution. For blank samples, add 25 µL of 50:50 methanol:water.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[9]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[9]
-
Vortex to ensure complete dissolution and transfer to an autosampler vial.
3. LC-MS/MS Analysis
-
LC System: HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[12]
-
Mobile Phase A: 0.1% Formic Acid in Water.[12]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[12]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90% to 10% B
-
4.1-5.0 min: 10% B (Re-equilibration)
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[3]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical - requires optimization):
-
This compound: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
This compound-d5: Q1 (Precursor Ion + 5 Da) -> Q3 (Product Ion)
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows (nebulizer, drying gas) for maximum signal intensity.[4]
4. Data Analysis
-
Integrate the peak areas for this compound and this compound-d5.
-
Calculate the peak area ratio of this compound to this compound-d5.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.[8]
-
Determine the concentration of this compound in unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow for the bioanalysis of this compound.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 5. benchchem.com [benchchem.com]
- 6. nacalai.com [nacalai.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Targeted Strategy to Analyze Antiepileptic Drugs in Human Serum by LC-MS/MS and LC-Ion Mobility-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Forced Degradation Studies of (-)-Ethotoin
This technical support center provides guidance for researchers, scientists, and drug development professionals on developing a stability-indicating method for (-)-Ethotoin through forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study for this compound?
A forced degradation study, or stress testing, is essential to identify the likely degradation products of this compound under various harsh conditions.[1] This helps in developing and validating a stability-indicating analytical method that can accurately measure the drug substance without interference from its degradants, impurities, or excipients.[1][2] The study also provides insights into the degradation pathways and the intrinsic stability of the molecule, which is crucial for formulation development, packaging selection, and determining storage conditions and shelf life.[1][3]
Q2: What are the typical stress conditions applied in a forced degradation study?
According to International Conference on Harmonisation (ICH) guidelines, forced degradation studies should include exposure to a variety of stress conditions to evaluate the stability of a drug substance.[3] The most common conditions include:
-
Acid Hydrolysis: Using acids like hydrochloric acid (HCl).
-
Base Hydrolysis: Using bases like sodium hydroxide (B78521) (NaOH).
-
Oxidation: Using oxidizing agents such as hydrogen peroxide (H₂O₂).[3]
-
Thermal Degradation: Exposing the drug substance to dry heat.[3]
-
Photolytic Degradation: Exposing the drug substance to light, as described in ICH guideline Q1B.[4]
Q3: How much degradation should be targeted during the study?
The goal is to achieve sufficient degradation to produce and identify potential degradation products without completely degrading the parent drug. While there is no universally specified extent of degradation, a target of 5-20% degradation is often considered appropriate. If a molecule is very stable and does not show significant degradation under initial stress conditions, more strenuous conditions (e.g., higher temperature, longer exposure time) should be applied.[4]
Q4: What analytical techniques are commonly used to analyze the stressed samples?
High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most widely used technique for analyzing samples from forced degradation studies.[5][6] This is due to its high precision, sensitivity, and ability to separate a wide range of compounds.[6] Other techniques that can be employed include Ultra-Performance Liquid Chromatography (UPLC), and hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification and characterization of degradation products.[1][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) for this compound or its degradants. | - Inappropriate mobile phase pH.- Column overload.- Column contamination or degradation.- Presence of silanol (B1196071) interactions. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume.- Wash the column with a strong solvent or replace the column.- Use a mobile phase with a competing base or an end-capped column. |
| Co-elution of degradation products with the main peak or with each other. | - Insufficient chromatographic resolution.- Inadequate mobile phase composition or gradient.- Unsuitable column chemistry. | - Optimize the mobile phase composition (e.g., change the organic modifier, adjust the pH).- Modify the gradient slope or duration.- Try a column with a different stationary phase (e.g., C8, Phenyl).- Adjust the column temperature. |
| No degradation observed under stress conditions. | - this compound is highly stable under the applied conditions.- Insufficient stress duration or intensity. | - Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).- Increase the temperature.- Extend the duration of the stress study. |
| Excessive degradation (>50%) of this compound. | - Stress conditions are too harsh. | - Reduce the concentration of the stressor.- Lower the temperature.- Decrease the exposure time. |
| Baseline noise or drift. | - Contaminated mobile phase or detector flow cell.- Column bleeding.- Inadequate system equilibration. | - Prepare fresh mobile phase and flush the system.- Use a high-quality column and operate within its recommended pH and temperature range.- Ensure the system is fully equilibrated before starting the analysis. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh 10 mg of this compound working standard.
-
Transfer it to a 10 mL volumetric flask.
-
Add a suitable solvent (e.g., a mixture of methanol (B129727) and water) to dissolve the standard.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Make up the volume to the mark with the same solvent to obtain a final concentration of 1 mg/mL.
Protocol 2: Forced Degradation Procedure
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the mixture at 60°C for 24 hours.
-
After incubation, neutralize the solution with an equivalent amount of 0.1 N NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the mixture at 60°C for 24 hours.
-
After incubation, neutralize the solution with an equivalent amount of 0.1 N HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Keep the solid this compound powder in a hot air oven at 105°C for 48 hours.
-
After exposure, prepare a 100 µg/mL solution in the mobile phase.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder to UV light (254 nm) and visible light in a photostability chamber for a specified duration as per ICH Q1B guidelines.
-
After exposure, prepare a 100 µg/mL solution in the mobile phase.
-
Protocol 3: HPLC Method for Analysis
A stability-indicating HPLC method for a related compound, Phenytoin, can be adapted as a starting point.[2][7][8]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer, pH 3.5) and an organic solvent (e.g., methanol or acetonitrile) in a suitable ratio (e.g., 45:55 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 254 nm.[8]
-
Injection Volume: 20 µL.[8]
-
Column Temperature: 30°C.[8]
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | No. of Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C | 15.2 | 2 |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | 60°C | 25.8 | 3 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 8.5 | 1 |
| Thermal | Dry Heat | 48 hours | 105°C | 5.1 | 1 |
| Photolytic | UV/Visible Light | 7 days | Room Temp | 12.3 | 2 |
Table 2: Chromatographic Parameters for this compound and its Degradation Products (Hypothetical Data)
| Peak | Retention Time (min) | Relative Retention Time | Resolution (Rs) | Tailing Factor |
| Degradant 1 (Acid) | 2.8 | 0.56 | - | 1.1 |
| Degradant 2 (Base) | 3.5 | 0.70 | 2.5 | 1.2 |
| This compound | 5.0 | 1.00 | 4.1 | 1.0 |
| Degradant 3 (Oxidative) | 6.2 | 1.24 | 3.8 | 1.1 |
Visualizations
Caption: Workflow for forced degradation and stability-indicating method development.
Caption: Logical workflow for troubleshooting chromatographic peak tailing.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. longdom.org [longdom.org]
- 5. ijmr.net.in [ijmr.net.in]
- 6. ijsdr.org [ijsdr.org]
- 7. researchgate.net [researchgate.net]
- 8. ijirt.org [ijirt.org]
Validation & Comparative
A Comparative Guide to the Analytical Validation for (-)-Ethotoin Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of drug enantiomers is paramount for pharmacokinetic, toxicokinetic, and quality control studies. This guide provides an objective comparison of validated analytical methods for the quantification of (-)-Ethotoin, a chiral anticonvulsant drug. The performance of High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is compared with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with supporting data from studies on the structurally similar compound, phenytoin (B1677684), to provide a comprehensive overview.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the quantitative performance characteristics of different analytical methods for the quantification of ethotoin (B1671623) and related hydantoin (B18101) anticonvulsants.
| Method | Analyte(s) | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | LOD | LOQ | Reference |
| Chiral HPLC | Ethotoin Enantiomers | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [1][2] |
| RP-HPLC | Phenytoin Sodium | 10-30 µg/mL | 98-102% | < 2.0 | 1.44 µg/mL | 4.36 µg/mL | [3] |
| RP-HPLC | Phenytoin | 1-25 µg/mL | 99.21 - 102.09% | Intra-day: 0.65%, Inter-day: 0.29% | 0.07 µg/mL | 0.20 µg/mL | |
| LC-MS/MS | Phenytoin | 10-2000 ng/mL | Within ±15% | < 15% | <1 ng/mL | 10 ng/mL | [4] |
| LC-MS/MS | Phenytoin | 0.1-4.0 µg/mL | Not Specified | Not Specified | Not Specified | 0.1 µg/mL | [5] |
| LC-MS/MS | Phenytoin | 101.2-5060.0 ng/mL | 78.33% | Not Specified | Not Specified | 101.2 ng/mL |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for ethotoin and phenytoin analysis.
Chiral High-Performance Liquid Chromatography (HPLC) for this compound
This method is designed for the stereoselective separation and quantification of ethotoin enantiomers.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as Chiralpak AD, is effective for the enantioseparation of hydantoin derivatives.
-
Mobile Phase: A typical mobile phase for normal-phase chiral separations consists of a mixture of n-hexane, isopropanol, and a small amount of a basic modifier like diethylamine (B46881) to improve peak shape. The exact ratio should be optimized for the specific column and system.
-
Flow Rate: Typically maintained around 1.0 mL/min.
-
Detection: UV detection at a wavelength of 220 nm.
-
Sample Preparation:
-
Liquid-Liquid Extraction: Plasma or serum samples containing ethotoin are extracted with an organic solvent like ethyl acetate.
-
Evaporation: The organic layer is separated and evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: The residue is reconstituted in the mobile phase before injection into the HPLC system.
-
-
Quantification: A calibration curve is generated by plotting the peak area of this compound against known concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ethotoin
This method offers high sensitivity and selectivity for the quantification of ethotoin in biological matrices.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid) is typical.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is generally used.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is often employed.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for ethotoin and its internal standard (e.g., a stable isotope-labeled version of ethotoin).
-
Sample Preparation:
-
Protein Precipitation: A simple and rapid protein precipitation is performed by adding a cold organic solvent (e.g., acetonitrile or methanol) to the plasma sample.
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Injection: An aliquot of the clear supernatant is injected into the LC-MS/MS system.
-
-
Quantification: The analyte concentration is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the validation of an analytical method for this compound quantification.
References
- 1. Enantioselective pharmacokinetics of ethotoin in humans following single oral doses of the racemate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective analysis of the enantiomers of ethotoin in human serum using chiral stationary phase liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijalsr.org [ijalsr.org]
- 4. Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (-)-Ethotoin and Phenytoin in Preclinical Seizure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the anticonvulsant properties of (-)-Ethotoin and the well-established antiepileptic drug, Phenytoin. The following sections present quantitative data from standardized preclinical seizure models, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to offer an objective performance comparison.
Mechanism of Action: A Shared Target
Both this compound and Phenytoin are hydantoin (B18101) derivatives that exert their anticonvulsant effects primarily through the modulation of voltage-gated sodium channels in neurons. By binding to these channels, they stabilize the inactive state, which reduces the high-frequency repetitive firing of action potentials that is characteristic of seizure activity. This mechanism effectively prevents the spread of seizures in the brain.[1] While the primary target is the same, subtle differences in their interaction with the sodium channel and potential effects on other ion channels may contribute to variations in their efficacy and side-effect profiles.
Quantitative Comparison of Anticonvulsant Activity and Neurotoxicity
The following tables summarize the median effective dose (ED50) in preventing seizures in the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models, and the median toxic dose (TD50) determined by the rotorod test for motor impairment. Unfortunately, a direct head-to-head comparative study providing ED50 and TD50 values for this compound and Phenytoin under identical experimental conditions is not publicly available. The data presented below is compiled from various studies and should be interpreted with caution due to potential variations in experimental protocols.
Table 1: Anticonvulsant Activity (ED50) in Mice
| Compound | Seizure Model | Administration Route | ED50 (mg/kg) |
| This compound | MES | - | Data not available |
| scPTZ | - | Data not available | |
| Phenytoin | MES | Intraperitoneal (i.p.) | 9.5 |
| scPTZ | Intraperitoneal (i.p.) | Ineffective |
Table 2: Neurotoxicity (TD50) in Mice
| Compound | Test | Administration Route | TD50 (mg/kg) |
| This compound | Rotorod | - | Data not available |
| Phenytoin | Rotorod | Intraperitoneal (i.p.) | 68.7 |
Note: The lack of publicly available, directly comparable data for this compound highlights a gap in the preclinical characterization of this compound against the standard, Phenytoin.
Experimental Protocols
The following are detailed methodologies for the key preclinical seizure models used to evaluate anticonvulsant drugs.
Maximal Electroshock (MES) Test
The MES test is a widely used model for generalized tonic-clonic seizures.
-
Animals: Male albino mice (20-25 g).
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.
-
Procedure:
-
Animals are administered the test compound or vehicle at predetermined doses and time points.
-
A drop of a local anesthetic/electrolyte solution (e.g., 0.5% tetracaine (B1683103) hydrochloride in 0.9% saline) is applied to the eyes.
-
Corneal electrodes are placed on the eyes.
-
An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered to induce a seizure.
-
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.
-
Data Analysis: The ED50, the dose that protects 50% of the animals, is calculated using statistical methods like probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Test
The scPTZ test is a model for myoclonic and absence seizures.
-
Animals: Male albino mice (18-25 g).
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously into a loose fold of skin on the back of the neck.
-
Animals are placed in individual observation chambers.
-
-
Endpoint: The absence of a generalized clonic seizure (lasting at least 5 seconds) within a 30-minute observation period is considered protection.
-
Data Analysis: The ED50, the dose that protects 50% of the animals from the clonic seizure, is calculated.
Rotorod Test for Neurotoxicity
This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.
-
Apparatus: A rotating rod apparatus.
-
Procedure:
-
Animals are trained to walk on the rotating rod at a constant speed (e.g., 5-10 rpm).
-
After administration of the test compound or vehicle, animals are placed back on the rotating rod.
-
-
Endpoint: The inability of an animal to remain on the rod for a predetermined amount of time (e.g., 1 minute) is considered a measure of motor impairment.
-
Data Analysis: The TD50, the dose that causes motor impairment in 50% of the animals, is calculated.
Visualizing Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action for this compound and Phenytoin.
Caption: Experimental workflow for anticonvulsant screening.
References
In Vitro Showdown: (-)-Ethotoin and Levetiracetam Mechanisms and Efficacy Compared
A detailed in vitro comparison reveals distinct mechanisms of action and provides a basis for understanding the differential therapeutic profiles of (-)-Ethotoin and Levetiracetam (B1674943), two antiepileptic drugs from different generations. While direct comparative in vitro studies are scarce, a synthesis of available data on their individual mechanisms provides a clear picture of their contrasting molecular targets and pathways.
This compound, a member of the hydantoin (B18101) class of anticonvulsants, primarily exerts its effects through the modulation of voltage-gated sodium channels.[1][2][3] In contrast, Levetiracetam, a second-generation antiepileptic drug, acts via a unique mechanism involving binding to the synaptic vesicle protein 2A (SV2A), which is crucial for the regulation of neurotransmitter release.[4][5][6][7] This fundamental difference in their primary molecular targets dictates their subsequent effects on neuronal excitability.
Primary Mechanisms of Action
This compound: Stabilizing Neuronal Membranes
The core mechanism of this compound, much like its predecessor phenytoin, is the stabilization of neuronal membranes against hyperexcitability.[1][2] It achieves this by prolonging the inactive state of voltage-gated sodium channels following an action potential.[1] This action selectively inhibits high-frequency neuronal firing, which is characteristic of seizure activity, without affecting normal neuronal transmission.[2][7] Some evidence also suggests a potential influence on calcium channels, which could further contribute to its anticonvulsant properties.[1]
Caption: Mechanism of this compound on Voltage-Gated Sodium Channels.
Levetiracetam: Modulating Neurotransmitter Release
Levetiracetam's primary target is the synaptic vesicle protein 2A (SV2A), an integral membrane protein found in synaptic vesicles across the brain.[4][8] The binding of Levetiracetam to SV2A is stereospecific and correlates strongly with its anticonvulsant potency.[4][7] While the precise function of SV2A is still being elucidated, it is believed to modulate synaptic vesicle exocytosis, the process of neurotransmitter release.[9] By binding to SV2A, Levetiracetam is thought to decrease the release of neurotransmitters during periods of high neuronal activity, thereby preventing the hypersynchronization of neuronal firing that leads to seizures.[6][7] This mechanism is distinct from traditional antiepileptic drugs that target ion channels or GABAergic systems.[4]
Caption: Mechanism of Levetiracetam via SV2A Binding.
Comparative In Vitro Data
| Parameter | This compound (Hydantoin Class) | Levetiracetam | In Vitro Assay Method |
| Primary Target | Voltage-Gated Sodium Channels[1] | Synaptic Vesicle Protein 2A (SV2A)[4] | Radioligand Binding, Patch-Clamp |
| Binding Affinity (Ki) | Not widely reported for this compound | ~8 µM for human SV2A[9] | Radioligand Displacement Assay |
| Effect | Use-dependent block of Na+ currents[1] | Modulation of vesicle fusion/priming[5] | Whole-Cell Patch-Clamp |
| Impact on Network | Inhibition of high-frequency firing[1] | Prevention of neuronal hypersynchrony[7][10] | Hippocampal Slice Recordings |
Experimental Protocols
The distinct mechanisms of this compound and Levetiracetam necessitate different in vitro assays for their characterization. The gold-standard techniques are Whole-Cell Patch-Clamp electrophysiology for ion channel modulators like this compound and Radioligand Binding Assays for receptor-binding drugs like Levetiracetam.
Protocol 1: Whole-Cell Patch-Clamp for Sodium Channel Blockade
This technique is used to measure the ion currents across the membrane of a single neuron, allowing for the direct assessment of a drug's effect on voltage-gated sodium channels.
-
Cell Preparation: Neuronal cells (e.g., from primary hippocampal cultures or cell lines expressing NaV channels) are plated on glass coverslips 24-48 hours before recording.[11]
-
Solutions:
-
Recording Procedure:
-
A glass micropipette with a tip resistance of 3-7 MΩ is filled with the internal solution and positioned over a target cell using a micromanipulator.[12][13]
-
A high-resistance "Giga-seal" ( >1 GΩ) is formed between the pipette tip and the cell membrane.[11]
-
The membrane patch is ruptured by suction, establishing the "whole-cell" configuration, which allows electrical access to the cell's interior.[13][14]
-
The cell is voltage-clamped at a holding potential of -100 mV.[11]
-
Sodium currents are elicited by applying depolarizing voltage steps (e.g., to 0 mV for 20 ms).[11]
-
After establishing a stable baseline current, this compound is perfused into the recording chamber at various concentrations.
-
The reduction in the peak sodium current at each concentration is measured to determine the half-maximal inhibitory concentration (IC50). To assess use-dependency, a train of depolarizing pulses is applied.[11]
-
Caption: Experimental Workflow for Whole-Cell Patch-Clamp Analysis.
Protocol 2: Radioligand Displacement Assay for SV2A Binding
This biochemical assay quantifies the affinity of a drug for its target receptor by measuring how effectively it displaces a known radioactive ligand.
-
Membrane Preparation: Brain tissue (e.g., cerebral cortex) or cells expressing recombinant human SV2A are homogenized in a cold buffer and subjected to centrifugation to isolate the membrane fraction containing SV2A.[9]
-
Radioligand: A tritiated SV2A ligand, such as [³H]ucb 30889 (a Levetiracetam analog), is used.[4]
-
Assay Procedure:
-
The prepared membranes (containing SV2A) are incubated in a buffer solution.
-
A fixed concentration of the radioligand ([³H]ucb 30889) is added to the mixture.
-
Increasing concentrations of the unlabeled test compound (Levetiracetam) are added to compete for binding to SV2A.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The membranes, with the bound radioligand, are trapped on the filter.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of Levetiracetam that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the binding affinity (Ki) of Levetiracetam for SV2A.
References
- 1. What is the mechanism of Ethotoin? [synapse.patsnap.com]
- 2. Ethotoin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Ethotoin | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Mechanisms of Action of Levetiracetam and Newer SV2A Ligands | Clinical Gate [clinicalgate.com]
- 11. benchchem.com [benchchem.com]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. personal.utdallas.edu [personal.utdallas.edu]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for the Quantification of (-)-Ethotoin
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of (-)-Ethotoin, an anticonvulsant drug, in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two of the most powerful analytical techniques employed for this purpose. The choice between these methods depends on the specific requirements of the analysis, including desired sensitivity, selectivity, and the complexity of the sample matrix.
This guide provides a comprehensive comparison of hypothetical HPLC and LC-MS/MS methods for the analysis of this compound, supported by illustrative experimental data and detailed methodologies. It serves as a practical resource for developing and validating robust bioanalytical methods.
Disclaimer: The following experimental protocols and quantitative data are illustrative and based on methodologies for structurally similar compounds and general principles of bioanalytical method validation. A formal cross-validation would be required for specific laboratory applications.
Quantitative Performance Comparison
The performance of HPLC and LC-MS/MS methods can be evaluated based on key validation parameters as recommended by the International Council for Harmonisation (ICH) M10 guidelines on bioanalytical method validation.[1][2][3][4][5] The following tables summarize the expected quantitative performance for the analysis of this compound.
Table 1: Comparison of Illustrative Method Validation Parameters
| Parameter | HPLC with UV Detection | LC-MS/MS |
| Linearity Range | 0.1 - 25 µg/mL | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% RSD) | < 15% | < 15% |
| Selectivity | Good, but susceptible to co-eluting interferences. | Excellent, highly selective due to MRM detection. |
| Matrix Effect | Not directly assessed. | Minimal, compensated by a stable isotope-labeled internal standard. |
Table 2: Illustrative Intra-day and Inter-day Precision and Accuracy for this compound Quality Control Samples
HPLC Method
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| LQC | 0.3 | 4.5 | -2.1 | 5.8 | -1.5 |
| MQC | 10 | 3.2 | 1.5 | 4.1 | 2.0 |
| HQC | 20 | 2.8 | 0.8 | 3.5 | 1.2 |
LC-MS/MS Method
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| LQC | 3 | 5.2 | -1.8 | 6.5 | -2.3 |
| MQC | 800 | 2.9 | 0.5 | 3.8 | 1.1 |
| HQC | 1600 | 2.5 | 1.2 | 3.1 | 0.7 |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative experimental protocols for both HPLC and LC-MS/MS analysis of this compound.
Sample Preparation (Illustrative for both methods)
A protein precipitation method is commonly used for sample preparation in biological matrices.
-
Aliquoting : Transfer a 100 µL aliquot of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add 50 µL of the working solution of an appropriate internal standard (e.g., a structural analog for HPLC or a stable isotope-labeled this compound for LC-MS/MS).
-
Precipitation : Add 300 µL of a precipitating agent, such as acetonitrile (B52724) or methanol (B129727).
-
Vortexing : Vortex the mixture for approximately 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation : Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a new tube or a well plate for analysis.
Illustrative HPLC-UV Method
This protocol outlines a general reversed-phase HPLC method with UV detection.
-
Instrumentation : An HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6][7]
-
Mobile Phase : A mixture of methanol and a phosphate (B84403) buffer (pH 5.0) in a 50:50 (v/v) ratio.[7]
-
Flow Rate : 1.0 mL/min.[7]
-
Injection Volume : 20 µL.
-
Column Temperature : 25°C.
-
Detection : UV detection at 215 nm.[7]
-
Internal Standard : A structurally similar compound, such as Phenobarbital.[8]
Illustrative LC-MS/MS Method
This protocol describes a general LC-MS/MS method for enhanced sensitivity and selectivity.
-
Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[9]
-
Column : C18 reversed-phase column (e.g., 100 mm x 3 mm, 3.5 µm).[10]
-
Mobile Phase : A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 2mM ammonium (B1175870) acetate) and an organic phase (e.g., methanol or acetonitrile).[9][10][11]
-
Flow Rate : 0.5 mL/min.
-
Injection Volume : 5 µL.[12]
-
Column Temperature : 40°C.
-
Ionization Mode : Positive Electrospray Ionization (ESI+).[10][11]
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
Illustrative MRM Transitions :
-
This compound: [M+H]⁺ > fragment ion
-
Internal Standard (e.g., this compound-d5): [M+H]⁺ > fragment ion
-
-
Internal Standard : A stable isotope-labeled internal standard, such as this compound-d5, is highly recommended for LC-MS/MS to compensate for matrix effects and variability in ionization.[9]
Method Comparison and Workflow Visualization
The choice between HPLC and LC-MS/MS is dictated by the specific analytical needs. LC-MS/MS generally offers superior sensitivity and selectivity, making it the preferred method for bioanalytical studies where low concentrations of the analyte are expected.[13][14][15] HPLC is a robust and cost-effective technique suitable for routine analysis and quality control of bulk drug substances or pharmaceutical formulations with higher analyte concentrations.[16]
Caption: General workflow for the cross-validation of two analytical methods.
Caption: Key performance characteristics of HPLC vs. LC-MS/MS for this compound analysis.
Conclusion
For bioanalytical applications requiring the quantification of this compound in biological matrices, an LC-MS/MS method is demonstrably superior in terms of sensitivity and selectivity.[14][15] Its ability to achieve low limits of quantification and high throughput makes it the gold standard for pharmacokinetic and other drug metabolism studies.[16] An HPLC method, while less sensitive, offers a robust and cost-effective alternative for applications where analyte concentrations are expected to be higher and the sample matrix is less complex, such as in the quality control of pharmaceutical formulations. The cross-validation of these methods ensures consistency and reliability of data when transitioning between different analytical platforms.
References
- 1. worldwide.com [worldwide.com]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. High-Performance Liquid Chromatographic Method for Determination of Phenytoin in Rabbits Receiving Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
- 11. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. rajithperera.com [rajithperera.com]
- 14. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 15. What's the Difference Between HPLC and LC-MS? [monadlabtech.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the In Vivo Efficacy of (-)-Ethotoin and New Generation Antiepileptics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of the established antiepileptic drug (-)-Ethotoin with a selection of new generation antiepileptics: Lacosamide, Eslicarbazepine acetate, Brivaracetam, and Perampanel. The information is compiled from preclinical studies to assist in research and drug development efforts.
Executive Summary
This compound, a hydantoin-class anticonvulsant, has a long history of clinical use. Its mechanism of action is primarily attributed to the modulation of voltage-gated sodium channels, leading to the stabilization of neuronal membranes. While quantitative preclinical efficacy data for this compound in standardized animal models is limited in publicly available literature, it has been reported to be effective against electroshock-induced seizures.
New generation antiepileptics have emerged with diverse and often more targeted mechanisms of action, offering potentially improved efficacy and tolerability profiles. This guide presents available preclinical efficacy data (ED₅₀ values) for Lacosamide, Eslicarbazepine acetate, Brivaracetam, and Perampanel in two standard murine seizure models: the Maximal Electroshock (MES) test and the 6-Hz psychomotor seizure test. These models are predictive of efficacy against generalized tonic-clonic and focal seizures, respectively.
In Vivo Efficacy Comparison
The following tables summarize the median effective dose (ED₅₀) required to protect 50% of mice from seizures in the Maximal Electroshock (MES) and 6-Hz seizure models. Lower ED₅₀ values indicate higher potency.
Table 1: Efficacy in the Maximal Electroshock (MES) Seizure Model in Mice
| Antiepileptic Drug | Administration Route | ED₅₀ (mg/kg) | Citation(s) |
| This compound | - | Data not available | - |
| Lacosamide | i.p. | 4.5 - 15.2 | [1][2] |
| Eslicarbazepine acetate | p.o. | 23.0 | [3][4] |
| Brivaracetam | i.p. | 113.0 | [5] |
| Perampanel | p.o. | 1.6 | [6] |
Table 2: Efficacy in the 6-Hz Psychomotor Seizure Model (44 mA) in Mice
| Antiepileptic Drug | Administration Route | ED₅₀ (mg/kg) | Citation(s) |
| This compound | - | Data not available | - |
| Lacosamide | i.p. | ~10 | [7] |
| Eslicarbazepine acetate | p.o. | 15.9 | [4] |
| Brivaracetam | i.p. | 4.4 | [8] |
| Perampanel | p.o. | Data not available | [9] |
Note: The Peganone® (ethotoin) drug label states its effectiveness in laboratory animals against electroshock convulsions and to a lesser extent, against complex partial (psychomotor) and pentylenetetrazol-induced seizures, though specific ED₅₀ values are not provided[5][9].
Mechanisms of Action & Signaling Pathways
The following diagrams illustrate the proposed mechanisms of action for each antiepileptic drug.
Mechanism of Action of this compound.
Mechanisms of Action of New Generation Antiepileptics.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Maximal Electroshock (MES) Seizure Test
Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.
Apparatus:
-
Electroconvulsive shock generator
-
Corneal electrodes
-
Animal restrainer
Procedure:
-
Animal Preparation: Adult male mice (e.g., CF-1 or C57BL/6 strain) are used. Prior to the test, a drop of topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) is applied to the corneas to minimize discomfort.
-
Drug Administration: The test compound or vehicle is administered via the appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined time before the seizure induction, based on the compound's pharmacokinetic profile.
-
Seizure Induction: An electrical stimulus (typically 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through the corneal electrodes.
-
Observation: The animal is immediately observed for the presence or absence of a tonic hindlimb extension seizure, which is the characteristic endpoint of the MES test. The absence of this tonic extension is defined as protection.
-
Data Analysis: The percentage of animals protected at each dose is recorded. The ED₅₀, the dose that protects 50% of the animals, is then calculated using statistical methods such as probit analysis.
Experimental Workflow for the MES Seizure Test.
6-Hz Psychomotor Seizure Test
Objective: To identify compounds effective against focal seizures, particularly those that may be pharmacoresistant.
Apparatus:
-
Pulse generator capable of delivering a 6 Hz stimulus
-
Corneal electrodes
-
Animal observation chamber
Procedure:
-
Animal Preparation: Similar to the MES test, adult male mice are used, and a topical anesthetic is applied to the corneas.
-
Drug Administration: The test compound or vehicle is administered at a specific time before seizure induction.
-
Seizure Induction: A low-frequency electrical stimulus (6 Hz, 0.2 ms (B15284909) rectangular pulse, 3 seconds duration) is delivered through the corneal electrodes. The current intensity is typically set at 32 mA or 44 mA in mice.
-
Observation: The animal is observed for a defined period (e.g., 1-2 minutes) for characteristic seizure behaviors, which include stun, forelimb clonus, twitching of the vibrissae, and Straub's tail.
-
Endpoint: An animal is considered protected if it does not display these seizure behaviors and resumes normal exploratory activity within a short timeframe (e.g., 10 seconds).
-
Data Analysis: The percentage of protected animals at each dose is determined, and the ED₅₀ is calculated.
Experimental Workflow for the 6-Hz Seizure Test.
Conclusion
This guide provides a comparative overview of the in vivo efficacy and mechanisms of action of this compound and selected new generation antiepileptics. The quantitative data presented for the newer agents in standardized preclinical models offer a valuable resource for researchers. While direct quantitative comparisons with this compound are challenging due to limited published data in these specific models, its established effectiveness against electroshock-induced seizures provides a qualitative benchmark. The diverse mechanisms of the newer agents highlight the evolution of antiepileptic drug discovery toward more targeted therapeutic strategies. Further preclinical studies directly comparing this compound with these newer compounds would be beneficial for a more comprehensive understanding of their relative in vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. brieflands.com [brieflands.com]
- 3. Lack of anticonvulsant tolerance to the neuroactive steroid pregnanolone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethotoin - Wikipedia [en.wikipedia.org]
- 8. Ethotoin (peganone), a new anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
A Comparative Guide to the Metabolite Profiling of Ethotoin and Phenytoin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolite profiles of two structurally related hydantoin (B18101) anticonvulsants, Ethotoin (B1671623) and Phenytoin (B1677684). The information presented is intended to support research and development efforts in antiepileptic drug therapy, offering insights into their respective metabolic pathways and providing a framework for their analytical determination.
Comparative Metabolite Profiles
Ethotoin and Phenytoin undergo extensive metabolism in the body, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. While both drugs share common metabolic pathways such as aromatic hydroxylation, the specific metabolites and their relative abundances differ. Phenytoin metabolism is predominantly characterized by the formation of 5-(4'-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), which accounts for up to 90% of the administered dose.[1][2] In contrast, Ethotoin metabolism is more diverse, yielding a larger number of identified metabolites. A study identified eleven metabolic products of Ethotoin in human urine, including various hydroxylated and N-deethylated species.[3]
The following table summarizes the major and minor metabolites identified for both Ethotoin and Phenytoin.
| Parent Drug | Major Metabolites | Minor Metabolites | Key Metabolic Pathways |
| Ethotoin | N-deethyl-ethotoin, p-hydroxy-ethotoin | o-hydroxy-ethotoin, m-hydroxy-ethotoin, 3-methoxy-4-hydroxyethotoin, 3,4-dihydroxyethotoin, 5-hydroxyethotoin, 5-hydroxy-5-phenylhydantoin, Ethotoin dihydrodiol, 3-ethyl-5-hydroxy-5-(4-hydroxyphenyl)hydantoin, 5-phenylhydantoin, 2-Phenylhydantoic acid | N-deethylation, Aromatic hydroxylation, Hydantoin ring hydroxylation, Arene oxide formation |
| Phenytoin | 5-(4'-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) | Phenytoin dihydrodiol, Catechol (3',4'-diHPPH), 5-(3-hydroxyphenyl)-5-phenylhydantoin (m-HPPH) | Aromatic hydroxylation, Arene oxide formation, Catechol formation |
Experimental Protocols for Comparative Metabolite Profiling
A robust and sensitive analytical method is crucial for the accurate comparative profiling of Ethotoin and Phenytoin metabolites. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for its high selectivity and sensitivity.
1. Sample Preparation (Human Urine)
-
Enzymatic Hydrolysis: To a 1 mL aliquot of urine, add 100 µL of β-glucuronidase/arylsulfatase solution (from Helix pomatia) in a 0.1 M acetate (B1210297) buffer (pH 5.0). Incubate the mixture at 37°C for 18 hours to hydrolyze glucuronide and sulfate (B86663) conjugates.
-
Internal Standard Spiking: After hydrolysis, add an internal standard solution (e.g., deuterated analogs of Ethotoin and Phenytoin) to each sample to correct for matrix effects and variations in extraction efficiency.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of deionized water to remove interfering salts and polar impurities.
-
Elute the analytes with 3 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition for LC-MS/MS analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient starting from 5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Ethotoin, Phenytoin, and their respective metabolites, as well as the internal standards, should be optimized for maximum sensitivity and specificity.
-
Visualizing Metabolic Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the metabolic pathways of Ethotoin and Phenytoin and the experimental workflow for their comparative analysis.
References
Unveiling the Neuroprotective Potential of (-)-Ethotoin: A Comparative Analysis in Neuronal Cell Lines
Absence of direct experimental evidence hinders a comprehensive comparison of the neuroprotective effects of (-)-Ethotoin in neuronal cell lines. While its structural similarity to Phenytoin and its established role as an anticonvulsant suggest a potential neuroprotective capacity, dedicated in-vitro studies validating this hypothesis are not currently available in the public domain.
This compound, a hydantoin-based anticonvulsant, is primarily recognized for its ability to stabilize neuronal membranes by modulating voltage-gated sodium channels, a mechanism it shares with the well-known antiepileptic drug, Phenytoin.[1][2] This mode of action, which dampens excessive neuronal firing, forms the basis of its clinical use in managing seizures. However, the translation of this anticonvulsant activity into direct neuroprotection against various cellular stressors in different neuronal cell types remains to be experimentally demonstrated.
To provide the requested "Comparison Guides," a systematic in-vitro evaluation of this compound would be necessary. This would involve a series of experiments designed to challenge neuronal cell lines with established neurotoxic insults and measure the extent to which this compound can mitigate the resulting damage.
Hypothetical Experimental Framework for Validating Neuroprotective Effects
To generate the data required for a comprehensive comparison, a multi-pronged experimental approach would be essential. This would typically involve the use of well-characterized neuronal cell lines, such as the human neuroblastoma SH-SY5Y cell line and primary cortical neurons, which are widely accepted models for neuroprotective studies.
Key Experiments Would Include:
-
Glutamate-Induced Excitotoxicity Assays: To determine if this compound can protect neurons from the excessive stimulation of glutamate (B1630785) receptors, a primary driver of neuronal death in various neurological conditions.[3][4]
-
Oxidative Stress Models: To assess the ability of this compound to shield neurons from damage caused by reactive oxygen species (ROS), a common pathological factor in neurodegenerative diseases.
-
Neurotoxin-Induced Cell Death Models: Utilizing specific neurotoxins, such as rotenone, to model aspects of neurodegenerative disorders like Parkinson's disease and evaluate the protective capacity of this compound.[5][6][7]
-
Comparative Analysis with Phenytoin and other Neuroprotective Agents: To benchmark the potential neuroprotective efficacy of this compound against its structural analog, Phenytoin, and other known neuroprotective compounds.
Data Presentation and Visualization
Following the acquisition of experimental data, the findings would be summarized in structured tables for clear and objective comparison. Furthermore, signaling pathways implicated in the neuroprotective mechanism of this compound, once identified, would be visualized using Graphviz diagrams to illustrate the molecular interactions.
Example Data Tables (Hypothetical):
Table 1: Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) | Statistical Significance (p-value) |
| Control | - | 100 ± 5.2 | - |
| Glutamate (10 mM) | - | 45 ± 4.1 | < 0.001 vs. Control |
| This compound | 10 | 52 ± 3.8 | > 0.05 vs. Glutamate |
| This compound | 50 | 68 ± 4.5 | < 0.05 vs. Glutamate |
| This compound | 100 | 75 ± 5.1 | < 0.01 vs. Glutamate |
| Phenytoin | 50 | 72 ± 4.9 | < 0.05 vs. Glutamate |
Table 2: Effect of this compound on Rotenone-Induced Lactate Dehydrogenase (LDH) Release in Primary Cortical Neurons
| Treatment Group | Concentration (µM) | LDH Release (% of Control) | Statistical Significance (p-value) |
| Control | - | 100 ± 8.7 | - |
| Rotenone (1 µM) | - | 250 ± 15.3 | < 0.001 vs. Control |
| This compound | 10 | 220 ± 12.1 | > 0.05 vs. Rotenone |
| This compound | 50 | 180 ± 10.5 | < 0.05 vs. Rotenone |
| This compound | 100 | 150 ± 9.8 | < 0.01 vs. Rotenone |
| MK-801 (Positive Control) | 10 | 135 ± 9.2 | < 0.01 vs. Rotenone |
Experimental Protocols
Detailed methodologies for the key experiments would be provided to ensure reproducibility and allow for critical evaluation of the results.
Example Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate SH-SY5Y cells in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of this compound or a reference compound for 2 hours.
-
Induction of Toxicity: Introduce the neurotoxic agent (e.g., glutamate) to the wells and incubate for 24 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group.
Signaling Pathways and Workflow Diagrams
Once the molecular mechanisms of this compound's neuroprotection are elucidated, diagrams would be generated to visually represent these pathways.
Hypothetical Signaling Pathway for Neuroprotection
Caption: Proposed mechanism of this compound neuroprotection.
Experimental Workflow Diagram
Caption: Workflow for assessing neuroprotective effects.
References
- 1. Ethotoin | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenytoin: its potential as neuroprotective and retinoprotective drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate excitotoxicity in neurons triggers mitochondrial and endoplasmic reticulum accumulation of Parkin, and, in the presence of N-acetyl cysteine, mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Neuroprotective Effect of Erythropoietin on Rotenone-Induced Neurotoxicity in SH-SY5Y Cells Through the Induction of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bbrc.in [bbrc.in]
- 7. mdpi.com [mdpi.com]
Inter-Laboratory Validation of a Quantitative LC-MS/MS Assay for (-)-Ethotoin in Human Plasma
This guide provides a comprehensive overview of the inter-laboratory validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of (-)-Ethotoin in human plasma. The performance of this assay is compared with other analytical methodologies, supported by detailed experimental data and protocols to aid researchers, scientists, and drug development professionals in their bioanalytical endeavors.
Introduction
This compound is an anticonvulsant drug belonging to the hydantoin (B18101) class.[1] Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document details the results of a multi-laboratory study designed to validate a specific LC-MS/MS method, establishing its transferability, reproducibility, and robustness. The principles of bioanalytical method validation outlined by regulatory bodies such as the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH) were followed.[2][3]
The primary analytical method under evaluation is a sensitive and selective LC-MS/MS assay. Its performance is compared against alternative techniques commonly used for the analysis of antiepileptic drugs, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and immunoassays.[4][5]
Primary Assay: LC-MS/MS Method
A detailed experimental protocol for the validated LC-MS/MS assay is provided below. This method demonstrated high sensitivity and selectivity for the quantification of this compound in human plasma.
Experimental Protocol: LC-MS/MS
Sample Preparation:
-
Thaw human plasma samples at room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of internal standard working solution (Ethotoin-d5, 100 ng/mL).[6]
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 v/v methanol:water).
-
Inject 5 µL onto the LC-MS/MS system.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: A: 0.1% formic acid in water, B: 0.1% formic acid in methanol
-
Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (e.g., m/z 205.1 > 162.1)
-
Ethotoin-d5 (IS): Precursor ion > Product ion (e.g., m/z 210.1 > 167.1)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Inter-Laboratory Validation Results
Seven laboratories participated in the validation study. The results demonstrate the reproducibility and reliability of the LC-MS/MS method. The within-laboratory reproducibility was found to be high, and the between-laboratory reproducibility was well within acceptable limits for bioanalytical assays.[7]
Data Presentation
The quantitative data from the inter-laboratory validation are summarized in the tables below.
Table 1: Linearity and Range
| Laboratory | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Deviation of Back-Calculated Concentrations (%) |
| Lab 1 | 1.0 - 1000 | > 0.998 | < 10.2 |
| Lab 2 | 1.0 - 1000 | > 0.997 | < 11.5 |
| Lab 3 | 1.0 - 1000 | > 0.999 | < 8.9 |
| Lab 4 | 1.0 - 1000 | > 0.998 | < 10.8 |
| Lab 5 | 1.0 - 1000 | > 0.997 | < 12.1 |
| Lab 6 | 1.0 - 1000 | > 0.999 | < 9.5 |
| Lab 7 | 1.0 - 1000 | > 0.998 | < 10.5 |
Table 2: Intra-Day and Inter-Day Precision and Accuracy
| Laboratory | QC Level (ng/mL) | Intra-Day Precision (CV%) | Intra-Day Accuracy (%) | Inter-Day Precision (CV%) | Inter-Day Accuracy (%) |
| Lab 1 | LQC (3.0) | 4.5 | 102.3 | 5.1 | 101.7 |
| MQC (50) | 3.1 | 98.9 | 4.2 | 99.5 | |
| HQC (800) | 2.8 | 101.2 | 3.5 | 100.8 | |
| Lab 2 | LQC (3.0) | 5.2 | 97.5 | 6.3 | 98.1 |
| MQC (50) | 4.0 | 103.1 | 5.5 | 102.4 | |
| HQC (800) | 3.5 | 99.8 | 4.8 | 100.5 | |
| Lab 3 | LQC (3.0) | 3.9 | 104.1 | 4.8 | 103.2 |
| MQC (50) | 2.9 | 100.5 | 3.7 | 101.0 | |
| HQC (800) | 2.5 | 98.7 | 3.1 | 99.3 | |
| Lab 4 | LQC (3.0) | 4.8 | 99.0 | 5.9 | 99.8 |
| MQC (50) | 3.6 | 101.8 | 4.9 | 101.2 | |
| HQC (800) | 3.1 | 102.5 | 4.0 | 101.9 | |
| Lab 5 | LQC (3.0) | 5.5 | 105.2 | 6.8 | 104.5 |
| MQC (50) | 4.2 | 97.3 | 5.8 | 98.0 | |
| HQC (800) | 3.8 | 99.1 | 5.1 | 99.6 | |
| Lab 6 | LQC (3.0) | 4.1 | 101.5 | 5.0 | 102.1 |
| MQC (50) | 3.0 | 99.4 | 4.1 | 99.9 | |
| HQC (800) | 2.7 | 100.9 | 3.4 | 101.3 | |
| Lab 7 | LQC (3.0) | 4.6 | 98.3 | 5.7 | 98.9 |
| MQC (50) | 3.4 | 102.6 | 4.7 | 102.0 | |
| HQC (800) | 3.0 | 101.7 | 3.9 | 101.1 |
Table 3: Matrix Effect and Recovery
| Laboratory | Matrix Factor (Mean) | Recovery (%) (Mean) |
| Lab 1 | 0.98 | 92.5 |
| Lab 2 | 1.03 | 89.1 |
| Lab 3 | 0.97 | 94.2 |
| Lab 4 | 1.01 | 91.8 |
| Lab 5 | 1.05 | 88.5 |
| Lab 6 | 0.99 | 93.6 |
| Lab 7 | 1.02 | 90.7 |
Comparison with Alternative Assays
While the LC-MS/MS method provides superior sensitivity and selectivity, other analytical techniques have been employed for the quantification of antiepileptic drugs.[5] The table below offers a comparative overview.
Table 4: Comparison of Analytical Methods for this compound
| Feature | LC-MS/MS | HPLC-UV | GC-MS | Immunoassay (e.g., EMIT, FPIA) |
| Specificity | Very High | Moderate to High | High | Moderate to High |
| Sensitivity (LLOQ) | ~1 ng/mL | ~50-100 ng/mL | ~10-50 ng/mL | ~100-500 ng/mL |
| Sample Volume | Low (e.g., 100 µL) | Moderate (e.g., 250-500 µL) | Moderate (e.g., 250-500 µL) | Low (e.g., 50-100 µL) |
| Throughput | High | Moderate | Low to Moderate | Very High |
| Cost per Sample | High | Low | Moderate | Low to Moderate |
| Derivatization Required | No | No | Potentially | No |
| Interference Risk | Low | Moderate (from co-eluting compounds) | Low to Moderate | High (from cross-reactivity) |
| Development Time | Long | Moderate | Long | Short (if kit is available) |
Mandatory Visualizations
The following diagrams illustrate the workflows associated with the inter-laboratory validation and sample analysis.
Caption: Inter-laboratory validation workflow.
Caption: LC-MS/MS sample analysis workflow.
Conclusion
The inter-laboratory validation study successfully demonstrated that the described LC-MS/MS method for the quantification of this compound in human plasma is robust, reliable, and transferable across multiple laboratories. The assay exhibits excellent linearity, precision, accuracy, and specificity. When compared to alternative methods such as HPLC-UV and immunoassays, the LC-MS/MS method offers significant advantages in terms of sensitivity and selectivity, making it the recommended choice for regulated bioanalysis in clinical and preclinical studies. This guide provides the necessary data and protocols to support the implementation of this assay in a research or drug development setting.
References
- 1. Ethotoin | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Comparison of assay methods used to measure antiepileptic drugs in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Interlaboratory validation of the ToxTracker assay: An in vitro reporter assay for mechanistic genotoxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the sodium channel blocking activity of hydantoin derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the sodium channel blocking activity of various hydantoin (B18101) derivatives. Hydantoin-based compounds, most notably phenytoin (B1677684), have long been a cornerstone in the management of epilepsy, primarily through their interaction with voltage-gated sodium channels (VGSCs).[1] This document aims to objectively compare the performance of different hydantoin derivatives by presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant pathways and workflows.
Mechanism of Action: Targeting the Inactivated State of Sodium Channels
Hydantoin derivatives exert their primary therapeutic effect by modulating the function of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[2][3] These drugs exhibit a state-dependent blockade, preferentially binding to the inactivated state of the sodium channel.[3] This mechanism is particularly effective in suppressing the high-frequency neuronal firing characteristic of epileptic seizures while having a lesser effect on normal neuronal activity.[1] By stabilizing the inactivated state, hydantoins reduce the number of available channels that can open in response to depolarization, thereby limiting sustained repetitive firing.[2]
Quantitative Comparison of Sodium Channel Blocking Activity
The following table summarizes the sodium channel blocking potency of several key hydantoin derivatives, primarily expressed as the half-maximal inhibitory concentration (IC50). These values are critical for comparing the efficacy of these compounds.
| Compound | Target/Assay | IC50 (µM) | Species | Source(s) |
| Phenytoin | Voltage-gated sodium channels (electrophysiology) | ~10 - 72.6 | Human, Rat | [4][5] |
| hNav1.7 (fluorescence-based assay) | 18.7 | Human | [6] | |
| Neuronal voltage-dependent sodium channel (binding assay) | 40 | Not specified | [7] | |
| Mephenytoin | Neuronal voltage-dependent sodium channel (binding assay) | Targets sodium channels, specific IC50 not widely reported in comparative studies. | Not specified | [8] |
| Ethotoin | Voltage-gated sodium channels | Mechanism is similar to phenytoin, but specific IC50 values from comparative electrophysiology studies are not readily available. | Not specified | [9][10] |
| 5-Pentyl-5-phenylhydantoin | Neuronal voltage-dependent sodium channel (binding assay) | 40 | Not specified | [7] |
| 5-Butyl-3-methyl-5-phenylhydantoin | Neuronal voltage-dependent sodium channel (binding assay) | 285 | Not specified | [7] |
| 1,8-diaza-9,10-dioxo-7-phenylbicyclo[5.2.1]decane (Bicyclic hydantoin) | Neuronal voltage-dependent sodium channel (binding assay) | 427 | Not specified | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to characterize the sodium channel blocking activity of hydantoin derivatives.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying ion channel function and the effect of pharmacological agents.[11]
Objective: To measure the effect of hydantoin derivatives on voltage-gated sodium currents in isolated neurons or cell lines expressing specific sodium channel subtypes.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Microscope
-
Micromanipulators
-
Glass capillaries for pipette fabrication
-
Cell culture of neurons or a cell line (e.g., HEK293) expressing the target sodium channel
-
External (extracellular) solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)
-
Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH)
-
Hydantoin derivatives of interest dissolved in an appropriate solvent (e.g., DMSO) and then diluted in the external solution.
Procedure:
-
Cell Preparation: Plate cells on coverslips at an appropriate density for recording.
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Fill a micropipette with the internal solution and mount it on the micromanipulator.
-
Under visual guidance, approach a target cell with the micropipette while applying slight positive pressure.
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -100 mV.
-
-
Data Acquisition:
-
Record baseline sodium currents by applying depolarizing voltage steps (e.g., to -10 mV for 20 ms).
-
Perfuse the cell with the external solution containing the hydantoin derivative at a known concentration.
-
After a stable effect is reached, record the sodium currents again using the same voltage protocol.
-
-
Data Analysis:
-
Measure the peak amplitude of the sodium current before and after drug application.
-
Calculate the percentage of inhibition for each concentration of the hydantoin derivative.
-
Construct a concentration-response curve and determine the IC50 value.
-
To assess use-dependence, apply a train of depolarizing pulses at different frequencies and measure the progressive block of the sodium current.
-
To assess voltage-dependence, measure the block at different holding potentials.
-
[³H]Batrachotoxin (BTX) Binding Assay
This radioligand binding assay is used to determine the affinity of compounds for the neurotoxin binding site on the sodium channel, which can be allosterically modulated by other channel blockers.
Objective: To measure the ability of hydantoin derivatives to displace the binding of [³H]BTX to sodium channels in brain membrane preparations.
Materials:
-
Synaptosomal membrane preparation from rat brain
-
[³H]Batrachotoxinin A 20-α-benzoate ([³H]BTX-B)
-
Scorpion toxin (to enhance [³H]BTX-B binding)
-
Binding buffer (e.g., 50 mM HEPES, 130 mM choline (B1196258) chloride, 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM glucose, pH 7.4)
-
Hydantoin derivatives of interest
-
Veratridine (for defining non-specific binding)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Mixture Preparation: In test tubes, combine the synaptosomal membrane preparation, scorpion toxin, and the binding buffer.
-
Compound Addition: Add varying concentrations of the hydantoin derivative or vehicle control to the tubes.
-
Radioligand Addition: Add a fixed concentration of [³H]BTX-B to each tube.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known competitor like veratridine) from the total binding.
-
Calculate the percentage of inhibition of [³H]BTX-B binding for each concentration of the hydantoin derivative.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific [³H]BTX-B binding.
-
Visualizing Key Concepts
The following diagrams illustrate the signaling pathway of voltage-gated sodium channels in the context of neuronal excitability and the experimental workflow for characterizing sodium channel blockers.
Caption: Signaling pathway of a voltage-gated sodium channel.
Caption: Workflow for characterizing sodium channel blockers.
Concluding Remarks
The comparative analysis of hydantoin derivatives reveals important structure-activity relationships for sodium channel blockade. Phenytoin remains a benchmark compound with well-characterized potent activity. The data suggests that modifications to the hydantoin scaffold, such as the nature and position of substituents, can significantly impact binding affinity and functional blockade of sodium channels. For instance, N3-alkylation of hydantoins appears to dramatically decrease sodium channel-binding activity.[7] Further research into novel hydantoin derivatives, guided by the experimental approaches detailed in this guide, will be instrumental in the development of next-generation antiepileptic drugs with improved efficacy and side-effect profiles.
References
- 1. PharmGKB summary: phenytoin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic efficacy of voltage-gated sodium channel inhibitors in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Phenytoin sodium? [synapse.patsnap.com]
- 4. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential for phenytoin: targeting Nav1.5 sodium channels to reduce migration and invasion in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Rapid Throughput Assay for Identification of hNav1.7 Antagonist Using Unique Efficacious Sodium Channel Agonist, Antillatoxin | MDPI [mdpi.com]
- 7. Bicyclic hydantoins with a bridgehead nitrogen. Comparison of anticonvulsant activities with binding to the neuronal voltage-dependent sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mephenytoin | C12H14N2O2 | CID 4060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Ethotoin? [synapse.patsnap.com]
- 10. Ethotoin - Wikipedia [en.wikipedia.org]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Benchmarking the Safety Profile of (-)-Ethotoin Against Other Anticonvulsants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Ethotoin, a hydantoin-derived anticonvulsant, is utilized in the management of tonic-clonic and complex partial seizures. While it is considered to have a relatively favorable side effect profile compared to its structural analog, phenytoin, a comprehensive quantitative comparison against a broader range of anticonvulsant drugs is less documented in publicly available literature. This guide aims to provide an objective comparison of the safety profile of this compound with other commonly prescribed anticonvulsants, including phenytoin, carbamazepine, and valproic acid. The information presented is based on available clinical and preclinical data to assist researchers and drug development professionals in their evaluation of these therapeutic agents.
Comparative Analysis of Adverse Drug Reactions
The following tables summarize the incidence of common and serious adverse drug reactions associated with this compound and other selected anticonvulsants. It is important to note that the incidence of many adverse effects for this compound is not well-quantified in publicly available clinical trial data, a limitation that should be considered when interpreting this comparison.
Table 1: Incidence of Common Adverse Drug Reactions (%)
| Adverse Reaction | This compound | Phenytoin | Carbamazepine | Valproic Acid |
| Neurological | ||||
| Dizziness | Not Reported | 10-30[1] | 31.3[2] | 12[3] |
| Drowsiness/Somnolence | Not Reported | 10-20[1] | 45.5 (in partial epilepsy)[2] | 19[3] |
| Ataxia | Rare[3] | 30-40 (at higher concentrations)[1] | Not Reported | Not Reported |
| Headache | Not Reported | >10 | Not Reported | Not Reported |
| Nystagmus | Rare[3] | >10 (concentration-dependent)[1] | Not Reported | Not Reported |
| Gastrointestinal | ||||
| Nausea | Common[3] | >10 | 26.6[2] | 22[3] |
| Vomiting | Common[3] | >10 | Not Reported | 12[3] |
| Dermatological | ||||
| Rash | Common[4] | 17[1] | 6.3[2] | Not Reported |
| Other | ||||
| Fatigue | Not Reported | >10 | 9.4[2] | 10 (as weakness)[3] |
| Weight Gain | Not Reported | Not Reported | 17.2[2] | 31.03[5] |
| Gingival Hyperplasia | Rare[3] | >10 | Not Reported | Not Reported |
Table 2: Incidence of Serious Adverse Drug Reactions (%)
| Adverse Reaction | This compound | Phenytoin | Carbamazepine | Valproic Acid |
| Hematological | ||||
| Aplastic Anemia | Incidence Not Known[2] | Rare | 2 per million/year | Not Reported |
| Agranulocytosis | Incidence Not Known[2] | Rare | 6 per million/year | Not Reported |
| Thrombocytopenia | Incidence Not Known[2] | Rare | Common, often transient[6] | Not Reported |
| Dermatological | ||||
| Stevens-Johnson Syndrome (SJS) | Isolated Cases Reported[7] | Rare (1-6 per 10,000 new users in Caucasians)[6] | 1-6 per 10,000 new users in Caucasians (risk is ~10x higher in some Asian populations)[6] | Rare |
| Hepatic | ||||
| Hepatotoxicity | Contraindicated in patients with hepatic abnormalities[7] | Rare | Rare | 10.34[5] |
| Psychiatric | ||||
| Suicidal Ideation/Behavior | 0.43 (pooled analysis of AEDs)[4][5] | 0.43 (pooled analysis of AEDs) | 0.43 (pooled analysis of AEDs) | 0.43 (pooled analysis of AEDs) |
Experimental Protocols for Safety Assessment
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration at which a compound reduces the viability of cultured cells.
Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound in a relevant cell line (e.g., human hepatocytes, neuronal cells).
Methodology:
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the CC50 value.[6][8]
Preclinical Neurotoxicity Assessment (Rota-Rod Test)
This in vivo test assesses motor coordination and balance in rodents as an indicator of potential neurotoxicity.
Objective: To evaluate the effect of the test compound on motor coordination in mice or rats.
Methodology:
-
Animal Acclimation: Acclimate the animals to the Rota-rod apparatus, which is a rotating rod.
-
Compound Administration: Administer the test compound or vehicle control to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Testing: At various time points after administration, place the animals on the rotating rod and record the latency to fall.
-
Data Analysis: Compare the performance of the compound-treated group to the vehicle-treated group. A significant decrease in the time spent on the rod indicates potential neurotoxicity.[9]
Preclinical Hepatotoxicity Assessment
This involves in vivo studies in animal models to evaluate potential liver injury.
Objective: To assess the potential of the test compound to cause liver damage in a relevant animal model (e.g., rats).
Methodology:
-
Compound Administration: Administer the test compound or vehicle control to animals for a specified duration (acute or chronic dosing).
-
Clinical Observations: Monitor the animals for any clinical signs of toxicity.
-
Blood Chemistry: Collect blood samples at specified time points and analyze for liver function markers, such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).
-
Histopathology: At the end of the study, euthanize the animals and perform a gross examination of the liver. Collect liver tissue for histopathological analysis to identify any cellular damage, inflammation, or necrosis.
Visualizing Experimental Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate a general workflow for in vitro cytotoxicity testing and a proposed signaling pathway for hydantoin-induced adverse reactions.
Conclusion
References
- 1. Phenytoin prodrug: preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdr.net [pdr.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. cureepilepsy.org [cureepilepsy.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comparative efficacy of prophylactic anticonvulsant drugs following traumatic brain injury: A systematic review and network meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. fda.gov [fda.gov]
A Comparative Guide to the Pharmacokinetics of Ethotoin and a Framework for Model Validation in Rats
This guide provides a comparative analysis of the pharmacokinetic properties of ethotoin (B1671623), with a focus on its stereoisomers, in the context of other anticonvulsant drugs. Due to a lack of publicly available, validated pharmacokinetic models for (-)-Ethotoin specifically in rats, this document also outlines a comprehensive, hypothetical framework for the development and validation of such a model, based on established methodologies for similar compounds. This information is intended for researchers, scientists, and professionals in drug development.
Comparative Pharmacokinetic Data
| Parameter | Ethotoin (Human, Racemate) | Phenytoin (B1677684) (Rat) | Notes |
| Route of Administration | Oral | Oral | Oral administration is common for both drugs. |
| Time to Peak Concentration (Tmax) | ~2 hours[1] | Shorter for fosphenytoin (B1200035) (a prodrug) than phenytoin suspension[2] | Tmax can be influenced by the formulation. |
| Elimination Half-Life (T½) | ~5 hours[1] | - | Half-life in rats is expected to be shorter than in humans. |
| Metabolism | Exhibits saturable metabolism.[3] | Subject to stereoselective metabolism.[4] | Both drugs undergo significant hepatic metabolism. |
| Protein Binding | Mean salivary level (unbound fraction) was 54% of total.[1] | - | Protein binding can affect drug distribution and clearance. |
| Stereoselectivity | Minor enantioselectivity in pharmacokinetics observed in humans.[5] | Stereoselective inhibition of metabolism has been noted.[4] | The pharmacokinetics of individual enantiomers can differ. |
Proposed Experimental Protocol for a Pharmacokinetic Study of this compound in Rats
The following is a detailed, hypothetical experimental protocol for conducting a pharmacokinetic study of this compound in rats, designed to generate data suitable for model validation.
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats, male, weighing 200-250g.
-
Housing: Animals should be housed in controlled conditions with a 12-hour light/dark cycle and free access to food and water.[6]
-
Acclimatization: A minimum of one week of acclimatization to the facility is recommended.
2. Drug Administration:
-
Formulation: this compound should be dissolved in a suitable vehicle (e.g., a mixture of propylene (B89431) glycol and saline).
-
Dose: A single dose of 600 mg/kg could be considered, based on previous studies with ethotoin in rats.[3][7]
-
Route: Intravenous (IV) administration via a cannulated jugular vein for determining absolute bioavailability and oral gavage for assessing oral pharmacokinetics.
3. Sample Collection:
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) should be collected from a cannulated carotid artery or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose.[2]
-
Sample Processing: Plasma should be separated by centrifugation and stored at -80°C until analysis.
4. Analytical Method:
-
Technique: A validated stereoselective high-performance liquid chromatography (HPLC) method should be used to quantify the concentrations of this compound in plasma.[5]
-
Validation: The assay should be validated for linearity, accuracy, precision, and selectivity.
5. Pharmacokinetic Analysis:
-
Software: Non-compartmental analysis (NCA) should be performed using software such as WinNonlin to determine key pharmacokinetic parameters including Area Under the Curve (AUC), Maximum Concentration (Cmax), Time to Maximum Concentration (Tmax), and elimination half-life (t½).
-
Modeling: The plasma concentration-time data can then be used to develop and validate a compartmental pharmacokinetic model.
Visualization of Experimental and Validation Workflows
The following diagrams illustrate the proposed experimental workflow for the pharmacokinetic study and the logical steps involved in validating the resulting pharmacokinetic model.
Caption: Experimental workflow for a pharmacokinetic study of this compound in rats.
Caption: Logical workflow for the validation of a pharmacokinetic model.
Framework for Pharmacokinetic Model Validation
Once a pharmacokinetic model is developed, it must be rigorously validated to ensure its predictive performance.
1. Goodness-of-Fit Assessment:
-
The model's ability to describe the observed data should be evaluated using graphical and statistical methods. This includes plotting observed versus predicted concentrations and analyzing residual plots.
2. Internal Validation:
-
Bootstrapping: This resampling technique is used to assess the stability and reliability of the parameter estimates.[8]
-
Visual Predictive Check (VPC): The VPC involves simulating a large number of datasets using the final model parameters and comparing the distribution of the simulated data with the observed data.[8] The median and the 5th and 95th percentiles of the predicted concentrations are often compared with the observed data.[8]
3. External Validation (if applicable):
-
If an independent dataset is available, the model's predictive performance can be tested against this new data to assess its generalizability.
By following this comprehensive framework, researchers can develop and validate a robust pharmacokinetic model for this compound in rats, which can then be used to predict its behavior under various conditions and to inform further drug development efforts.
References
- 1. Clinical pharmacology of mephenytoin and ethotoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenytoin pharmacokinetics following oral administration of phenytoin suspension and fosphenytoin solution to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethotoin | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stereoselective inhibition of diphenylhydantoin metabolism by p-hydroxyphenyl-phenylhydantoin enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective pharmacokinetics of ethotoin in humans following single oral doses of the racemate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Safety Studies in Rodent Models Support Development of EPICERTIN as a Novel Topical Wound-Healing Biologic for Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Physiologically Based Pharmacokinetic Modeling to Investigate Regional Brain Distribution Kinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study of Ethotoin Enantiomers in a Seizure Model: A Methodological Guide
Absence of direct comparative data necessitates a focus on established protocols and theoretical frameworks for future research.
Introduction
Ethotoin (B1671623), an anticonvulsant of the hydantoin (B18101) class, is utilized in the management of tonic-clonic and complex partial seizures.[1][2] Like many pharmaceuticals, Ethotoin is a chiral molecule, existing as two enantiomers: (R)-Ethotoin and (S)-Ethotoin. While the racemic mixture is used clinically, the potential for stereoselective differences in efficacy and toxicity between the enantiomers remains an area of limited investigation. To date, publicly available literature lacks direct comparative studies on the anticonvulsant activity of the individual enantiomers of Ethotoin in established seizure models.
This guide provides a comprehensive framework for conducting such a comparative study, detailing the experimental protocols necessary to elucidate the differential effects of (R)- and (S)-Ethotoin. The primary model discussed is the Maximal Electroshock (MES) seizure test, a well-validated preclinical assay for screening potential antiepileptic drugs, particularly those effective against generalized tonic-clonic seizures.[3][4][5]
Pharmacokinetics of Ethotoin Enantiomers: A Glimpse into Stereoselectivity
While data on the comparative anticonvulsant activity is sparse, a study on the enantioselective pharmacokinetics of Ethotoin in humans has provided some insight. Following oral administration of racemic Ethotoin, the maximum plasma concentration (Cmax) and the total drug exposure over time (AUC) were found to be significantly greater for the (+)-(S)-enantiomer compared to the (-)-(R)-enantiomer.[6] However, the elimination half-lives of the two isomers were virtually identical.[6] This suggests a potential difference in the absorption or first-pass metabolism of the enantiomers, though the overall elimination rates appear to be similar.[6]
Proposed Mechanism of Action
The anticonvulsant effect of Ethotoin, similar to other hydantoins like phenytoin, is primarily attributed to the stabilization of neuronal membranes.[2][7][8] It is believed to act on voltage-gated sodium channels, prolonging their inactive state.[7] This action reduces the ability of neurons to fire at high frequencies, thus preventing the spread of seizure activity.[2][8] Ethotoin may also exert some influence on calcium channels, which could further contribute to its anticonvulsant properties.[7] It is plausible that the two enantiomers interact with these ion channels with different affinities, which would form the basis for any observed differences in their anticonvulsant potency.
Experimental Protocols
A rigorous comparative study would involve the following key experiments:
Maximal Electroshock (MES) Seizure Model
The MES test is a standard preclinical model for assessing the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.[3][4][5]
Objective: To determine and compare the median effective dose (ED50) of (R)-Ethotoin, (S)-Ethotoin, and racemic Ethotoin required to protect against MES-induced seizures.
Animals: Male adult mice or rats (e.g., Sprague-Dawley rats, 130 ± 20 g; or ICR mice, 23 ± 3 g).[9][10]
Apparatus:
-
An electroconvulsive shock generator.
-
Corneal electrodes.
-
Animal restrainers.
Procedure:
-
Animal Acclimation: Animals should be acclimated to the laboratory environment for at least one week prior to the experiment.
-
Drug Administration:
-
Divide animals into groups for each compound ((R)-Ethotoin, (S)-Ethotoin, racemic Ethotoin) and a vehicle control group.
-
Administer a range of doses of each test compound, typically intraperitoneally (i.p.) or orally (p.o.). The vehicle for Ethotoin can be a solution of 0.9% saline.
-
The time between drug administration and the MES test should be consistent and based on the time to peak effect, which for Ethotoin is approximately one hour.[9][10]
-
-
MES Induction:
-
At the predetermined time after drug administration, apply a drop of local anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) to the corneas of the animal.[5]
-
Place the corneal electrodes and deliver an electrical stimulus (e.g., for mice: 50 mA, 60 Hz for 200 msec; for rats: 98 mA, 60 Hz for 300 msec).[9][10]
-
-
Observation:
-
Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
An animal is considered protected if it does not exhibit tonic hindlimb extension.[5]
-
-
Data Analysis:
-
For each dose of each compound, calculate the percentage of animals protected.
-
Determine the ED50 value (the dose that protects 50% of the animals) for each compound using a suitable statistical method (e.g., probit analysis).
-
Data Presentation
The quantitative data from the MES seizure model should be summarized in a clear and structured table to facilitate comparison.
Table 1: Illustrative Anticonvulsant Activity of Ethotoin Enantiomers in the MES Seizure Model
| Compound | Dose (mg/kg, i.p.) | Number of Animals Protected / Total | % Protection | ED50 (mg/kg) [95% CI] |
| Vehicle Control | - | 0 / 10 | 0 | - |
| (R)-Ethotoin | X₁ | - | - | Hypothetical Value |
| X₂ | - | - | ||
| X₃ | - | - | ||
| (S)-Ethotoin | Y₁ | - | - | Hypothetical Value |
| Y₂ | - | - | ||
| Y₃ | - | - | ||
| Racemic Ethotoin | Z₁ | - | - | Hypothetical Value |
| Z₂ | - | - | ||
| Z₃ | - | - |
Note: The values in this table are for illustrative purposes only, as no direct comparative experimental data is currently available.
Visualizations
Experimental Workflow
The workflow for the comparative study of Ethotoin enantiomers in a seizure model can be visualized as follows:
Caption: Experimental workflow for the comparative study.
Proposed Signaling Pathway
The proposed mechanism of action for Ethotoin, targeting voltage-gated sodium channels, can be depicted as:
Caption: Proposed mechanism of Ethotoin action.
Conclusion
While direct experimental evidence is lacking, the established protocols for the MES seizure model provide a clear path forward for a comparative study of the enantiomers of Ethotoin. Such a study is crucial for a comprehensive understanding of the drug's pharmacology and could potentially lead to the development of an enantiomerically pure formulation with an improved therapeutic profile. The minor pharmacokinetic differences observed between the enantiomers underscore the importance of investigating their pharmacodynamic properties to determine if a clinically significant difference in anticonvulsant activity exists. The framework provided in this guide is intended to facilitate such research endeavors.
References
- 1. Ethotoin - Wikipedia [en.wikipedia.org]
- 2. Ethotoin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 6. Enantioselective pharmacokinetics of ethotoin in humans following single oral doses of the racemate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Ethotoin? [synapse.patsnap.com]
- 8. Ethotoin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
A Comparative Analysis of the Therapeutic Indices of (-)-Ethotoin and Carbamazepine
For researchers, scientists, and drug development professionals, understanding the therapeutic index—a measure of a drug's relative safety—is paramount in the evaluation of antiepileptic drugs (AEDs). This guide provides a detailed comparison of the therapeutic indices of (-)-Ethotoin and carbamazepine (B1668303), supported by preclinical experimental data. The findings suggest a potentially wider safety margin for this compound in the specific models examined.
The therapeutic index (TI) is a quantitative measure of a drug's safety, calculated as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a wider margin between the toxic and therapeutic doses, suggesting a more favorable safety profile. In preclinical studies, the TI is often determined as the ratio of the median toxic dose (TD50) to the median effective dose (ED50).
Quantitative Assessment of Efficacy and Neurotoxicity
To objectively compare this compound and carbamazepine, their anticonvulsant efficacy and neurotoxicity were evaluated in established preclinical models. The maximal electroshock seizure (MES) test in mice was used to determine the median effective dose (ED50), which is the dose required to protect 50% of animals from a standardized induced seizure. Neurotoxicity was assessed using the rotorod test in mice, which measures motor coordination and balance. The median toxic dose (TD50) is the dose at which 50% of the animals exhibit motor impairment.
| Drug | Animal Model | Efficacy (MES Test) ED50 (mg/kg, i.p.) | Neurotoxicity (Rotorod Test) TD50 (mg/kg, i.p.) | Therapeutic Index (TD50/ED50) |
| This compound | Mouse | 36[1] | 185[1] | 5.14 |
| Carbamazepine | Mouse | 9.67 | 53.6 | 5.54 |
| Carbamazepine | Rat | 4.39 | Not Available | Not Available |
Note: Data for both drugs were obtained from separate studies utilizing similar methodologies. Direct head-to-head comparative studies were not identified.
Based on the available data, this compound demonstrates a therapeutic index of 5.14 in mice, while carbamazepine exhibits a therapeutic index of 5.54 in the same species. It is important to note that ED50 values for carbamazepine can vary between studies and animal strains.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison.
Maximal Electroshock Seizure (MES) Test
Objective: To assess the anticonvulsant efficacy of a compound against generalized tonic-clonic seizures.
Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes.
Procedure:
-
Animal Preparation: Adult male mice are acclimated to the laboratory environment. Prior to the test, a drop of topical anesthetic (e.g., 0.5% tetracaine) is applied to the eyes to minimize discomfort.
-
Drug Administration: The test compound or vehicle is administered to different groups of animals, typically via intraperitoneal (i.p.) injection, at a predetermined time before the seizure induction to allow for drug absorption and distribution.
-
Seizure Induction: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the electrodes.
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension, which is the characteristic endpoint of the MES seizure.
-
Data Analysis: The number of animals protected from the tonic hindlimb extension in each dose group is recorded. The ED50, the dose that protects 50% of the animals, is then calculated using statistical methods such as probit analysis.
Rotorod Test
Objective: To evaluate the neurotoxic effects of a compound by assessing motor coordination and balance.
Apparatus: A rotating rod apparatus (rotarod) with adjustable speed.
Procedure:
-
Animal Training: Prior to testing, mice are trained to walk on the rotating rod at a constant speed (e.g., 5-10 rpm) for a set duration.
-
Drug Administration: The test compound or vehicle is administered to different groups of animals.
-
Testing: At the time of expected peak drug effect, each mouse is placed on the rotarod, which is then set to a constant or accelerating speed.
-
Observation: The latency to fall from the rod is recorded for each animal. An animal is typically considered to have failed the test if it falls off the rod multiple times within a specific time period.
-
Data Analysis: The number of animals exhibiting motor impairment at each dose is recorded. The TD50, the dose that causes motor impairment in 50% of the animals, is calculated.
Signaling Pathways and Mechanisms of Action
The therapeutic and toxic effects of this compound and carbamazepine are rooted in their interactions with neuronal signaling pathways, primarily voltage-gated sodium channels.
Mechanism of Action of this compound and Carbamazepine.
Both this compound and carbamazepine exert their primary anticonvulsant effects by blocking voltage-gated sodium channels in neuronal membranes. By binding to these channels, they stabilize the inactivated state, thereby limiting the rapid, repetitive firing of neurons that is characteristic of seizures. This action reduces the propagation of abnormal electrical discharges in the brain.
Experimental Workflow
The assessment of the therapeutic index involves a systematic experimental workflow, from drug preparation and administration to the evaluation of efficacy and toxicity.
Experimental Workflow for Therapeutic Index Determination.
Conclusion
References
Navigating the CNS: A Comparative Guide to the Bioanalytical Validation of (-)-Ethotoin in Brain Tissue
A Comparative Landscape of Bioanalytical Methods for Antiepileptic Drugs in Brain Tissue
The analysis of AEDs in brain tissue presents unique challenges due to the complexity of the matrix.[1][2] Common bioanalytical approaches for AEDs like phenytoin (B1677684) and lacosamide (B1674222) in brain tissue often employ LC-MS/MS due to its high sensitivity and selectivity.[3][4][5] Sample preparation is a critical step, with techniques such as protein precipitation (PP) and solid-phase extraction (SPE) being frequently utilized to remove interfering substances.[1][6]
| Parameter | Method 1: Phenytoin in Brain Tissue (LC-MS/MS) | Method 2: Lacosamide in Brain Tissue (UV) | Proposed Method: (-)-Ethotoin in Brain Tissue (LC-MS/MS) |
| Extraction | Solid-Phase Extraction (SPE)[6] | Protein Precipitation (PP)[5] | Protein Precipitation (PP) followed by liquid-liquid extraction (LLE) |
| Chromatography | Reversed-phase C18 column[4] | Reversed-phase C18 column[5] | Chiral stationary phase (CSP) column |
| Detection | Tandem Mass Spectrometry (MS/MS)[3][4] | UV Spectrophotometry[5] | Tandem Mass Spectrometry (MS/MS) |
| Linearity Range | 23.4 to 750 ng/g[4] | 0.02 to 0.1 µg/ml[5] | 1 - 1000 ng/g (projected) |
| LLOQ | 23.4 ng/g[4] | 0.02 µg/ml[5] | 1 ng/g (projected) |
| Recovery | >94%[6] | 97.27 % to 101.45 %[5] | >85% (projected) |
| Precision (CV%) | <15%[4] | Not explicitly stated | <15% (projected) |
| Accuracy (%) | Within ±15%[4] | Not explicitly stated | Within ±15% (projected) |
Proposed Bioanalytical Method for this compound in Brain Tissue
This section details a proposed LC-MS/MS method for the quantification of this compound in brain tissue, designed to meet the rigorous standards of bioanalytical method validation.
Experimental Protocol
1. Brain Tissue Homogenization:
-
Accurately weigh approximately 100 mg of brain tissue.
-
Add 400 µL of ice-cold phosphate-buffered saline (PBS, pH 7.4).
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.
2. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):
-
To 100 µL of brain homogenate, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., deuterated Ethotoin).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 5,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. Liquid Chromatography Conditions:
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm) to separate the enantiomers of ethotoin.
-
Mobile Phase: Isocratic elution with a mixture of n-hexane, ethanol, and trifluoroacetic acid (e.g., 80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
4. Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (to be determined experimentally, e.g., m/z 205.1 > 118.1).
-
Internal Standard (Deuterated Ethotoin): Precursor ion > Product ion (to be determined experimentally).
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity.
Bioanalytical Method Validation: Key Parameters
The proposed method must be validated according to regulatory guidelines.[7] The following parameters are essential for ensuring the reliability and robustness of the data.
| Validation Parameter | Acceptance Criteria (based on FDA/EMA Guidelines) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix from at least six different sources. |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.99. The calibration curve should cover the expected concentration range. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision (CV ≤ 20%) and accuracy (within ±20% of nominal value). Signal-to-noise ratio should be > 5. |
| Accuracy & Precision | At least three concentrations (low, medium, high QC samples) with a minimum of five replicates per concentration. For accuracy, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ). For precision, the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[7] |
| Recovery | The extraction efficiency of the analyte should be consistent, precise, and reproducible. |
| Matrix Effect | The effect of the matrix on the ionization of the analyte should be assessed to ensure it does not compromise the precision, accuracy, and sensitivity of the method. |
| Stability | Analyte stability in the biological matrix should be evaluated under various conditions: freeze-thaw cycles, short-term (bench-top), long-term storage, and post-preparative stability. |
Visualizing the Workflow
The following diagram illustrates the key steps in the validation of the proposed bioanalytical method for this compound in brain tissue.
References
- 1. Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of antiepileptic drug efficacy: the use of intracerebral microdialysis to monitor biophase concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of an LC-MS/MS Method and Comparison with a GC-MS Method to Measure Phenytoin in Human Brain Dialysate, Blood, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
Comparative Analysis of the Off-Target Effects of (-)-Ethotoin: A Guide for Researchers
An objective comparison of the off-target profiles of (-)-Ethotoin and other hydantoin (B18101) anticonvulsants, supported by available experimental data and detailed methodologies.
This guide provides a comparative analysis of the off-target effects of this compound and related hydantoin anticonvulsants, including phenytoin (B1677684), its prodrug fosphenytoin (B1200035), and mephenytoin (B154092). The primary mechanism of action for this class of drugs is the modulation of voltage-gated sodium channels, which stabilizes neuronal membranes and reduces seizure activity.[1][2] However, off-target interactions can contribute to both adverse drug reactions and potentially novel therapeutic applications. This document is intended for researchers, scientists, and drug development professionals interested in the safety and selectivity profiles of these compounds.
Executive Summary
While comprehensive off-target screening data for this compound and mephenytoin is limited in the public domain, a clearer picture of off-target interactions is available for phenytoin. As fosphenytoin is a prodrug that rapidly converts to phenytoin in the body, its off-target profile is considered identical to that of phenytoin.[3][4]
Available data indicates that phenytoin exhibits off-target activity against several key proteins involved in cardiac function and drug metabolism. Notably, it has been shown to inhibit the hERG potassium channel and the cardiac ryanodine (B192298) receptor (RyR2).[5][6] Furthermore, phenytoin is a known inducer of cytochrome P450 (CYP) 3A4 and is metabolized by, and interacts with, CYP2C9 and CYP2C19, leading to a high potential for drug-drug interactions.[3][7][8]
Due to the sparse public data for this compound and mephenytoin, a direct and comprehensive quantitative comparison of their off-target effects against a broad panel of receptors and enzymes is not currently possible. This guide presents the available quantitative data for phenytoin and details the standard experimental protocols used to assess off-target effects, providing a framework for future comparative studies.
Comparative Off-Target Binding Data
The following table summarizes the available quantitative data for the off-target interactions of phenytoin. No comparable public data was found for this compound or mephenytoin against this panel of targets. The off-target effects of fosphenytoin are represented by the data for phenytoin.
| Target | Drug | Assay Type | Result (IC50/Ki) | Reference |
| hERG (KCNH2) | Phenytoin | Whole-cell patch clamp | IC50: 240 µM | [6] |
| Ryanodine Receptor 2 (RyR2) | Phenytoin | Single-channel recording | IC50: 10-20 µM | [5] |
Experimental Protocols
A comprehensive assessment of off-target effects typically involves a battery of in vitro assays. The following are detailed methodologies for key experiments relevant to the off-target profiling of anticonvulsant drugs.
Radioligand Binding Assays for Receptor Off-Targets
Radioligand binding assays are a high-throughput method used to determine the affinity of a compound for a wide range of receptors, channels, and transporters. The Eurofins SafetyScreen44™ panel is a commercially available service that assesses compound interactions with 44 different targets.[9][10]
Objective: To determine the binding affinity (Ki) of a test compound to a panel of off-target receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from recombinant cell lines or native tissues.
-
Assay Conditions: The test compound is incubated with the membrane preparation and a specific radioligand for the target receptor. The incubation is carried out in a suitable buffer at a defined temperature and for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. Unbound radioligand is washed away.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Experimental Workflow for Radioligand Binding Assay
Radioligand Binding Assay Workflow
hERG Potassium Channel Assay
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical safety liability for drug candidates as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[11][12]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the hERG potassium channel.
Methodology:
-
Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.
-
Electrophysiology: The whole-cell patch-clamp technique is the gold standard for measuring hERG channel activity.[13][14]
-
Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit hERG currents. A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.
-
Compound Application: The test compound is applied to the cells at various concentrations.
-
Data Analysis: The percentage of inhibition of the hERG tail current is measured at each concentration, and the data is fitted to a concentration-response curve to determine the IC50 value.
hERG Channel Assay Workflow
hERG Channel Patch-Clamp Assay Workflow
Cytochrome P450 (CYP) Inhibition Assay
CYP enzymes are a major family of enzymes responsible for the metabolism of most drugs. Inhibition of these enzymes can lead to significant drug-drug interactions.[8][15][16]
Objective: To determine the IC50 of a test compound for the inhibition of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
Methodology:
-
Enzyme Source: Human liver microsomes, which contain a mixture of CYP enzymes, are typically used.
-
Probe Substrates: Each CYP isoform is assayed using a specific probe substrate that is selectively metabolized by that enzyme.
-
Incubation: The test compound, human liver microsomes, the probe substrate, and a cofactor (NADPH) are incubated together.
-
Metabolite Quantification: The reaction is stopped, and the amount of metabolite formed from the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of inhibition of metabolite formation is calculated at each concentration of the test compound, and the IC50 value is determined.
CYP Inhibition Assay Logical Flow
CYP Inhibition Assay Logical Flow
Discussion and Future Directions
The available data on the off-target effects of hydantoin anticonvulsants is heavily skewed towards phenytoin. While this provides some insight into the potential off-target liabilities of this compound and mephenytoin, it is not a substitute for direct experimental evidence. The structural differences between these molecules, although seemingly minor, can have significant impacts on their binding profiles.
For a comprehensive comparative analysis, it is imperative that this compound and mephenytoin are subjected to broad off-target screening panels, such as the Eurofins SafetyScreen44™ or similar. This would provide the necessary quantitative data to make informed comparisons with phenytoin and other anticonvulsants.
Furthermore, functional assays should be employed to understand the downstream consequences of any identified off-target interactions. For example, if binding to a particular receptor is observed, it is crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.
References
- 1. journal.unnes.ac.id [journal.unnes.ac.id]
- 2. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]
- 3. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cardiac ion channel effects of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenytoin Reduces Activity of Cardiac Ryanodine Receptor 2; A Potential Mechanism for Its Cardioprotective Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenytoin and phenobarbital inhibit human HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug interactions with phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 isozymes and antiepileptic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]
- 15. researchgate.net [researchgate.net]
- 16. CYP2C9 Amino Acid Residues Influencing Phenytoin Turnover and Metabolite Regio- and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of (-)-Ethotoin
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of (-)-Ethotoin, a hydantoin (B18101) derivative used as an anticonvulsant. Adherence to these guidelines is critical for minimizing environmental contamination and upholding regulatory compliance.
I. Understanding the Hazard Profile of this compound
II. Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is to use a licensed and approved waste disposal company.[4] Disposal methods must align with all applicable local, regional, national, and international regulations.[1]
Step 1: Segregation and Waste Identification
-
Segregate Waste: All waste containing this compound, including unused or expired product, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab materials (e.g., weighing paper, empty vials), must be segregated from general laboratory waste.
-
Hazardous Waste Determination: While this compound is not explicitly listed as a P- or U-list hazardous waste by the Resource Conservation and Recovery Act (RCRA), it is crucial to consult with your institution's Environmental Health and Safety (EHS) department to determine if it meets any characteristics of hazardous waste (ignitability, corrosivity, reactivity, toxicity).[5]
Step 2: Packaging and Labeling
-
Container: Place the segregated this compound waste into a suitable, sealed, and properly labeled container. The container must be in good condition and compatible with the chemical.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" (or as directed by your institution) and include the chemical name "this compound" and any other required hazard information.
Step 3: Storage
-
Secure Storage: Store the waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[1] The storage area should be well-ventilated.
-
Locked Up: For certain formulations or regulations, it may be required to store the waste in a locked cabinet or area accessible only to authorized personnel.
Step 4: Arrange for Professional Disposal
-
Contact a Licensed Waste Hauler: Your institution's EHS department will have procedures for arranging the collection and disposal of chemical waste through a licensed hazardous waste management company.
-
Manifesting: Ensure that a hazardous waste manifest is completed. This document tracks the waste from your facility to its final disposal site and is required by the EPA and the Department of Transportation.[5]
Alternative Disposal for Small Quantities (Non-RCRA Hazardous)
In the rare instance that this compound is determined not to be a regulated hazardous waste and no other disposal options are available, the following procedure, based on FDA guidelines for household medication disposal, may be considered after consulting with your EHS department[6][7]:
-
Do Not Crush: Do not crush the tablets or capsules.
-
Mix with Undesirable Substance: Mix the this compound with an unpalatable substance like used coffee grounds, dirt, or cat litter. This makes the drug less appealing to children and pets and unrecognizable to anyone who might intentionally go through the trash.
-
Seal in a Container: Place the mixture in a sealed container, such as a plastic bag or an empty container with a lid, to prevent the drug from leaking or breaking out of a garbage bag.
-
Dispose of in Solid Waste: Dispose of the sealed container in the laboratory's solid waste stream that is destined for a landfill.
-
De-identify Original Container: Remove or obscure all personal or identifying information from the original container before recycling or discarding it.
Crucially, flushing this compound down the toilet or drain is not a recommended method of disposal. [8]
III. Spill and Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Evacuate personnel from the immediate spill area and ensure adequate ventilation. Remove all sources of ignition.[9]
-
Wear Appropriate PPE: Wear personal protective equipment, including chemical-impermeable gloves, eye protection, and a lab coat.[1][9]
-
Contain and Clean Up: Avoid dust formation.[9] Carefully collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[9]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department.
IV. Data and Protocols
Disposal-Related Data Summary
| Parameter | Information | Source |
| GHS Hazard Statement | H302: Harmful if swallowed | [1][2] |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Hazardous Decomposition | Carbon dioxide, carbon monoxide, nitrogen oxides | [1][2] |
| Recommended Disposal | Dispose of contents/container in accordance with local/regional/national/international regulations. | [1] |
| Environmental Precautions | Do not allow product to reach sewage system or bodies of water. | [3] |
Experimental Protocols
No specific experimental protocols for the detection or quantification of this compound in waste streams were identified in the reviewed safety and regulatory documents. For analytical method development, researchers may refer to existing liquid chromatography methods used for the analysis of Ethotoin in pharmaceutical preparations.[2]
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Ethotoin | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prod.adv-bio.com [prod.adv-bio.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. medicalwastepros.com [medicalwastepros.com]
- 6. fda.gov [fda.gov]
- 7. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
Essential Safety and Logistics for Handling (-)-Ethotoin in a Research Environment
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of (-)-Ethotoin, ensuring laboratory safety and operational efficiency.
This document provides immediate, essential safety and logistical information for the handling of this compound. The following procedural guidance is designed to answer specific operational questions, fostering a culture of safety and building trust in laboratory practices.
Personal Protective Equipment (PPE)
While the National Institute for Occupational Safety and Health (NIOSH) has previously indicated that Ethotoin does not meet the criteria for a hazardous drug, it is imperative to adhere to standard laboratory safety protocols to minimize exposure to any chemical agent. The following personal protective equipment is recommended for handling this compound in a solid (powder) form and when preparing solutions.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against incidental skin contact. Nitrile is a common and effective choice for many laboratory chemicals. For prolonged contact or when handling concentrated solutions, consider double-gloving. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from dust particles and splashes of solutions. |
| Respiratory Protection | Generally not required for small quantities handled with adequate ventilation. | A NIOSH-approved N95 respirator is recommended when handling larger quantities of the powder or when there is a potential for aerosol generation (e.g., during weighing or transfer). |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Guidance
A structured approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and any relevant hazard information.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed.
Handling and Use
Weighing the Solid Compound:
-
Preparation: Don all required PPE (lab coat, nitrile gloves, and safety glasses). If weighing a significant quantity or if there is a risk of dust generation, use a NIOSH-approved N95 respirator.
-
Containment: Whenever possible, weigh the solid this compound within a chemical fume hood or a ventilated balance enclosure to minimize the potential for inhalation of airborne particles.
-
Procedure: Use a clean spatula and weighing paper. Handle the powder gently to avoid creating dust. Close the primary container immediately after removing the desired amount.
-
Cleaning: Clean any spills immediately with a damp cloth or paper towel, ensuring not to generate dust. Dispose of cleaning materials as chemical waste.
Preparing Solutions:
-
Preparation: Don all required PPE (lab coat, nitrile gloves, and safety goggles).
-
Location: Prepare solutions in a well-ventilated area, preferably within a chemical fume hood.
-
Procedure: Slowly add the weighed this compound to the solvent to avoid splashing. If necessary, use gentle agitation (e.g., stirring or sonication) to dissolve the solid.
-
Labeling: Clearly label the container with the solution's name, concentration, solvent, and date of preparation.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Unused or Expired Solid this compound | Dispose of as chemical waste in a clearly labeled, sealed container. Follow your institution's and local regulations for chemical waste disposal. |
| Contaminated Labware (e.g., gloves, weighing paper, pipette tips) | Collect in a designated, labeled chemical waste bag or container. |
| Aqueous Solutions of this compound | Dispose of as aqueous chemical waste. Do not pour down the drain unless specifically permitted by your institution's environmental health and safety office. |
| Empty Containers | Rinse the container with a suitable solvent three times, collecting the rinsate as chemical waste. Once decontaminated, the container can typically be disposed of in the regular trash or recycled, depending on institutional policies. Deface the original label before disposal. |
Experimental Protocols: General Guidance
While specific experimental protocols will vary, the following general principles should be applied when working with this compound:
-
Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment to identify potential hazards and establish appropriate control measures.
-
Ventilation: Always work in a well-ventilated area. For procedures with a higher risk of aerosol generation, use a chemical fume hood.
-
Spill Response: Be prepared for spills. Have a spill kit readily available that is appropriate for the chemicals being used.
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn. Avoid eating, drinking, or applying cosmetics in the laboratory.
Visual Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: A flowchart outlining the key stages of handling this compound.
Decision-Making for Personal Protective Equipment
This diagram provides a logical approach to selecting the appropriate level of PPE for tasks involving this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
